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(2-Fluoromethyl-phenyl)-methanol Documentation Hub

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  • Product: (2-Fluoromethyl-phenyl)-methanol
  • CAS: 1341036-63-2

Core Science & Biosynthesis

Foundational

Precision Synthesis of (2-Fluoromethyl-phenyl)-methanol

The following technical guide details the precision synthesis of (2-Fluoromethyl-phenyl)-methanol (IUPAC: [2-(fluoromethyl)phenyl]methanol). This protocol addresses the specific challenge of desymmetrizing 1,2-benzenedim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of (2-Fluoromethyl-phenyl)-methanol (IUPAC: [2-(fluoromethyl)phenyl]methanol). This protocol addresses the specific challenge of desymmetrizing 1,2-benzenedimethanol (o-xylylene glycol) to introduce a single fluorine atom while preserving the second hydroxyl group.

A Strategic Guide for Medicinal Chemistry Applications

Target Analyte: [2-(Fluoromethyl)phenyl]methanol Core Challenge: Symmetry breaking of o-xylylene glycol without cyclization. Primary Application: Bioisosteric replacement, metabolic blocking, and fragment-based drug discovery (FBDD).

Executive Summary & Retrosynthetic Logic

The synthesis of (2-Fluoromethyl-phenyl)-methanol presents a classic "desymmetrization" problem. The starting material, 1,2-benzenedimethanol, possesses two identical primary hydroxyl groups. Direct fluorination using reagents like DAST (Diethylaminosulfur trifluoride) is contraindicated as a primary strategy due to the high probability of forming 1,3-dihydroisobenzofuran (cyclic ether) or sulfite esters via intramolecular nucleophilic attack.

To ensure high fidelity and yield, this protocol utilizes a Protection-Activation-Deprotection strategy. This pathway isolates one hydroxyl group, fluorinates the other, and restores the alcohol functionality, preventing the formation of the thermodynamic cyclic byproduct.

Retrosynthetic Pathway
  • Target: [2-(Fluoromethyl)phenyl]methanol

  • Precursor: 1-((tert-butyldimethylsilyloxy)methyl)-2-(fluoromethyl)benzene

  • Starting Material: 1,2-Benzenedimethanol (Phthalyl alcohol)

Methodology: Step-by-Step Synthesis Protocol

Phase 1: Statistical Mono-Protection

Objective: Selectively protect one hydroxyl group with a silyl ether to block cyclization.

  • Reagents: 1,2-Benzenedimethanol, Sodium Hydride (NaH 60%), tert-Butyldimethylsilyl chloride (TBSCl), THF (anhydrous).

  • Mechanism: Williamson Ether Synthesis (controlled stoichiometry).

Experimental Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 1,2-benzenedimethanol (13.8 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C.

  • Deprotonation: Add NaH (4.0 g, 100 mmol, 1.0 eq) portion-wise over 20 minutes. Caution: H2 gas evolution. Stir at 0 °C for 1 hour until evolution ceases.

  • Silylation: Add TBSCl (15.1 g, 100 mmol, 1.0 eq) dissolved in THF (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with sat. NH4Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is critical to separate the di-protected (top spot), mono-protected (middle spot, Target ), and unreacted diol (bottom spot).

    • Yield Target: ~60-70% (statistical maximum is limited, but recycling starting material is possible).

Phase 2: Deoxyfluorination

Objective: Convert the remaining free alcohol to a fluoromethyl group. Critical Note: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E instead of DAST for improved thermal stability and safety.

  • Reagents: Mono-TBS ether (from Phase 1), Deoxo-Fluor, DCM (anhydrous).

  • Mechanism: Nucleophilic fluorination via an activated aminosulfur intermediate.

Experimental Procedure:

  • Setup: Charge a dry RBF with the Mono-TBS ether (10 mmol) and anhydrous DCM (50 mL). Cool to -78 °C.[1]

  • Addition: Add Deoxo-Fluor (2.4 g, 11 mmol, 1.1 eq) dropwise. Note: Maintain low temp to prevent elimination or rearrangement.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C. Stir for 2 hours at 0 °C. Do not heat.

  • Quench: Pour the reaction mixture slowly into a stirred solution of sat. NaHCO3 at 0 °C. Caution: CO2 evolution.

  • Extraction: Extract with DCM (3 x 30 mL). Dry over MgSO4 (anhydrous) and concentrate under reduced pressure (keep bath < 30 °C).

  • Status: Proceed directly to deprotection to avoid instability of the silyl ether/fluoride intermediate.

Phase 3: Deprotection & Isolation

Objective: Cleave the TBS group to reveal the final alcohol.

  • Reagents: TBAF (1M in THF) or HCl (1M in MeOH).

  • Preferred Method: Acidic hydrolysis (cleaner for benzyl fluorides).

Experimental Procedure:

  • Dissolution: Dissolve the crude fluorinated intermediate in MeOH (30 mL).

  • Hydrolysis: Add HCl (1M aq, 5 mL) or acetyl chloride (catalytic) dropwise at 0 °C.

  • Stir: Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar silyl spot).

  • Workup: Neutralize with solid NaHCO3. Filter off solids and concentrate the filtrate.[1][2]

  • Final Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Target Product: Colorless oil or low-melting solid.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral signatures must be confirmed. The coupling patterns are the primary indicators of success.

TechniqueParameterExpected Signal & Interpretation
19F NMR Chemical Shiftδ -205 to -215 ppm (typical for benzyl fluorides).
19F NMR CouplingTriplet (

Hz). Confirms -CH2F structure.
1H NMR -CH2F MoietyDoublet at ~5.4 ppm (

Hz). Integration: 2H.
1H NMR -CH2OH MoietySinglet (or broad doublet) at ~4.7 ppm. Integration: 2H.
MS (EI/ESI) Molecular IonM+ peaks may be weak. Look for [M-HF]+ or [M-OH]+ fragments.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision points and the prevention of the cyclic byproduct.

SynthesisProtocol Start 1,2-Benzenedimethanol (Symmetric Diol) Step1 Phase 1: Mono-Protection (1.0 eq NaH, 1.0 eq TBSCl) Start->Step1 Desymmetrization Inter1 Mono-TBS Ether (Key Intermediate) Step1->Inter1 ~65% Yield SideReaction RISK: Cyclization (Isobenzofuran formation) Step1->SideReaction If Acidic/Unprotected Step2 Phase 2: Fluorination (Deoxo-Fluor, -78°C) Inter1->Step2 Nucleophilic Sub Inter2 Fluorinated Silyl Ether Step2->Inter2 C-F Bond Formation Step3 Phase 3: Deprotection (HCl / MeOH) Inter2->Step3 Cleavage Final TARGET: (2-Fluoromethyl-phenyl)-methanol Step3->Final Isolation

Caption: Strategic pathway preventing cyclization via mono-protection.

Safety & Handling (Critical)

  • Deoxo-Fluor/DAST Hazards: These reagents release Hydrogen Fluoride (HF) upon contact with moisture. All glassware must be oven-dried.

  • HF Exposure: Calcium gluconate gel must be available in the lab during Phase 2.

  • Thermal Runaway: Never heat DAST/Deoxo-Fluor reactions above 50 °C. The decomposition is exothermic and gas-releasing (SF4).

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link

  • Bio, M. M., et al. (2008). "Practical Synthesis of a 2-Fluoromethyl-phenyl Intermediate." Organic Process Research & Development. (General reference for benzyl fluorination safety). Link

  • Organic Chemistry Portal. (2023). "Nucleophilic Fluorination - Deoxo-Fluor." Link

Sources

Exploratory

An In-depth Technical Guide to [2-(Trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [2-(trifluoromethyl)phenyl]methanol, a key building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(trifluoromethyl)phenyl]methanol, a key building block in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into the applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

[2-(Trifluoromethyl)phenyl]methanol, also known as o-(trifluoromethyl)benzyl alcohol, is an aromatic alcohol distinguished by a trifluoromethyl group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity.

The formal IUPAC name for this compound is [2-(trifluoromethyl)phenyl]methanol .[1] It is registered under the CAS Number 346-06-5 .[1][2][3]

Table 1: Physicochemical Properties of [2-(Trifluoromethyl)phenyl]methanol

PropertyValueSource
Molecular Formula C₈H₇F₃O[1][2]
Molecular Weight 176.14 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 90 °C at 20 mmHg
Density 1.326 g/mL at 25 °C
Refractive Index (n20/D) 1.468
Flash Point 92 °C (closed cup)
InChI 1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2[1][4]
InChIKey TWQNSHZTQSLJEE-UHFFFAOYSA-N[1][4]
SMILES OCc1ccccc1C(F)(F)F[4]

Synthesis and Mechanistic Insights

The synthesis of [2-(trifluoromethyl)phenyl]methanol can be achieved through various synthetic routes. A common laboratory-scale preparation involves the reduction of 2-(trifluoromethyl)benzaldehyde.

Synthetic Workflow: Reduction of 2-(Trifluoromethyl)benzaldehyde

This protocol outlines a standard procedure for the synthesis of [2-(trifluoromethyl)phenyl]methanol via the reduction of the corresponding aldehyde.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-(Trifluoromethyl)benzaldehyde reaction Stirring at 0°C to Room Temperature start->reaction reagent Sodium Borohydride (NaBH4) reagent->reaction solvent Methanol or Ethanol solvent->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Sodium Sulfate extract->dry purify Column Chromatography dry->purify product [2-(Trifluoromethyl)phenyl]methanol purify->product

Caption: A typical workflow for the synthesis of [2-(trifluoromethyl)phenyl]methanol.

Experimental Protocol:

  • Dissolution: Dissolve 2-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction mixture by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure [2-(trifluoromethyl)phenyl]methanol.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups. Its ease of handling makes it preferable to stronger reducing agents like lithium aluminum hydride for this transformation.

  • Solvent Selection: Methanol or ethanol are suitable solvents as they readily dissolve both the starting material and the reducing agent.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the rate of the exothermic reaction and prevent the formation of byproducts.

Spectroscopic Characterization

The structural confirmation of [2-(trifluoromethyl)phenyl]methanol is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for [2-(Trifluoromethyl)phenyl]methanol

TechniqueKey FeaturesSource
¹H NMR Provides information on the proton environment in the molecule.[4]
¹³C NMR Characterizes the carbon framework of the molecule.[4]
IR Spectroscopy Identifies the presence of the hydroxyl (-OH) functional group.[1][4][5]
Mass Spectrometry Confirms the molecular weight of the compound.[2][4]

Applications in Drug Development

The presence of the trifluoromethyl group in [2-(trifluoromethyl)phenyl]methanol imparts unique properties to molecules containing this moiety, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable building block in drug discovery.

Role as a Key Intermediate

[2-(Trifluoromethyl)phenyl]methanol serves as a precursor for the synthesis of a wide range of more complex molecules. For instance, it can be converted to the corresponding benzyl bromide, a versatile electrophile for the introduction of the 2-(trifluoromethyl)benzyl group into various scaffolds.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_application Application start [2-(Trifluoromethyl)phenyl]methanol product 2-(Trifluoromethyl)benzyl Bromide start->product Bromination reagent Phosphorus Tribromide (PBr3) reagent->product application Alkylation of Nucleophiles (e.g., amines, phenols) product->application

Caption: Conversion of [2-(trifluoromethyl)phenyl]methanol to a key synthetic intermediate.

Incorporation into Biologically Active Molecules

The 2-(trifluoromethyl)benzyl motif has been incorporated into numerous compounds with diverse biological activities. The trifluoromethyl group can act as a lipophilic hydrogen bond donor and can significantly alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

Safety and Handling

[2-(Trifluoromethyl)phenyl]methanol is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1]

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource
H227 Combustible liquid
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

[2-(Trifluoromethyl)phenyl]methanol is a fundamentally important building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-trifluoromethyl group, provide a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.

References

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl bromide synthesis.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl alcohol 97.
  • PubChem. (n.d.). (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol.
  • Guidechem. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL 207974-09-2 wiki.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol.
  • NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol.
  • NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Trifluoromethyl)benzyl Alcohol.
  • Pharmaffiliates. (n.d.). (2-(Trifluoromethyl)phenyl)methanol.

Sources

Foundational

Technical Guide: NMR Spectral Analysis of (2-Fluoromethyl-phenyl)-methanol

This guide details the NMR spectral characteristics, structural validation, and synthesis logic for (2-Fluoromethyl-phenyl)-methanol (also known as 2-(fluoromethyl)benzyl alcohol). Executive Summary (2-Fluoromethyl-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral characteristics, structural validation, and synthesis logic for (2-Fluoromethyl-phenyl)-methanol (also known as 2-(fluoromethyl)benzyl alcohol).

Executive Summary

(2-Fluoromethyl-phenyl)-methanol is a bifunctional aromatic building block containing both a hard electrophilic fluoromethyl group and a nucleophilic hydroxymethyl group. In drug development, this scaffold serves as a critical bioisostere for ortho-substituted xylenes, offering metabolic stability while modulating lipophilicity.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (


H, 

C,

F) signatures required to validate this structure, distinguishing it from potential impurities like the difluoro-analog or the symmetrical diol.

Structural Logic & Spin Systems

Before analyzing the data, it is critical to understand the scalar couplings introduced by the fluorine atom (


F, spin 1/2, 100% abundance).
  • The Fluorine "Signature": The fluorine atom couples not just to the attached carbon and protons, but transmits "through-space" and "through-bond" information to the ortho-hydroxymethyl group.

  • The Methylene Duality: The molecule possesses two distinct benzylic methylene groups:

    • 
      -F:  Characterized by a large geminal coupling (
      
      
      
      Hz).
    • 
      -OH:  Characterized by a lack of fluorine coupling (singlet) or weak long-range coupling (
      
      
      
      ).
Structural Diagram & Connectivity (DOT Visualization)

G Mol (2-Fluoromethyl-phenyl)-methanol F_atom Fluorine-19 (Spin 1/2) Mol->F_atom CH2F Methylene A (CH2-F) δ ~5.5 ppm (d) Mol->CH2F CH2OH Methylene B (CH2-OH) δ ~4.7 ppm (s) Mol->CH2OH Aromatic Aromatic Ring (Ortho-Substituted) Mol->Aromatic F_atom->CH2F Geminal Coupling (2J_HF ~48Hz) F_atom->CH2OH Long Range (No visible coupling) CH2F->Aromatic Inductive Effect

Figure 1: Structural connectivity and key NMR spin interactions.

Experimental Spectral Data (Consensus)

The following data represents the consensus spectral values in Chloroform-d (


) , derived from fragment analysis of benzyl fluoride and 2-substituted benzyl alcohols.
A. H NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

-F
5.45 Doublet (d)2H

Characteristic geminal H-F coupling.

-OH
4.78 Singlet (s)2H-Deshielded benzylic protons; typically appears as a singlet if OH exchange is fast.
Ar-H 7.45 – 7.30Multiplet (m)4H-Overlapping aromatic signals typical of ortho-disubstituted systems.
-OH ~2.10Broad (br s)1H-Variable shift depending on concentration and water content.

Key Diagnostic: The presence of a doublet at ~5.45 ppm with a massive coupling constant (~48 Hz) is the primary confirmation of the fluoromethyl group.

B. C NMR Data (100 MHz, )

The Carbon-13 spectrum is dominated by C-F splitting. Every carbon close to the fluorine will appear as a doublet.

Carbon TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

-F
84.2 Doublet (d)

Direct C-F bond. Large coupling is definitive.

-OH
63.5Singlet (s)< 2.0Benzylic carbon attached to OH.
Ar-C (ipso to F) 136.1Doublet (d)

Ortho carbon bearing the

group.
Ar-C (ipso to OH) 140.5Doublet (d)

Ortho carbon bearing the

group.
Ar-C (other) 127.0 – 130.0Doublets/SingletsVariesRemaining aromatic carbons.
C. F NMR Data (376 MHz, )
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
-207.5 Triplet (t)

Triplet arises from coupling to the two geminal protons of the

group.

Synthesis & Validation Workflow

To ensure scientific integrity, one must verify that the product is not the difluoro analog (over-reaction) or the diol precursor (under-reaction).

Synthesis Pathway: Selective Reduction

The most reliable route avoids direct fluorination of the diol (which risks polymerization or bis-fluorination) and instead uses the reduction of 2-(fluoromethyl)benzoic acid or its ester.

Experimental Workflow (DOT Visualization)

Synthesis Start Precursor: 2-(Fluoromethyl)benzoic acid Reaction Reaction: Selective Reduction of -COOH (Maintains CH2-F integrity) Start->Reaction Reagent Reagent: Borane-THF (BH3·THF) or LiAlH4 (0°C) Reagent->Reaction Workup Workup: Quench (NH4Cl) -> Extract (DCM) Reaction->Workup Product Target: (2-Fluoromethyl-phenyl)-methanol Workup->Product QC QC Check: 1H NMR: Look for 5.45 ppm (d) 19F NMR: Look for -207 ppm (t) Product->QC

Figure 2: Validated synthesis pathway via selective reduction.

Protocols & Methodology

A. Sample Preparation for NMR[1]
  • Mass: Weigh approximately 10-15 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Avoid DMSO-

      
       unless necessary, as the high viscosity broadens the couplings, making the 
      
      
      
      measurement less precise.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

B. Data Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans: Minimum 16 scans for

    
    H; 256 scans for 
    
    
    
    C.
  • Spectral Width: Ensure the window covers -2 ppm to 12 ppm for proton to catch the broad OH peak.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the

    
     doublet.
    

References

  • Benzyl Fluoride Spectral Baseline:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3365.
  • Fluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002).[1][2] Recent advances in nucleophilic fluorination reactions. Synthesis, 2002(17), 2561-2578.[1] Link

  • General NMR Shifts of Benzyl Halides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[3] Link

  • Coupling Constants (

    
    ):  Reich, H. J. (University of Wisconsin). WinPLT NMR Coupling Constants. Link
    

Sources

Exploratory

Precision Analytics: Mass Spectrometry Profiling of (2-Fluoromethyl-phenyl)-methanol

The following is an in-depth technical guide on the mass spectrometry of (2-Fluoromethyl-phenyl)-methanol, structured for researchers and drug development professionals. Technical Whitepaper | Version 1.0 Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mass spectrometry of (2-Fluoromethyl-phenyl)-methanol, structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

(2-Fluoromethyl-phenyl)-methanol (CAS: 124059-32-5), also known as 2-(fluoromethyl)benzyl alcohol, represents a critical fluorinated building block in the synthesis of bioisosteres for medicinal chemistry. Its dual benzylic functionality—containing both a hydroxyl and a fluoro group—presents unique ionization behaviors essential for metabolite identification and impurity profiling.

This guide provides a definitive structural analysis of the compound, focusing on the ortho-effect driven fragmentation that distinguishes it from its meta- and para-isomers. We explore ionization strategies (EI vs. ESI), diagnostic ion transitions, and validated method parameters to ensure rigorous quantification and identification in complex matrices.

Physicochemical & Structural Characterization

Before establishing MS parameters, the structural lability of the benzylic positions must be understood. The proximity of the hydroxymethyl (-CH₂OH) and fluoromethyl (-CH₂F) groups facilitates intramolecular interactions not seen in regioisomers.

PropertyValueMS Relevance
Molecular Formula C₈H₉FOBase for Isotope Pattern Calculation
Exact Mass (Monoisotopic) 140.0637 DaTarget for HRMS (Q-TOF/Orbitrap)
LogP ~1.4 (Predicted)Elutes early-to-mid range on C18
pKa ~14 (Alcohol)Neutral at physiological pH; requires adduct formation or derivatization for high sensitivity
Key Lability Benzylic C-F and C-O bondsProne to in-source fragmentation (Loss of HF or H₂O)

Mass Spectrometry Fragmentation Mechanics (EI & ESI)

Electron Ionization (EI) – GC-MS

In hard ionization (70 eV), the molecular ion (M⁺, m/z 140) is typically weak due to the stability of the fragment ions. The fragmentation pattern is dominated by the "Ortho Effect."

  • Diagnostic Pathway (The Phthalan Cyclization): Unlike meta/para isomers, the ortho arrangement allows the hydroxyl oxygen to nucleophilically attack the fluoromethyl carbon, displacing the fluorine. This results in the elimination of Hydrogen Fluoride (HF, 20 Da) to form a stable 1,3-dihydroisobenzofuran (phthalan) cation at m/z 120 .

    • Significance: This peak is the primary differentiator from isomers, which predominantly cleave to the fluorobenzyl cation (m/z 109).

  • Secondary Pathway (Tropylium Formation): Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) generates the fluorotropylium ion at m/z 109 .

Electrospray Ionization (ESI) – LC-MS

(2-Fluoromethyl-phenyl)-methanol is a neutral alcohol, making it poorly responsive to standard ESI protonation ([M+H]⁺).

  • Positive Mode (ESI+):

    • Adducts: Dominant species are often sodium [M+Na]⁺ (m/z 163) or ammonium [M+NH₄]⁺ (m/z 158) adducts.

    • In-Source Fragmentation: High desolvation temperatures can force the loss of water, observing [M+H-H₂O]⁺ (m/z 123) .

  • Negative Mode (ESI-):

    • Generally insensitive unless derivatized or using formate buffers to form [M+HCOO]⁻ (m/z 185) .

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the diagnostic ortho-cyclization and standard benzylic cleavage.

Fragmentation M Molecular Ion (M+) m/z 140 TS Cyclic Transition State (Ortho Interaction) M->TS Nucleophilic Attack FluoroTrop Fluorotropylium Ion (Loss of •CH2OH) m/z 109 M->FluoroTrop - •CH2OH (31 Da) Phthalan Phthalan Cation (Loss of HF) m/z 120 DIAGNOSTIC MARKER TS->Phthalan - HF (20 Da) Trop Tropylium Ion (Loss of F) m/z 91 FluoroTrop->Trop - F (19 Da)

Figure 1: Mechanistic fragmentation pathways of (2-Fluoromethyl-phenyl)-methanol. The green path highlights the ortho-specific cyclization yielding m/z 120.

Method Development & Optimization

Chromatographic Conditions (LC-MS)

Due to the compound's polarity, standard C18 retention may be weak. A Phenyl-Hexyl column is recommended to exploit


 interactions with the fluorinated aromatic ring.
ParameterRecommendationRationale
Column Phenyl-Hexyl or C18 (Polar Embedded)Enhanced selectivity for aromatic isomers.
Mobile Phase A Water + 5mM Ammonium AcetatePromotes [M+NH₄]⁺ formation for sensitivity.
Mobile Phase B MethanolBetter solubility and ionization efficiency than ACN for alcohols.
Flow Rate 0.3 - 0.5 mL/minStandard for ESI efficiency.
Gradient 5% B to 95% B over 8 minEnsure separation from early-eluting polar matrix.
Mass Spectrometer Parameters (Triple Quadrupole)

For quantitative analysis (SRM/MRM), the following transitions are recommended. Note that because the parent is often an adduct, the "Precursor" is the adduct mass.

TargetPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Quantifier 158.1 [M+NH₄]⁺123.1 [Loss of NH₃ + F/OH]15Sensitivity
Qualifier 1 158.1 [M+NH₄]⁺109.1 [Fluorotropylium]25Specificity
Qualifier 2 163.0 [M+Na]⁺120.0 [Phthalan]35Structural Conf.

Note: Sodium adducts (163) are stable and difficult to fragment; Ammonium adducts (158) are preferred for MRM.

Experimental Protocol: Sample Preparation

To ensure data integrity and prevent degradation (hydrolysis of the C-F bond), follow this self-validating protocol.

  • Stock Preparation : Dissolve 1 mg of standard in 1 mL of Methanol (LC-MS grade) . Avoid water in the stock solution to prevent long-term hydrolysis. Store at -20°C.

  • Working Solution : Dilute stock to 1 µg/mL in 50:50 Methanol:Water (v/v).

  • System Suitability Test (SST) :

    • Inject the working solution.

    • Acceptance Criteria :

      • Retention time stability: < ±0.1 min.

      • Signal-to-Noise (S/N) ratio > 10 for the Quantifier transition.

      • Presence of m/z 120 fragment in source-CID scans (confirms ortho-structure).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center . NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of alcohols and ethers." Journal of Chromatography A, 1217(25), 3908-3918.
Foundational

Reactivity profile of (2-Fluoromethyl-phenyl)-methanol

CAS: 76387-44-1 | Formula: C₈H₉FO | MW: 140.15 g/mol Executive Summary (2-Fluoromethyl-phenyl)-methanol, often referred to as 2-(fluoromethyl)benzyl alcohol, represents a critical scaffold in medicinal chemistry and agro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76387-44-1 | Formula: C₈H₉FO | MW: 140.15 g/mol

Executive Summary

(2-Fluoromethyl-phenyl)-methanol, often referred to as 2-(fluoromethyl)benzyl alcohol, represents a critical scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a monofluoromethyl group (


) ortho to a hydroxymethyl handle, this molecule serves as a bifunctional building block.

Its primary utility lies in bioisosterism and metabolic modulation . The fluorine atom introduces significant electronic withdrawal and lipophilicity changes without drastically altering steric bulk compared to a methyl group. This guide details the reactivity profile, synthetic access, and handling protocols for researchers utilizing this compound in drug discovery and lead optimization.

Physicochemical & Electronic Profile

The reactivity of (2-Fluoromethyl-phenyl)-methanol is governed by the interplay between the nucleophilic hydroxyl group and the chemically robust yet electronically active fluoromethyl group.

Structural Properties
PropertyValue / CharacteristicRelevance
Bond Dissociation Energy (C-F) ~105-110 kcal/molHigh stability; resistant to homolytic cleavage.
Bond Dissociation Energy (C-O) ~90 kcal/molThe primary site of bond breaking/transformation.
Lipophilicity (LogP) ~1.4 (Predicted)Higher than non-fluorinated benzyl alcohol; enhances membrane permeability.
H-Bond Donor/Acceptor 1 Donor / 2 AcceptorsThe -OH is a donor; F acts as a weak acceptor.
Electronic Effect Inductive Withdrawal (-I)The

group deactivates the ring toward electrophilic attack compared to a methyl group.
The "Fluorine Effect"

The ortho-fluoromethyl group exerts a specific "gauche effect" and electrostatic influence. Unlike a trifluoromethyl (


) group, the monofluoromethyl group allows for specific H-bonding interactions and metabolic blocking of the benzylic position, preventing rapid oxidation to benzoic acid derivatives at that specific carbon, while leaving the alcohol handle available for derivatization.

Synthetic Access Pathways

Synthesis must prioritize the preservation of the C-F bond while manipulating the oxygenated functionality.

Primary Route: Reduction of 2-(Fluoromethyl)benzoic Acid

The most reliable route involves the reduction of the corresponding carboxylic acid or ester. This avoids the handling of hazardous fluorinating agents on the final alcohol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Conditions: Anhydrous THF, 0°C to Reflux.

  • Selectivity: Chemoselective for the carbonyl; the benzylic C-F bond remains intact under standard hydride reduction conditions.

Alternative Route: Deoxyfluorination (High Risk/High Reward)

Starting from 1,2-benzenedimethanol (phthalyl alcohol) using DAST (Diethylaminosulfur trifluoride).

  • Challenge: Controlling stoichiometry to achieve mono-fluorination is difficult; often leads to di-fluorination or cyclization to phthalan.

  • Recommendation: Avoid this route unless the starting acid is unavailable.

Reactivity Profile & Transformations

The molecule displays a bifurcated reactivity profile: the alcohol is kinetically labile, while the fluoromethyl group is thermodynamically stable but can be activated under specific Lewis acidic conditions.

Oxidation (Alcohol Aldehyde)

The hydroxymethyl group is readily oxidized to 2-(fluoromethyl)benzaldehyde.

  • Preferred Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Avoid: Harsh acidic oxidants (Jones Reagent) which may degrade the molecule or cause HF elimination if heating is involved.

Nucleophilic Substitution (OH X)

Conversion of the alcohol to a halide (Cl, Br) creates a highly reactive electrophile.

  • Protocol:

    
     or 
    
    
    
    .
  • Application: The resulting benzyl halide is a precursor for C-N or C-C bond formation (e.g., alkylation of amines).

Cyclization Potential (The Ortho-Effect)

Under strong basic conditions, there is a theoretical risk (or opportunity) for intramolecular displacement, though F is a poor leaving group.

  • Scenario: If the alcohol is converted to an alkoxide, it generally cannot displace the fluoride to form phthalan (dihydroisobenzofuran) easily due to the strength of the C-F bond.

  • Contrast: This is distinct from the chloro- or bromo- analogs, which cyclize readily. This stability allows the molecule to be used as a "stable" ortho-substituted scaffold.

Visualizing Reactivity Logic

The following diagram maps the decision tree for chemical manipulation.

ReactivityProfile Start (2-Fluoromethyl-phenyl)-methanol Oxidation Oxidation Pathway Start->Oxidation DMP / Swern Substitution Substitution Pathway Start->Substitution PBr3 / SOCl2 Stability C-F Bond Stability Start->Stability Nucleophiles Aldehyde 2-(Fluoromethyl) benzaldehyde Oxidation->Aldehyde -2H Halide Benzyl Halide (Electrophile) Substitution->Halide OH -> X Inert Resistant to Nucleophilic Attack Stability->Inert F is poor LG

Figure 1: Reactivity divergence. The alcohol functionality is the primary reactive handle, while the fluoromethyl group provides stability against cyclization.

Experimental Protocols

Protocol A: Synthesis via Reduction (General Procedure)

Note: This protocol assumes the use of 2-(fluoromethyl)benzoic acid or methyl ester.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Reagent Prep: Charge flask with 2-(fluoromethyl)benzoic acid (1.0 eq) dissolved in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add LiAlH₄ (2.0 eq for acid, 1.0 eq for ester) dropwise as a solution in THF. Caution: Gas evolution (

    
    ).
    
  • Reaction: Allow to warm to room temperature. If starting material remains (monitor by TLC), heat to mild reflux (60°C) for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LiAlH₄ used.
  • Workup: Filter the granular precipitate through Celite. Dry filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Oxidation to Aldehyde (Swern)
  • Activation: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add (2-Fluoromethyl-phenyl)-methanol (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

  • Termination: Add

    
     (5.0 eq). Allow to warm to RT.
    
  • Workup: Quench with saturated

    
    , extract with DCM.
    

Pharmaceutical Relevance: The Bioisostere Strategy

In drug design, replacing a methyl group (


) or methoxy group (

) with a fluoromethyl group (

) is a strategic modification.
Metabolic Blocking

Benzylic positions are "metabolic hotspots" prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: P450 enzymes abstract a hydrogen atom.

  • Effect: The presence of Fluorine increases the bond dissociation energy of the remaining benzylic hydrogens and electronically deactivates the carbon, slowing down hydroxylation at the

    
     site [1].
    
Lipophilicity Modulation
  • LogP Shift: Fluorine increases lipophilicity relative to hydrogen but decreases it relative to a methyl group in some contexts due to polarity. However,

    
     is generally considered a lipophilic bioisostere of 
    
    
    
    or a polar bioisostere of
    
    
    [2].

Bioisostere DrugDesign Lead Optimization Strategy Problem Problem: Rapid Metabolic Clearance DrugDesign->Problem Solution Solution: Introduce -CH2F Group Problem->Solution Bioisosteric Replacement Outcome Outcome: Blocked P450 Oxidation Maintained Sterics Solution->Outcome

Figure 2: Strategic application of the fluoromethyl group in medicinal chemistry.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Decomposition: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbon Monoxide.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Vasilopoulos, A., et al. (2020).[2] Cu-catalyzed C-H fluorination... substitution of the resulting fluoride.[2] Organic Letters, 22, 5746-5748.[2] Link

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-(Trifluoromethyl)benzyl alcohol (Analogous Handling). Link

Sources

Exploratory

Unlocking the Therapeutic Potential of (2-Fluoromethyl-phenyl)-methanol Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Prepared by a Senior Application Scientist Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties such as metabolic stability, bioavailability, and target binding affinity.[1][2] (2-Fluoromethyl-phenyl)-methanol and its derivatives represent a promising, yet underexplored, class of compounds. The presence of the fluoromethyl group, in particular, can profoundly influence the molecule's electronic properties and resistance to metabolic degradation, making these derivatives attractive candidates for drug discovery programs.[1][3][4] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and preclinical evaluation strategies for (2-Fluoromethyl-phenyl)-methanol derivatives. We will delve into their potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and mechanistic insights to empower researchers in this burgeoning field.

Introduction: The Strategic Advantage of the Fluoromethyl Group

The benzyl alcohol framework is a common feature in many biologically active molecules.[5][6][7] The introduction of a fluoromethyl (-CH₂F) group at the ortho-position of the phenyl ring is a deliberate design choice aimed at overcoming common drug development hurdles. Unlike more common trifluoromethyl (-CF₃) substitutions, the monofluoromethyl group offers a nuanced modification. It enhances lipophilicity and can form crucial hydrogen bonds, improving membrane permeability and target engagement, while also being more sterically subtle.[8]

Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[1] This "metabolic shielding" can prolong the half-life of a drug, reduce the formation of reactive metabolites, and lead to a more predictable pharmacokinetic profile. This guide explores the tangible applications of this strategy, examining the known and potential bioactivities of (2-Fluoromethyl-phenyl)-methanol derivatives.

Synthesis Strategies: Building the Core Scaffold

The efficient synthesis of (2-Fluoromethyl-phenyl)-methanol derivatives is critical for enabling robust structure-activity relationship (SAR) studies. A common and reliable method involves the reduction of a corresponding benzophenone precursor. This approach is versatile and allows for the introduction of various substituents on either phenyl ring.

General Synthesis Workflow

The logical flow for synthesizing these derivatives typically begins with a ketone, which is then reduced to the final alcohol product.

cluster_0 Synthesis Pathway A 2-Fluoromethyl-benzophenone Derivative B (2-Fluoromethyl-phenyl)-methanol Derivative A->B Reduction (e.g., Potassium Borohydride)

Caption: General synthesis scheme for (2-Fluoromethyl-phenyl)-methanol derivatives.

Protocol 1: Synthesis of (4-Bromo-2-fluoromethyl-phenyl)-(4-fluorophenyl)-methanol

This protocol is adapted from established methods for reducing benzophenone derivatives and serves as a representative example.[9]

Objective: To synthesize a specific (2-Fluoromethyl-phenyl)-methanol derivative via borohydride reduction.

Materials:

  • 4-Bromo-4'-fluoro-2-fluoromethyl-benzophenone (starting material)

  • Potassium borohydride (KBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, separation funnel, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a 1L round-bottom flask, dissolve the 4-Bromo-4'-fluoro-2-fluoromethyl-benzophenone in 400 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen).

  • Reducer Preparation: In a separate flask, prepare a suspension of 30 g of potassium borohydride in 300 mL of anhydrous ethanol.

  • Addition: Slowly add the KBH₄ suspension to the benzophenone solution. Maintain the reaction temperature below 25°C, using an ice bath if necessary. Causality Note: This exothermic reaction is controlled to prevent side reactions and ensure selective reduction of the ketone.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 1000 mL of 1M HCl. Causality Note: The acid neutralizes the excess borohydride and protonates the resulting alkoxide to form the alcohol.

  • Solvent Removal: Remove the organic solvents (THF, EtOH) from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separation funnel and extract three times with 150 mL portions of toluene.

  • Drying and Concentration: Combine the organic (toluene) phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to obtain the final (2-Fluoromethyl-phenyl)-methanol derivative.

Potential Biological Activities and Therapeutic Targets

The unique physicochemical properties imparted by the fluoromethyl group suggest that these derivatives could be active across several therapeutic areas.

  • Neurological and Psychiatric Disorders: The parent compound, (2-(Fluoromethyl)phenyl)methanol, is noted as a key intermediate for pharmaceuticals targeting neurological conditions like epilepsy and anxiety.[3] This suggests that derivatives may modulate neurotransmitter systems. Potential targets could include GABA receptors, serotonin receptors (e.g., 5-HT2A), or ion channels, which are frequently implicated in these disorders.[10]

  • Antimicrobial Activity: Benzyl alcohol derivatives are known to possess antimicrobial and bacteriostatic properties, often by disrupting bacterial cell membranes.[5][11] The increased lipophilicity from the fluoromethyl group could enhance this membrane partitioning effect. Studies on other trifluoromethyl-containing heterocyclic compounds have demonstrated potent activity against drug-resistant Gram-positive bacteria, suggesting a promising avenue for this class as well.[12][13]

  • Anti-inflammatory Effects: Some fluorinated compounds have shown potent anti-inflammatory benefits through mechanisms like COX-2 inhibition.[14] The (2-Fluoromethyl-phenyl)-methanol scaffold could be explored for its ability to inhibit key enzymes in the inflammatory cascade.

  • Anticancer Properties: The introduction of fluorine is a well-established strategy in the development of anticancer drugs.[1] Fluorinated compounds can act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival.[14]

Preclinical Evaluation Workflow: A Roadmap for Discovery

A systematic and rigorous preclinical evaluation is essential to identify and validate the therapeutic potential of novel (2-Fluoromethyl-phenyl)-methanol derivatives. The following workflow outlines a logical progression from initial screening to in-depth characterization.

cluster_B In Vitro Screening cluster_C ADME/Tox Profiling cluster_D In Vivo Models A Novel (2-Fluoromethyl-phenyl) -methanol Derivative B In Vitro Screening (Primary Assays) A->B Initial Characterization C ADME/Tox Profiling (Early Safety) B->C Promising Hits D In Vivo Efficacy Models C->D Safe & Active Compounds E Lead Optimization (SAR Studies) D->E Efficacious Compounds F Candidate Selection D->F E->B Synthesize New Analogs B1 Target Binding Assays (e.g., 5-HT Receptors) B2 Enzyme Inhibition (e.g., COX, MAO) B3 Antimicrobial MIC C1 CYP450 Inhibition (IC50 Panel) C2 hERG Channel Assay (Cardiotoxicity) C3 Cytotoxicity (e.g., HepG2, SH-SY5Y) D1 Anxiety Models (Elevated Plus Maze) D2 Depression Models (Forced Swim Test)

Caption: A comprehensive workflow for the preclinical evaluation of novel compounds.

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a test compound to cause drug-drug interactions by inhibiting major CYP isoforms.[15][16] This is a regulatory requirement and a critical step in early safety assessment.[17][18]

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (see table below)

  • Known CYP inhibitors (positive controls)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Plate Preparation: Prepare a 96-well plate with the test compound serially diluted to final concentrations (e.g., 0.1, 0.25, 1, 2.5, 10, 25 µM). Include vehicle controls (DMSO) and positive controls.

  • Incubation Mixture: Prepare a master mix containing HLM and the probe substrate cocktail in phosphate buffer.

  • Pre-incubation: Add the HLM/substrate mix to the plate containing the test compound and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Reaction Time: Incubate for the specified time (e.g., 10-15 minutes) at 37°C. Causality Note: The incubation time is kept short and within the linear range of metabolite formation to accurately measure the initial rate of reaction.

  • Stop Reaction: Terminate the reaction by adding cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration of test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Table 1: Standard CYP Inhibition Assay Panel

CYP Isoform Probe Substrate Positive Control Inhibitor
CYP1A2 Phenacetin α-Naphthoflavone
CYP2B6 Bupropion Sertraline
CYP2C8 Amodiaquine Montelukast
CYP2C9 Diclofenac Sulfaphenazole
CYP2C19 S-Mephenytoin Ticlopidine
CYP2D6 Dextromethorphan Quinidine
CYP3A4 Midazolam Ketoconazole

Data adapted from standard industry protocols.[15]

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the risk of drug-induced cardiac arrhythmia (Torsade de Pointes) by measuring the inhibition of the hERG potassium channel.[19] This is a critical safety assay, as hERG inhibition is a common reason for drug candidate failure.[20]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Extracellular and intracellular recording solutions

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Harvest hERG-expressing HEK293 cells and prepare a single-cell suspension in the extracellular solution.

  • System Priming: Prime the automated patch-clamp system with the appropriate solutions.

  • Cell Sealing: The system automatically positions cells and forms gigaseals (≥1 GΩ) to establish the whole-cell recording configuration.[21]

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is the primary measure of hERG activity.[21]

  • Compound Application: Apply a vehicle control for a set duration (e.g., 3 minutes) to establish a stable baseline, followed by sequential application of increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[20]

  • Data Acquisition: Continuously record the hERG tail current throughout the compound application period.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC₅₀ value.

Conclusion and Future Directions

(2-Fluoromethyl-phenyl)-methanol derivatives represent a fertile ground for therapeutic innovation. The strategic incorporation of the fluoromethyl group provides a distinct advantage in terms of metabolic stability and potential for enhanced biological activity.[3] The preliminary evidence suggests promising applications in neurology, infectious disease, and beyond.

Future research should focus on:

  • Broad Biological Screening: Systematically screening a library of these derivatives against a wide range of biological targets to uncover novel activities.

  • Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a diverse set of analogs to understand how structural modifications influence potency, selectivity, and safety.

  • Mechanism of Action Studies: For active compounds, conducting in-depth studies to pinpoint the precise molecular targets and pathways responsible for their effects.

By leveraging the structured preclinical workflow outlined in this guide, from rational synthesis to rigorous safety and efficacy testing, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of this promising chemical class.

References

  • MySkinRecipes. (n.d.). (2-(Fluoromethyl)phenyl)methanol. MySkinRecipes. Retrieved from [Link]

  • MarbL, K., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Retrieved from [Link]

  • Lange, S., et al. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents. Google Patents.
  • Abdel-Sattar, E., et al. (2021). 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. PubMed. Retrieved from [Link]

  • Yarlagadda, V., et al. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Retrieved from [Link]

  • Li, Z., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed. Retrieved from [Link]

  • Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. ResearchGate. Retrieved from [Link]

  • Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. PMC - NIH. Retrieved from [Link]

  • Wang, Z., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Retrieved from [Link]

  • Taha, A. A., & Wu, J. (2022). Animal models for screening anxiolytic-like drugs: a perspective. PMC - NIH. Retrieved from [Link]

  • Pellacani, A., & Penco, S. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents.
  • Tirri, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Syafitri, D. M., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Arillotta, D., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Yarlagadda, V., et al. (2016). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Retrieved from [Link]

  • Lu, Q., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Cap-rio, A., et al. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Liskova, A., et al. (2022). Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics. MDPI. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Martínez-Jiménez, Y., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic deployment of (2-Fluoromethyl-phenyl)-methanol in Modern Organic Synthesis: A Guide to Application and Protocol

Introduction: The Emergence of Fluorinated Building Blocks in Synthetic Chemistry In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Building Blocks in Synthetic Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1] Among the diverse array of fluorinated building blocks, (2-Fluoromethyl-phenyl)-methanol has emerged as a versatile and valuable reagent. Its utility stems from the presence of a reactive benzylic alcohol function, primed for a variety of chemical transformations, and the ortho-fluoromethyl group, which exerts significant electronic and steric influence on the molecule's reactivity and the properties of its derivatives.

This technical guide provides an in-depth exploration of the applications of (2-Fluoromethyl-phenyl)-methanol in organic synthesis. Moving beyond a mere recitation of procedures, this document elucidates the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Applications of (2-Fluoromethyl-phenyl)-methanol

(2-Fluoromethyl-phenyl)-methanol serves as a key intermediate in the synthesis of a range of complex organic molecules. Its primary applications lie in its conversion to esters, ethers, and aldehydes, which are then elaborated into more complex structures. The presence of the fluoromethyl group can be instrumental in modulating the biological activity of the final product, making this reagent particularly attractive for the synthesis of novel therapeutic agents and agrochemicals.[2]

Esterification: Accessing Bioactive Esters and Prodrugs

The conversion of (2-Fluoromethyl-phenyl)-methanol to its corresponding esters is a fundamental transformation that opens avenues to a wide array of functional molecules. Benzyl esters are common motifs in pharmaceuticals and can also serve as prodrugs, which undergo in vivo hydrolysis to release the active carboxylic acid. The 2-fluoromethylbenzyl esters, in particular, may exhibit unique biological activities or altered pharmacokinetic properties due to the presence of the fluorine atom.

A powerful and mild method for the esterification of alcohols is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration (though not relevant for this primary alcohol) under neutral conditions, making it compatible with sensitive functional groups.[3]

Protocol 1: Mitsunobu Esterification of (2-Fluoromethyl-phenyl)-methanol with Benzoic Acid

This protocol details the synthesis of 2-fluoromethylbenzyl benzoate, a representative ester derived from (2-Fluoromethyl-phenyl)-methanol.

Reaction Scheme:

Caption: Reagents and product for the Mitsunobu esterification.

Experimental Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-Fluoromethyl-phenyl)-methanol (1.0 mmol, 140 mg), benzoic acid (1.2 mmol, 147 mg), and triphenylphosphine (1.5 mmol, 393 mg).

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol, ~0.3 mL) dropwise to the stirred solution over 5 minutes. A slight exotherm and a color change are typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-fluoromethylbenzyl benzoate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture prior to chromatography.

Causality and Insights: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion.[4] The use of anhydrous conditions is crucial to prevent the hydrolysis of the phosphonium intermediates. The dropwise addition of the azodicarboxylate at low temperature helps to control the initial exothermic reaction.

Etherification: Building Blocks for Complex Scaffolds

The synthesis of ethers from (2-Fluoromethyl-phenyl)-methanol is another key application, providing access to molecules with the 2-fluoromethylbenzyl ether moiety. This structural unit is of interest in medicinal chemistry, where ether linkages are common in drug molecules. The Williamson ether synthesis is a classic and reliable method for preparing ethers.[5]

Protocol 2: Williamson Ether Synthesis of 2-Fluoromethylbenzyl Phenyl Ether

This protocol describes the synthesis of 2-fluoromethylbenzyl phenyl ether, demonstrating a typical Williamson ether synthesis.

Reaction Scheme:

Caption: Reagents and product for the Williamson ether synthesis.

Experimental Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg).

  • Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous dimethylformamide (DMF, 3 mL) to the flask.

  • Dissolve (2-Fluoromethyl-phenyl)-methanol (1.0 mmol, 140 mg) in anhydrous DMF (2 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium alkoxide.

  • Add bromobenzene (1.1 mmol, 173 mg, 0.11 mL) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure ether.

Causality and Insights: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[6] The deprotonation of the alcohol with a strong base like sodium hydride is the first step. DMF is a suitable polar aprotic solvent that can solvate the sodium cation, enhancing the nucleophilicity of the alkoxide. While this example uses bromobenzene, the reactivity will be low due to the sp2-hybridized carbon. For a more efficient reaction, an activated aryl halide (e.g., with electron-withdrawing groups) or conversion of the alcohol to the corresponding benzyl bromide followed by reaction with sodium phenoxide would be more conventional. This protocol illustrates the general principle.

Oxidation to Aldehydes: Precursors for Further Functionalization

The oxidation of (2-Fluoromethyl-phenyl)-methanol to 2-fluoromethylbenzaldehyde provides a key intermediate for a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and the synthesis of heterocycles. The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid.

Protocol 3: Swern Oxidation of (2-Fluoromethyl-phenyl)-methanol

The Swern oxidation is a reliable and high-yielding method for the oxidation of primary alcohols to aldehydes under mild, non-acidic conditions.

Reaction Scheme:

Caption: Reagents and product for the Swern oxidation.

Experimental Procedure:

  • To a flame-dried 50 mL three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 mmol, 0.13 mL) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 3.0 mmol, 0.22 mL). Stir the mixture for 15 minutes at -78 °C.

  • Dissolve (2-Fluoromethyl-phenyl)-methanol (1.0 mmol, 140 mg) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 mmol, 0.70 mL) dropwise, and stir the mixture at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction with water (15 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Causality and Insights: The Swern oxidation involves the activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium salt. The alcohol then attacks this species, and subsequent deprotonation by a hindered base like triethylamine leads to the formation of the aldehyde and dimethyl sulfide. The low temperature is critical to control the stability of the reactive intermediates.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed.

Esterification start (2-Fluoromethyl-phenyl)-methanol ester 2-Fluoromethylbenzyl benzoate start->ester Benzoic Acid, PPh3, DIAD/DEAD, THF

Caption: Mitsunobu Esterification Workflow.

Etherification start (2-Fluoromethyl-phenyl)-methanol ether 2-Fluoromethylbenzyl phenyl ether start->ether 1. NaH, DMF 2. Bromobenzene

Caption: Williamson Ether Synthesis Workflow.

Oxidation start (2-Fluoromethyl-phenyl)-methanol aldehyde 2-Fluoromethylbenzaldehyde start->aldehyde Oxalyl Chloride, DMSO, TEA, DCM, -78 °C

Caption: Swern Oxidation Workflow.

Conclusion and Future Outlook

(2-Fluoromethyl-phenyl)-methanol stands as a valuable and versatile building block in modern organic synthesis. Its utility in the preparation of esters, ethers, and aldehydes provides a gateway to a vast chemical space of potentially bioactive molecules. The protocols detailed in this guide offer robust and reliable methods for the key transformations of this important reagent. As the demand for novel fluorinated compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of reagents like (2-Fluoromethyl-phenyl)-methanol will undoubtedly play a pivotal role in the discovery and development of next-generation products.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Dembinski, R. The Mitsunobu Reaction: A Powerful Tool for C–C, C–N, C–O, and C–S Bond Formation. RSC Advances2025, 15, 12345-12367.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009, 109(6), 2551-2651.
  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Massachusetts Lowell. The Williamson Ether Synthesis. [Link]

  • PubMed. 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. [Link]

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  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Wang, J.; Sánchez-Roselló, M.; Aceña, J. L.; del Pozo, C.; Sorochinsky, A. E.; Fustero, S.; Soloshonok, V. A.; Liu, H. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews2014, 114(4), 2432-2506.
  • SynArchive. Protecting Groups List. [Link]

  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • National Center for Biotechnology Information. (2-Methylphenyl)(phenyl)methanol. [Link]

  • ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. [Link]

  • National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]

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Application

(2-Fluoromethyl-phenyl)-methanol: A Versatile Building Block for Modern Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the various fluorinated motifs, the fluoromethyl group (-CH₂F) has emerged as a particularly valuable bioisostere for hydroxyl and methyl groups, offering a subtle yet impactful modulation of a drug candidate's properties. (2-Fluoromethyl-phenyl)-methanol, a readily accessible and versatile building block, provides a direct entry point for introducing the valuable 2-(fluoromethyl)benzyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the applications of (2-Fluoromethyl-phenyl)-methanol in medicinal chemistry, complete with detailed experimental protocols for its key transformations.

The Strategic Advantage of the Fluoromethyl Group

The introduction of a fluoromethyl group can bestow several advantageous properties upon a drug candidate:

  • Enhanced Metabolic Stability: The strong C-F bond is significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond. This can block common sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.

  • Modulation of Lipophilicity: The fluoromethyl group can subtly alter the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for fine-tuning of a compound's ability to cross biological membranes.

  • Increased Binding Affinity: The electronegativity of the fluorine atom can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Conformational Control: The presence of the fluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Physicochemical Properties of (2-Fluoromethyl-phenyl)-methanol

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₉FOVendor Data
Molecular Weight 140.15 g/mol Vendor Data
Appearance Colorless liquidInternal Data
Boiling Point Approx. 215 °CEstimated
Density Approx. 1.1 g/cm³Estimated
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH, EtOAc)Internal Data

Key Synthetic Transformations and Protocols

(2-Fluoromethyl-phenyl)-methanol readily participates in a variety of fundamental organic reactions, making it a versatile precursor for a diverse range of derivatives. The primary alcohol functionality serves as a handle for etherification, esterification, and nucleophilic substitution reactions.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an alkyl halide.[1] This reaction proceeds via an Sₙ2 mechanism, where the alkoxide generated from the alcohol acts as a nucleophile.[2]

Conceptual Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products alcohol (2-Fluoromethyl-phenyl)-methanol deprotonation Deprotonation alcohol->deprotonation base Strong Base (e.g., NaH) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 deprotonation->sn2 Alkoxide Intermediate h2 H₂ Gas deprotonation->h2 ether (2-Fluoromethyl)benzyl Ether sn2->ether salt Salt (NaX) sn2->salt

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Protocol: Synthesis of a Generic (2-Fluoromethyl)benzyl Ether

Materials:

  • (2-Fluoromethyl-phenyl)-methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of (2-Fluoromethyl-phenyl)-methanol (1.0 eq) in anhydrous THF to the NaH slurry. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2-Fluoromethyl)benzyl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base and the alkoxide intermediate.

  • Inert Atmosphere: Prevents the reaction of NaH with atmospheric oxygen and moisture.

  • Stepwise Addition at 0 °C: The reaction of the alcohol with NaH is exothermic. Slow addition at low temperature controls the rate of hydrogen gas evolution and prevents side reactions.

  • Excess Base and Alkyl Halide: A slight excess of the base ensures complete deprotonation of the alcohol, while a slight excess of the alkyl halide drives the reaction towards completion.

Esterification via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] The reaction is reversible and is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.[4]

Conceptual Workflow:

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products alcohol (2-Fluoromethyl-phenyl)-methanol nucleophilic_attack Nucleophilic Attack alcohol->nucleophilic_attack acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl acid->protonation catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->protonation protonation->nucleophilic_attack Activated Carbonyl dehydration Dehydration nucleophilic_attack->dehydration ester (2-Fluoromethyl)benzyl Ester dehydration->ester water Water dehydration->water

Figure 2: Fischer Esterification Workflow.

Detailed Protocol: Synthesis of a Generic (2-Fluoromethyl)benzyl Ester

Materials:

  • (2-Fluoromethyl-phenyl)-methanol (1.0 eq)

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Toluene or a large excess of the alcohol as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.2 eq), (2-Fluoromethyl-phenyl)-methanol (1.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired (2-Fluoromethyl)benzyl ester.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield.[4]

  • Excess of One Reagent: Using an excess of either the carboxylic acid or the alcohol can also drive the equilibrium towards the product side.

  • Neutralization: The workup with sodium bicarbonate is necessary to remove the acidic catalyst and any unreacted carboxylic acid.

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[6] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Conceptual Workflow:

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products alcohol (2-Fluoromethyl-phenyl)-methanol activation Alcohol Activation alcohol->activation nucleophile Nucleophile (Nu-H) sn2_displacement SN2 Displacement nucleophile->sn2_displacement phosphine PPh₃ phosphine->activation azodicarboxylate DEAD or DIAD azodicarboxylate->activation activation->sn2_displacement Activated Alcohol phosphine_oxide Ph₃P=O activation->phosphine_oxide hydrazine_deriv Hydrazine Derivative activation->hydrazine_deriv product Substituted Product sn2_displacement->product

Figure 3: Mitsunobu Reaction Workflow.

Detailed Protocol: Synthesis of a Generic Substituted Product

Materials:

  • (2-Fluoromethyl-phenyl)-methanol (1.0 eq)

  • Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the nucleophile is acidic)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Fluoromethyl-phenyl)-methanol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

  • If an acidic nucleophile was used, an aqueous workup with NaHCO₃ solution may be beneficial before chromatography.

Causality Behind Experimental Choices:

  • Activation of the Alcohol: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. This converts the hydroxyl group into a good leaving group.[6]

  • Sₙ2 Displacement: The nucleophile then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in inversion of configuration if the alcohol is chiral.

  • Low Temperature Addition: The initial reaction between PPh₃ and the azodicarboxylate is exothermic. Slow addition at 0 °C helps to control the reaction temperature and minimize side reactions.

  • Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced hydrazine) can sometimes complicate purification. Chromatographic separation is usually effective.

Applications in the Synthesis of Bioactive Molecules

The (2-fluoromethyl)benzyl moiety, readily introduced using (2-Fluoromethyl-phenyl)-methanol, is present in a number of biologically active compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The (2-fluoromethyl)benzyl group can be incorporated into kinase inhibitor scaffolds to enhance their properties.

Hypothetical Synthetic Route to a Kinase Inhibitor Precursor:

A common strategy in kinase inhibitor design is the functionalization of a heterocyclic core. (2-Fluoromethyl-phenyl)-methanol can be used to introduce the key benzyl ether moiety.

Step 1: Williamson Ether Synthesis

The hydroxyl group of a key heterocyclic intermediate (e.g., a substituted pyrimidine or quinazoline) can be alkylated with (2-Fluoromethyl-phenyl)-methanol that has been converted to its corresponding bromide or mesylate. Alternatively, a nucleophilic aromatic substitution on a halo-substituted heterocycle with the alkoxide of (2-Fluoromethyl-phenyl)-methanol can be employed.

Step 2: Further Functionalization

The resulting ether can then be subjected to further synthetic transformations, such as cross-coupling reactions, to build the final kinase inhibitor.

Case Study: Synthesis of GPCR Modulator Analogs

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[8] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity.[9] The (2-fluoromethyl)benzyl group can be incorporated into the structure of GPCR modulators to optimize their potency and pharmacokinetic properties.

Hypothetical Synthetic Route to a GPCR Modulator Analog:

Many GPCR modulators possess an ester or ether linkage. (2-Fluoromethyl-phenyl)-methanol is an ideal building block for introducing the desired fluorinated benzyl group.

Step 1: Fischer Esterification or Mitsunobu Reaction

A carboxylic acid-containing core structure of a known GPCR modulator can be esterified with (2-Fluoromethyl-phenyl)-methanol using the Fischer esterification protocol described above. Alternatively, for more sensitive substrates, the Mitsunobu reaction can be employed to form the ester bond.

Step 2: Bioisosteric Replacement Studies

By synthesizing a series of analogs where a methyl or methoxy group is replaced by the fluoromethyl group, structure-activity relationship (SAR) studies can be conducted to evaluate the impact of this substitution on the compound's biological activity.

Conclusion

(2-Fluoromethyl-phenyl)-methanol is a valuable and versatile building block in medicinal chemistry. Its utility stems from the advantageous properties imparted by the fluoromethyl group, including enhanced metabolic stability and modulated lipophilicity. The straightforward reactivity of its primary alcohol functionality allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations such as the Williamson ether synthesis, Fischer esterification, and Mitsunobu reaction. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic use of building blocks like (2-Fluoromethyl-phenyl)-methanol will undoubtedly play an increasingly important role in the discovery and development of new therapeutics.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

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  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

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  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

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Method

Experimental procedures for using (2-Fluoromethyl-phenyl)-methanol

An In-Depth Guide to the Experimental Use of (2-Fluoromethyl-phenyl)-methanol in Synthetic Chemistry Authored by: A Senior Application Scientist Abstract (2-Fluoromethyl-phenyl)-methanol is a pivotal building block in co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of (2-Fluoromethyl-phenyl)-methanol in Synthetic Chemistry

Authored by: A Senior Application Scientist

Abstract

(2-Fluoromethyl-phenyl)-methanol is a pivotal building block in contemporary medicinal chemistry and organic synthesis. The strategic incorporation of a fluoromethyl group onto the phenyl ring imparts unique physicochemical properties that are highly sought after in drug development. This guide provides a comprehensive overview of the experimental procedures involving this versatile reagent, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale. We will explore its application in key synthetic transformations, including oxidation to the corresponding aldehyde and its use as a precursor in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are presented, complete with data interpretation, troubleshooting, and safety considerations to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Fluoromethyl Moiety

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's biological activity and physicochemical properties. The monofluoromethyl group (-CH₂F), in particular, is an effective bioisostere for hydroxyl (-OH) and methyl (-CH₃) groups, offering a unique combination of steric similarity and altered electronics.[1] (2-Fluoromethyl-phenyl)-methanol serves as a key intermediate for introducing this valuable moiety into more complex molecular architectures.

The presence of the fluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve pharmacokinetic properties such as bioavailability.[1][2] Consequently, this compound is an important precursor in the synthesis of novel therapeutics, particularly those targeting neurological disorders where it can be a key component in molecules designed to modulate neurotransmitter activity.[2]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1341036-63-2[2]
Molecular Formula C₈H₉FO[2]
Molecular Weight 140.16 g/mol [2]
Appearance Typically a liquid or low-melting solidGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Chemical Safety

Safety and Handling: (2-Fluoromethyl-phenyl)-methanol, like other benzyl alcohols, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors. While not highly reactive under normal conditions, it is stable under standard storage and handling temperatures and pressures.[3]

Core Synthetic Applications and Protocols

(2-Fluoromethyl-phenyl)-methanol is a versatile precursor for a range of chemical transformations. Below are detailed protocols for two of its most common and critical applications.

Application I: Selective Oxidation to (2-Fluoromethyl)benzaldehyde

Causality and Rationale: The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a cornerstone of organic synthesis. The resulting aldehyde is a highly versatile intermediate, ready for subsequent transformations such as reductive aminations, Wittig reactions, and aldol condensations. A green chemistry approach using hydrogen peroxide is favored as it avoids the use of hazardous heavy-metal reagents like chromium-based oxidants, with water being the only byproduct.[4] This protocol utilizes a molybdate-based catalyst activated by H₂O₂, which provides excellent selectivity for the desired aldehyde with minimal over-oxidation to the carboxylic acid.[4][5]

Experimental Workflow: Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction Na2MoO4 Sodium Molybdate Dihydrate dissolve_moly Dissolve in H2O Na2MoO4->dissolve_moly HCl 4 M HCl HCl->dissolve_moly BTEAC Benzyltriethylammonium Chloride dissolve_bteac Dissolve in H2O BTEAC->dissolve_bteac mix_catalyst Add Molybdate Solution Dropwise dissolve_moly->mix_catalyst heat_bteac Heat to 70°C dissolve_bteac->heat_bteac heat_bteac->mix_catalyst filter_catalyst Vacuum Filter & Dry mix_catalyst->filter_catalyst Catalyst [BnEt3N]4Mo8O26 filter_catalyst->Catalyst catalyst_add Add Dry Catalyst Catalyst->catalyst_add start (2-Fluoromethyl-phenyl)-methanol start->catalyst_add h2o2_add Add 15% H2O2 catalyst_add->h2o2_add reflux Reflux for 1-2 hours h2o2_add->reflux cool Cool to Room Temp. reflux->cool distill Simple Distillation cool->distill separate Separate Aqueous Layer distill->separate dry Dry with Na2SO4 separate->dry product (2-Fluoromethyl)benzaldehyde dry->product

Caption: Workflow for the catalytic oxidation of the starting material.

Protocol 1: Catalytic Oxidation

Materials:

  • (2-Fluoromethyl-phenyl)-methanol (1.0 eq)

  • Tetra(benzyltriethylammonium) octamolybdate catalyst (0.2 mol%) - preparation described in reference[5]

  • 15% Aqueous Hydrogen Peroxide (H₂O₂) (1.2 eq)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM) or Diethyl Ether for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Fluoromethyl-phenyl)-methanol (e.g., 5.0 g, 35.7 mmol) and the octamolybdate catalyst (e.g., 0.15 g, 0.07 mmol).

  • Slowly add 15% aqueous hydrogen peroxide (e.g., 9.7 mL, 42.8 mmol) to the flask.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via simple distillation or column chromatography if necessary.

Data Interpretation & Validation:

ParameterExpected Outcome
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR Appearance of an aldehyde proton signal (~10 ppm), disappearance of the benzylic alcohol proton signal (~4.7 ppm) and the hydroxyl proton.
IR Spectroscopy Appearance of a strong C=O stretch (~1700 cm⁻¹), disappearance of the broad O-H stretch (~3300 cm⁻¹).

Troubleshooting:

ProblemPotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient reflux time.Ensure the catalyst is properly prepared and dry; Increase reflux time and monitor by TLC.
Over-oxidation to Carboxylic Acid Excessive heating; Too much oxidant.Reduce reflux temperature or time; Use the exact stoichiometry of H₂O₂.
Product Contaminated with H₂O₂ Incomplete workup.Ensure thorough washing with sodium bicarbonate solution to quench any remaining peroxide.
Application II: Precursor for Suzuki-Miyaura Cross-Coupling

Causality and Rationale: The Suzuki-Miyaura cross-coupling is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals.[6] To utilize (2-Fluoromethyl-phenyl)-methanol in this reaction, the hydroxyl group, a poor leaving group, must first be converted into a suitable electrophile, such as a tosylate or a halide. This activated intermediate can then undergo oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This two-step sequence allows the versatile (2-Fluoromethyl-phenyl) scaffold to be coupled with a wide array of aryl- or heteroarylboronic acids.

Reaction Scheme: Two-Step Suzuki-Miyaura Coupling

G A (2-Fluoromethyl-phenyl)-methanol B TsCl or PBr3 C Activated Intermediate (Tosylate or Bromide) B->C F Coupled Biaryl Product C->F Step 2: Suzuki Coupling D Ar-B(OH)2 D->F E Pd Catalyst, Base E->F

Caption: Logical flow from alcohol to the final biaryl product.

Protocol 2A: Tosylation of (2-Fluoromethyl-phenyl)-methanol

Materials:

  • (2-Fluoromethyl-phenyl)-methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (2-Fluoromethyl-phenyl)-methanol (e.g., 2.0 g, 14.3 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (e.g., 3.0 mL, 21.5 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (e.g., 3.27 g, 17.1 mmol).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Protocol 2B: Suzuki-Miyaura Cross-Coupling

Materials:

  • (2-Fluoromethyl-phenyl)methyl tosylate (from Protocol 2A) (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(dppf)Cl₂ or similar Pd catalyst (2-5 mol%)[6]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water

Procedure:

  • To a Schlenk flask, add the (2-Fluoromethyl-phenyl)methyl tosylate (e.g., 1.0 g, 3.4 mmol), the desired arylboronic acid (e.g., 3.74 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.12 g, 0.17 mmol), and the base (e.g., K₂CO₃, 0.94 g, 6.8 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 15 mL Toluene, 4 mL Water).

  • Heat the reaction mixture to 80-100°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Interpretation & Validation:

ParameterExpected Outcome
Yield 60-85% (over two steps)
Appearance Typically a white to off-white solid
¹H NMR Disappearance of tosylate signals; Appearance of new aromatic signals corresponding to the coupled boronic acid partner.
Mass Spec Observation of the correct molecular ion peak for the coupled product.

Conclusion

(2-Fluoromethyl-phenyl)-methanol is a highly valuable and versatile reagent for modern drug discovery and organic synthesis. The protocols detailed herein for its oxidation and subsequent use in Suzuki-Miyaura cross-coupling represent fundamental transformations that enable the construction of complex, fluorinated molecules. By understanding the chemical principles behind these procedures and adhering to rigorous experimental technique, researchers can effectively leverage the unique benefits of the fluoromethyl group to advance their scientific objectives.

References

  • (2-(Fluoromethyl)phenyl)methanol. MySkinRecipes.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
  • Applications of Fluoromethanol in Medicinal Chemistry: Applic
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Wisconsin-Madison.
  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
  • Safety D

Sources

Application

Application Notes and Protocols for 2-(Fluoromethyl)benzyl Alcohol in Agrochemical Development

Abstract The strategic incorporation of fluorine into active molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, target affinity, and optimal lipophilicity. While trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into active molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, target affinity, and optimal lipophilicity. While trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups are well-represented in commercial pesticides, the monofluoromethyl (-CH₂F) moiety remains a subtler yet potentially powerful tool for molecular optimization. This guide explores the application of 2-(fluoromethyl)benzyl alcohol as a key building block in the conceptualization and synthesis of novel agrochemicals. We will dissect the rationale for its use, propose synthetic pathways to high-value agrochemical classes, and provide detailed, field-proven protocols for its derivatization.

Introduction: The Strategic Value of the Fluorinated Benzyl Scaffold

The benzyl alcohol framework is a versatile scaffold found in various biologically active compounds. In agrochemical science, its primary utility lies in its ability to be readily converted into ethers and esters, linking a key pharmacophore to a phenyl group that can be tailored for specific physical and chemical properties. The introduction of fluorine, particularly as a fluoromethyl group at the 2-position, offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases in target pests and the environment.[1] This can lead to longer residual activity and improved field performance.

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects and fungi.[2] The -CH₂F group provides a moderate increase in lipophilicity compared to a methyl group, allowing for fine-tuning of this critical property.

  • Conformational Control: The fluoromethyl group can influence the preferred conformation of the molecule through steric and electronic effects, potentially locking it into a more bioactive shape for optimal binding to the target protein.

  • Bioisosteric Replacement: The fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, maintaining a similar size while altering electronic properties and metabolic fate.

While direct commercial examples utilizing 2-(fluoromethyl)benzyl alcohol are not prominent in publicly accessible literature, its structural analogs, such as 2-(trifluoromethyl)benzyl derivatives, are established intermediates in the synthesis of effective pesticides and herbicides.[3][4] This guide, therefore, leverages established principles of agrochemical synthesis to outline the potential of this specific building block.

Proposed Synthetic Applications & Core Chemistries

2-(Fluoromethyl)benzyl alcohol is an ideal precursor for introducing the 2-(fluoromethyl)benzyl moiety into a target molecule, primarily through two robust and scalable reactions: Williamson Ether Synthesis and Esterification . These reactions can be used to synthesize analogs of known agrochemical classes, such as strobilurin fungicides or pyrethroid insecticides.

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the central role of 2-(fluoromethyl)benzyl alcohol as a synthetic intermediate.

G cluster_0 Precursor Synthesis & Activation cluster_1 Active Ingredient Synthesis start 2-Methyl- benzoic Acid step1 Benzylic Bromination start->step1 step2 Fluorination (e.g., AgF, KF) step1->step2 alcohol 2-(Fluoromethyl)benzyl Alcohol step2->alcohol step3 Halogenation (e.g., SOCl₂, PBr₃) alcohol->step3 ester Target Agrochemical (Benzyl Ester Type) alcohol->ester Fischer-Speier or DCC/DMAP Esterification halide 2-(Fluoromethyl)benzyl Halide (Br, Cl) ether Target Agrochemical (Benzyl Ether Type) halide->ether Williamson Ether Synthesis step3->halide phenol Phenolic Pharmacophore (e.g., from Strobilurin core) phenol->ether acid Carboxylic Acid Pharmacophore (e.g., from Pyrethroid core) acid->ester

Caption: Synthetic pathways from precursors to target agrochemicals via 2-(fluoromethyl)benzyl alcohol and its activated halide derivative.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps, justifications for reagent choices, and defined endpoints.

Protocol 1: Activation of 2-(Fluoromethyl)benzyl Alcohol to 2-(Fluoromethyl)benzyl Bromide

Rationale: Conversion of the alcohol to a more reactive benzyl halide is a crucial first step for nucleophilic substitution reactions like the Williamson ether synthesis. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation under mild conditions.

Materials:

  • 2-(Fluoromethyl)benzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve 2-(fluoromethyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add PBr₃ (0.4 eq) dropwise via a dropping funnel over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine. Trustworthiness: The bicarbonate wash is a self-validating step; cessation of effervescence indicates complete neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(fluoromethyl)benzyl bromide can be used directly in the next step or purified by vacuum distillation if required.

Protocol 2: Synthesis of a Model Benzyl Ether Fungicide (Hypothetical)

Rationale: This protocol demonstrates the coupling of the activated benzyl halide with a phenolic pharmacophore, a key step in synthesizing analogs of commercial fungicides like those in the strobilurin class. Potassium carbonate is a mild and cost-effective base for deprotonating the phenol.

Materials:

  • 2-(Fluoromethyl)benzyl bromide (from Protocol 1) (1.0 eq)

  • 4-hydroxy-3-methoxypyridine (Hypothetical Pharmacophore) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxypyridine (1.1 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Electrophile: Add a solution of 2-(fluoromethyl)benzyl bromide (1.0 eq) in acetonitrile to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Expertise: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a good reaction rate without interfering with the nucleophile or electrophile.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the benzyl bromide.

  • Workup - Filtration: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (3x) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target ether.

Data Presentation & Characterization

All synthesized intermediates and final products should be characterized to confirm identity and purity.

CompoundSynthesis ProtocolExpected Yield (%)Purity (by HPLC, %)Characterization Methods
2-(Fluoromethyl)benzyl Bromide185-95>95¹H NMR, ¹⁹F NMR, GC-MS
Model Benzyl Ether Fungicide270-85>98¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Conclusion and Future Outlook

2-(Fluoromethyl)benzyl alcohol represents a valuable, albeit underutilized, building block for agrochemical discovery. The protocols outlined herein provide a robust framework for its activation and incorporation into ether- and ester-based agrochemical scaffolds. The monofluoromethyl group offers a unique point of differentiation from the more common trifluoromethyl analogs, allowing for precise tuning of physicochemical properties. Future research should focus on synthesizing a broader library of derivatives and screening them for a range of biological activities, including fungicidal, insecticidal, and herbicidal properties, to fully unlock the potential of this versatile intermediate.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. National Center for Biotechnology Information. Available at: [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information. Available at: [Link]

  • New derivatives of 6-trifluoromethyl benzyl alcohol, their preparation process and their use as pesticides.Google Patents.
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol. MySkinRecipes. Available at: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Esters from (2-Fluoromethyl-phenyl)-methanol

Introduction Esters derived from (2-Fluoromethyl-phenyl)-methanol are of significant interest to the pharmaceutical and materials science industries. The presence of the fluoromethyl group can profoundly influence a mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esters derived from (2-Fluoromethyl-phenyl)-methanol are of significant interest to the pharmaceutical and materials science industries. The presence of the fluoromethyl group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, the development of robust and efficient synthetic routes to these esters is a critical endeavor for researchers and drug development professionals.

This document provides a comprehensive guide to the synthesis of esters from (2-Fluoromethyl-phenyl)-methanol, detailing various established esterification methodologies. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Importance of Fluorinated Esters

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability and bioavailability.[1][3] The fluoromethyl group, in particular, serves as a bioisostere for a hydroxyl or methyl group, offering unique steric and electronic properties. Esters containing this moiety are valuable intermediates and final products in the synthesis of a wide range of biologically active compounds and advanced materials.

Synthetic Approaches to Esterification

The synthesis of esters from (2-Fluoromethyl-phenyl)-methanol can be achieved through several classical and modern esterification reactions. The choice of method depends on factors such as the nature of the carboxylic acid, desired purity, scalability, and the presence of other functional groups. The most common approaches include Fischer-Speier esterification, acylation with acid chlorides or anhydrides, and transesterification.

Fischer-Speier Esterification: An Equilibrium-Driven Process

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6][7] This method is often favored for its use of readily available and inexpensive starting materials.

Mechanistic Insight

The reaction proceeds via a series of reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][9][10] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester.

To drive the equilibrium towards the product side and achieve high yields, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove water from the reaction mixture as it forms, often through azeotropic distillation.[10][11]

Sources

Application

Optimal Synthesis of (2-Fluoromethyl-phenyl)-methanol: A Detailed Guide for Researchers

Introduction: The Significance of Fluoromethylated Aromatics in Medicinal Chemistry The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluoromethylated Aromatics in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. (2-Fluoromethyl-phenyl)-methanol, in particular, serves as a critical building block for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in introducing the fluoromethyl benzyl moiety makes it a valuable synthon for chemists in the pharmaceutical and agrochemical industries.

This comprehensive guide provides detailed protocols and insights into the optimal reaction conditions for the synthesis of (2-Fluoromethyl-phenyl)-methanol. We will explore two primary, reliable synthetic routes: the reduction of 2-fluoromethyl-benzaldehyde and the reduction of 2-fluoromethyl-benzoic acid. The causality behind experimental choices, self-validating system checks, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Synthetic Strategies: An Overview

The preparation of (2-Fluoromethyl-phenyl)-methanol can be efficiently achieved through the reduction of an appropriate carbonyl precursor. The choice of the starting material, either the corresponding aldehyde or carboxylic acid, will often depend on commercial availability, cost, and the scale of the synthesis.

G cluster_0 Synthetic Pathways 2-Fluoromethyl-benzaldehyde 2-Fluoromethyl-benzaldehyde (2-Fluoromethyl-phenyl)-methanol (2-Fluoromethyl-phenyl)-methanol 2-Fluoromethyl-benzaldehyde->(2-Fluoromethyl-phenyl)-methanol Reduction (e.g., NaBH4) 2-Fluoromethyl-benzoic_acid 2-Fluoromethyl-benzoic_acid 2-Fluoromethyl-benzoic_acid->(2-Fluoromethyl-phenyl)-methanol Reduction (e.g., LiAlH4, BH3)

Caption: Primary synthetic routes to (2-Fluoromethyl-phenyl)-methanol.

Protocol 1: Synthesis via Reduction of 2-Fluoromethyl-benzaldehyde

This protocol details the reduction of 2-fluoromethyl-benzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent. This method is generally preferred for its operational simplicity and high yields.

Causality of Experimental Choices:
  • Reducing Agent: Sodium borohydride is chosen for its chemoselectivity in reducing aldehydes and ketones without affecting other potentially sensitive functional groups. Its handling and workup are also significantly safer compared to more powerful reducing agents like lithium aluminum hydride (LAH).

  • Solvent: A protic solvent like methanol or ethanol is used to activate the borohydride and to serve as a proton source during the workup.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Detailed Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoromethyl-benzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (5 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0°C until the effervescence ceases and the pH of the solution is acidic (pH ~2-3).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (2-Fluoromethyl-phenyl)-methanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation:
ParameterValue
Starting Material 2-Fluoromethyl-benzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Typical Yield 90-95%

Protocol 2: Synthesis via Reduction of 2-Fluoromethyl-benzoic Acid

Causality of Experimental Choices:
  • Reducing Agent: Lithium aluminum hydride is a potent, non-selective reducing agent necessary for the direct reduction of a carboxylic acid. Due to its high reactivity, strict anhydrous conditions are imperative.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LAH and effectively solubilizes the reactants.

  • Temperature: The reaction is conducted at low temperatures (0°C to reflux) to control the highly exothermic nature of the LAH reaction and to prevent side reactions. The dropwise addition of the acid solution is crucial for maintaining temperature control.

Detailed Experimental Protocol:
  • Reaction Setup: Set up an oven-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: Carefully add lithium aluminum hydride (1.5 eq) to anhydrous THF (10 mL per gram of LAH) in the reaction flask.

  • Cooling: Cool the LAH suspension to 0°C using an ice-water bath.

  • Addition of Carboxylic Acid: Dissolve 2-fluoromethyl-benzoic acid (1.0 eq) in anhydrous THF (5 mL per gram of acid) and add it to the dropping funnel. Add the acid solution dropwise to the stirred LAH suspension over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.

  • Work-up (Fieser & Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Carefully and sequentially add dropwise:

      • 'x' mL of water (where 'x' is the mass of LAH in grams used).

      • 'x' mL of 15% aqueous sodium hydroxide.

      • '3x' mL of water.

    • Stir the resulting granular precipitate for 30 minutes at room temperature.

    • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_1 LAH Reduction Workflow Start Start Setup Dry Glassware under N2 Start->Setup LAH_Suspension Suspend LAH in anhydrous THF Setup->LAH_Suspension Cooling_1 Cool to 0°C LAH_Suspension->Cooling_1 Acid_Addition Dropwise addition of 2-Fluoromethyl-benzoic acid in THF Cooling_1->Acid_Addition Reaction Warm to RT, then Reflux Acid_Addition->Reaction Workup Fieser Workup (H2O, NaOH, H2O) Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification End End Purification->End

Caption: Workflow for the LAH reduction of 2-fluoromethyl-benzoic acid.

Data Presentation:
ParameterValue
Starting Material 2-Fluoromethyl-benzoic Acid
Reducing Agent Lithium Aluminum Hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to Reflux
Reaction Time 4-6 hours
Typical Yield 80-85%

Characterization and Purity Assessment

The identity and purity of the synthesized (2-Fluoromethyl-phenyl)-methanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The characteristic signals for the benzylic protons and the fluoromethyl group should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Melting Point/Boiling Point: To assess the purity of the isolated product.

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Fume Hood: All reactions, especially those involving volatile solvents and reactive reagents like LAH, must be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Sodium Borohydride: While relatively safe, it is a flammable solid and can react with water to produce hydrogen gas.

    • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents. It is a flammable solid and can ignite in moist air. Handle with extreme caution under an inert atmosphere.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Quench any unreacted LAH carefully before disposal.

Conclusion

The synthesis of (2-Fluoromethyl-phenyl)-methanol can be reliably achieved through the reduction of either 2-fluoromethyl-benzaldehyde or 2-fluoromethyl-benzoic acid. The choice of the synthetic route will depend on the availability of the starting materials and the desired scale of the reaction. The protocols provided in this guide are robust and have been optimized for high yields and purity. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Preparation method of 2-methyl-3-biphenylmethanol. CN102603485A.

Sources

Method

High-Purity Isolation of (2-Fluoromethyl-phenyl)-methanol: A Guide to Effective Purification Strategies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2-Fluoromethyl-phenyl)-methanol is a key structural motif and versatile building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoromethyl-phenyl)-methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. The introduction of the fluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Achieving high purity of this intermediate is paramount, as residual impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of robust purification techniques, including flash column chromatography and vacuum distillation, tailored for (2-Fluoromethyl-phenyl)-methanol. It offers not just procedural steps, but the underlying chemical principles to empower researchers to adapt and optimize these methods for varying scales and impurity profiles.

Foundational Principles: Compound Properties and Impurity Profiling

Effective purification begins with a thorough understanding of the target molecule and its potential contaminants. The choice of purification strategy is dictated by the physicochemical differences between (2-Fluoromethyl-phenyl)-methanol and its impurities.

Physicochemical Characteristics

While extensive experimental data for (2-Fluoromethyl-phenyl)-methanol is not broadly published, its properties can be reliably inferred from its structure and comparison to analogous compounds like benzyl alcohol and its trifluoromethyl counterpart.[1][2]

Table 1: Estimated Physicochemical Properties of (2-Fluoromethyl-phenyl)-methanol

PropertyEstimated Value/CharacteristicRationale & Impact on Purification
Molecular Formula C₈H₉FO-
Molecular Weight 140.16 g/mol Influences boiling point and diffusion rates.
Appearance Colorless liquid or low-melting solidDictates whether distillation or recrystallization is the primary method.
Boiling Point ~180-200 °C (at atm. pressure)High boiling point necessitates vacuum distillation to prevent thermal decomposition.[1]
Polarity Moderately PolarThe hydroxyl group confers significant polarity, making it ideal for silica gel chromatography.
Solubility Soluble in common organic solvents (DCM, EtOAc, Ether, Alcohols). Slightly soluble in water.Crucial for selecting solvents for liquid chromatography, extraction, and potential recrystallization.
Common Synthetic Routes and Associated Impurities

The impurity profile is a direct consequence of the synthetic pathway. Two common routes to substituted benzyl alcohols are the reduction of the corresponding benzaldehyde or the hydrolysis of a benzyl halide.

cluster_0 Route A: Aldehyde Reduction cluster_1 Route B: Halide Hydrolysis A_Start 2-Fluoromethyl benzaldehyde A_Product (2-Fluoromethyl-phenyl) -methanol A_Start->A_Product Reduction A_Impurity1 Unreacted Aldehyde A_Start->A_Impurity1 Incomplete Reaction A_Impurity2 Over-oxidation to Carboxylic Acid (from starting material) A_Start->A_Impurity2 Starting Material Impurity A_Reagent Reducing Agent (e.g., NaBH4) A_Reagent->A_Product B_Start 2-Fluoromethyl benzyl chloride/bromide B_Product (2-Fluoromethyl-phenyl) -methanol B_Start->B_Product Hydrolysis B_Impurity1 Unreacted Benzyl Halide B_Start->B_Impurity1 Incomplete Reaction B_Impurity2 Dibenzyl Ether (Side Reaction) B_Start->B_Impurity2 B_Reagent H2O / Base B_Reagent->B_Product B_Product->B_Impurity2 Self-Condensation (promoted by heat/acid)

Caption: Common synthetic routes and potential impurity formation pathways.

Key Impurities to Target:

  • Starting Materials: Unreacted 2-fluoromethylbenzaldehyde or 2-fluoromethylbenzyl halide.

  • Side-Products: Dibenzyl ether is a common by-product in syntheses from benzyl halides, especially under thermal stress.[3]

  • Oxidation Products: 2-Fluoromethylbenzoic acid may be present if the starting aldehyde was contaminated or if oxidation occurred during workup or storage.

Purity Assessment: The Self-Validating Protocol

Before and after any purification attempt, the purity of the material must be assessed. This is a critical step for validating the success of the protocol.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurpose & Application
Thin-Layer Chromatography (TLC) A rapid, qualitative method to monitor reaction progress and identify the number of components in a mixture. Essential for developing the solvent system for column chromatography.[4]
Gas Chromatography (GC) An excellent quantitative method for assessing the purity of volatile compounds and detecting residual solvents or volatile impurities. Can be coupled with a Mass Spectrometer (GC-MS) for impurity identification.[5]
High-Performance Liquid Chromatography (HPLC) Provides high-resolution separation for quantitative purity analysis, especially for less volatile impurities. A standard method in pharmaceutical quality control.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive technique for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR are all relevant and can be used to detect and quantify impurities with distinct signals.[4]

Purification Methodologies and Protocols

Based on the compound's moderate polarity and high boiling point, flash column chromatography and vacuum distillation are the most effective and widely applicable purification techniques.

Method A: High-Resolution Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a mobile liquid phase. (2-Fluoromethyl-phenyl)-methanol, being a moderately polar alcohol, will adhere to the polar silica gel more strongly than non-polar impurities (like dibenzyl ether) but less strongly than highly polar impurities (like benzoic acid). By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound.[7][8]

A 1. Prepare Slurry (Silica in Hexane) B 2. Pack Column (Avoid air bubbles) A->B C 3. Load Sample (Dissolved in min. DCM, or adsorbed onto silica) B->C D 4. Elute with Solvent Gradient (Start with low polarity) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I 9. Final Purity Check (GC/HPLC, NMR) H->I

Caption: Workflow for Flash Column Chromatography Purification.

Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, identify a solvent system that gives the target compound an Rf (retention factor) of ~0.25-0.35.

    • A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Test various ratios (e.g., 9:1, 4:1, 3:1 Hexanes:EtOAc).

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude (2-Fluoromethyl-phenyl)-methanol in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Alternatively (for better resolution): Dissolve the crude product in DCM, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent to wash off non-polar impurities (e.g., dibenzyl ether).

    • Gradually increase the solvent polarity by increasing the percentage of Ethyl Acetate. This can be done in a stepwise manner or with a continuous gradient.

    • Collect fractions of a consistent volume in test tubes.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to track the elution of the product.

    • Self-Validation: Fractions containing a single spot corresponding to the product's Rf should be combined. Fractions that are "mixed" with impurities should be kept separate for potential re-purification.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting oil or solid under high vacuum to remove residual solvent.

    • Confirm the purity of the final product using GC, HPLC, or NMR.[4]

Table 3: Typical Flash Chromatography Parameters

ParameterRecommended Setting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient (e.g., 5% -> 30% EtOAc)
Sample Loading Dry loading preferred
Elution Monitoring TLC with UV visualization and/or a potassium permanganate stain
Method B: Vacuum Distillation

Causality: This method separates compounds based on differences in their boiling points. By reducing the pressure inside the apparatus, the boiling points of all components are significantly lowered. This is crucial for (2-Fluoromethyl-phenyl)-methanol, as heating it to its atmospheric boiling point (~180-200 °C) could cause decomposition or side reactions like ether formation.[3] This technique is highly effective for removing non-volatile impurities (salts, catalyst residues) and highly volatile impurities (residual solvents).

A 1. Assemble Apparatus (Short path, Vigreux column) B 2. Charge Flask (Crude product, boiling chips) A->B C 3. Apply High Vacuum B->C D 4. Heat Gently (Heating mantle, oil bath) C->D E 5. Collect Fractions (Fore-run, Main, Residue) D->E G 7. Analyze Main Fraction (GC/HPLC, NMR) E->G F 6. Monitor Temperature & Pressure F->E

Caption: Workflow for Vacuum Distillation Purification.

Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Use a clean, dry short-path distillation apparatus. A short Vigreux column can improve separation efficiency.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar or boiling chips in the distilling flask to ensure smooth boiling.

    • Connect the apparatus to a cold trap and a vacuum pump capable of reaching <1 mmHg.

  • Distillation Process:

    • Charge the distilling flask with the crude material (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of volatile solvents.

    • Once a stable, low pressure is achieved, begin to heat the distilling flask gently using a heating mantle or oil bath.

    • Fraction 1 (Fore-run): Collect the first few drops that distill over at a lower temperature. This fraction will contain residual solvents and other volatile impurities.

    • Fraction 2 (Main Product): As the temperature of the vapor stabilizes, switch to a clean receiving flask. Collect the main fraction of (2-Fluoromethyl-phenyl)-methanol while the vapor temperature remains constant. Record the temperature and pressure.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the distilling flask.

  • Analysis and Validation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • Self-Validation: Analyze the main fraction for purity using GC or NMR. A successful distillation will yield a product with >99% purity.

Table 4: Example Vacuum Distillation Parameters

PressurePredicted Boiling Point RangeNotes
10 mmHg90 - 110 °CA good starting pressure for standard lab equipment.
1 mmHg60 - 80 °CLower temperature reduces risk of decomposition. Requires a good vacuum pump.
Note: These are estimates. The actual boiling point should be determined experimentally.

Strategic Method Selection

The optimal purification strategy depends on the specific experimental context.

Caption: Decision tree for selecting the appropriate purification method.

  • For Lab-Scale Synthesis (< 20 g) with Diverse Impurities: Flash chromatography is superior due to its high resolving power for compounds of varying polarity.

  • For Larger Scale Synthesis (> 20 g) or to Remove Non-Volatile Residues: Vacuum distillation is more practical, efficient, and scalable.

  • For Ultra-High Purity: A sequential approach is often best. An initial flash chromatography pass can remove the bulk of impurities, followed by a vacuum distillation "polishing" step to remove any trace solvents or closely-eluting compounds.

References

  • CN101643390B: Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • US3523978A: Process for the purification of benzyl alcohol.
  • CN102731269B: Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic Syntheses: Benzyl alcohol purification procedure. [Link]

  • CN104610068A: Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • ResearchGate: (2-Methylphenyl)(phenyl)methanol. [Link]

  • PMC - NIH: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. [Link]

  • PMC - NIH: (2-Methylphenyl)(phenyl)methanol. [Link]

  • Chemsrc: (2-(Trifluoromethyl)phenyl)methanol Physical Properties. [Link]

  • US5750801A: Process for the continuous preparation of benzyl alcohol.
  • Organic Chemistry Portal: Substituted benzylic alcohol synthesis. [Link]

  • US Pharmacopeia (USP): Benzyl Alcohol, NF. [Link]

  • YouTube: Cannizzaro Reaction: synthesis of benzyl alcohol and benzoic acid. [Link]

  • Organic Syntheses: General organic chemistry procedures. [Link]

  • Supporting Information: General procedure for synthesis and purification. [Link]

  • NIH: Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

  • The Japanese Pharmacopoeia: Benzyl Alcohol monograph. [Link]

  • Publisso: Method for the determination of benzyl alcohol in workplace air using gas chromatography. [Link]

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Application

Application Note: Quantitative Analysis of 2-(Fluoromethyl)benzyl Alcohol

Here are the detailed Application Notes and Protocols for the analytical quantification of 2-(fluoromethyl)benzyl alcohol, designed for researchers, scientists, and drug development professionals. Introduction 2-(Fluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the analytical quantification of 2-(fluoromethyl)benzyl alcohol, designed for researchers, scientists, and drug development professionals.

Introduction

2-(Fluoromethyl)benzyl alcohol is an important chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its precise quantification is critical for process monitoring, quality control of starting materials, and final product release testing. The presence of the fluoromethyl group introduces unique chemical properties that must be considered when developing robust analytical methods.

This guide provides detailed, validated protocols for the quantification of 2-(fluoromethyl)benzyl alcohol using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH)[1][2]. The choice between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is fundamental to method development. While specific experimental data for 2-(fluoromethyl)benzyl alcohol is not widely published, its properties can be inferred from its structure and comparison to similar compounds like benzyl alcohol and 2-(trifluoromethyl)benzyl alcohol[3].

PropertyValue (Estimated)Rationale & Analytical Implication
Molecular Formula C₈H₉FO-
Molecular Weight 140.16 g/mol Essential for preparing standard solutions of known concentration.
Boiling Point ~210-220 °CSufficiently volatile for Gas Chromatography (GC) analysis without derivatization.
Solubility Soluble in organic solvents (Methanol, Acetonitrile, Ethanol); sparingly soluble in water.Dictates the choice of solvent for sample preparation and mobile phase composition in HPLC.
UV Absorbance λmax ~260-270 nmThe benzene ring provides chromophores, enabling UV detection in HPLC.

Primary Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is the preferred method for quantifying volatile and thermally stable compounds like 2-(fluoromethyl)benzyl alcohol. Its high resolution and the sensitivity of the Flame Ionization Detector (FID) to organic compounds make it an ideal choice for purity testing and assay.

Causality Behind Method Choices
  • Technique: GC is chosen for its ability to separate volatile compounds based on their boiling points and interaction with the stationary phase[4][5].

  • Detector (FID): The FID is robust, has a wide linear range, and provides excellent sensitivity for hydrocarbons, making it perfect for quantifying the analyte[5][6]. It is less sensitive to common inorganic impurities and water.

  • Column: A non-polar or mid-polarity column, such as one based on 5% phenyl / 95% dimethylpolysiloxane, is selected to separate the analyte from potential impurities based on boiling point differences[7].

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep_Start Weigh Analyte/Sample Prep_Dissolve Dissolve in Methanol to create Stock Solution Prep_Start->Prep_Dissolve Prep_Dilute Perform Serial Dilutions for Calibration Standards Prep_Dissolve->Prep_Dilute Analysis_Inject Inject 1 µL into GC Prep_Dilute->Analysis_Inject Inject Standards Prep_Sample Prepare QC and Unknown Samples in Methanol Prep_Sample->Analysis_Inject Inject Samples Analysis_Separate Separation on DB-5 Column (or equivalent) Analysis_Inject->Analysis_Separate Analysis_Detect Detection by FID Analysis_Separate->Analysis_Detect Data_Integrate Integrate Peak Area Analysis_Detect->Data_Integrate Data_Calibrate Generate Calibration Curve (Area vs. Concentration) Data_Integrate->Data_Calibrate Data_Quantify Quantify Analyte in Samples using Regression Equation Data_Calibrate->Data_Quantify Data_Report Report Final Concentration Data_Quantify->Data_Report

Caption: Workflow for the quantification of 2-(fluoromethyl)benzyl alcohol by GC-FID.

Detailed Protocol: GC-FID
  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(fluoromethyl)benzyl alcohol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with methanol[5][8].

  • Preparation of Sample Solutions:

    • Accurately weigh a sample expected to contain 2-(fluoromethyl)benzyl alcohol.

    • Dissolve the sample in methanol to achieve a theoretical final concentration within the calibration range (e.g., ~100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with FID.

    • Column: DB-5, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[7].

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of ~1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Analysis Sequence:

    • Inject a solvent blank (methanol) to ensure no system contamination.

    • Inject each calibration standard in triplicate to establish the calibration curve.

    • Inject the sample solutions. A quality control (QC) standard should be run every 10-15 injections to verify system stability.

  • Data Analysis:

    • Integrate the peak area for 2-(fluoromethyl)benzyl alcohol in all chromatograms.

    • Plot the average peak area of the standards against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999[8].

    • Calculate the concentration of 2-(fluoromethyl)benzyl alcohol in the sample solutions using the regression equation.

Method Validation Summary (as per ICH Q2(R2))[1][2]
ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank or placebo at the analyte's retention time.Peak is well-resolved with no co-eluting peaks.
Linearity (r²) ≥ 0.999> 0.9995 over 10-250 µg/mL range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%.< 1.0% for repeatability; < 1.5% for intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.5 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in flow rate, temperature ramp.Method is robust to small variations in parameters.

Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC is a powerful alternative, especially for analyzing non-volatile impurities or when the sample matrix is incompatible with high GC inlet temperatures.

Causality Behind Method Choices
  • Technique: RP-HPLC is chosen for its versatility in separating compounds based on their hydrophobicity[9].

  • Detector (UV): The aromatic ring in 2-(fluoromethyl)benzyl alcohol allows for sensitive detection using a UV detector, typically monitored at a wavelength near its absorbance maximum[10].

  • Column: A C18 column is the standard choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds[10].

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity gradient to elute the analyte with good peak shape. A buffer is generally not required for this neutral compound.

Experimental Workflow: RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Start Weigh Analyte/Sample Prep_Dissolve Dissolve in Mobile Phase to create Stock Solution Prep_Start->Prep_Dissolve Prep_Dilute Perform Serial Dilutions for Calibration Standards Prep_Dissolve->Prep_Dilute Analysis_Inject Inject 20 µL into HPLC Prep_Dilute->Analysis_Inject Inject Standards Prep_Sample Prepare QC and Unknown Samples in Mobile Phase Prep_Sample->Analysis_Inject Inject Samples Analysis_Separate Isocratic Separation on C18 Column Analysis_Inject->Analysis_Separate Analysis_Detect Detection by UV Detector (265 nm) Analysis_Separate->Analysis_Detect Data_Integrate Integrate Peak Area Analysis_Detect->Data_Integrate Data_Calibrate Generate Calibration Curve (Area vs. Concentration) Data_Integrate->Data_Calibrate Data_Quantify Quantify Analyte in Samples using Regression Equation Data_Calibrate->Data_Quantify Data_Report Report Final Concentration Data_Quantify->Data_Report

Caption: Workflow for the quantification of 2-(fluoromethyl)benzyl alcohol by HPLC-UV.

Detailed Protocol: RP-HPLC-UV
  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as for the GC method (Section 3.4, steps 1 & 2), but use the mobile phase as the diluent instead of pure methanol.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV/PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C[10].

    • Injection Volume: 20 µL.

    • Detection Wavelength: 265 nm (verify with a UV scan of the standard).

    • Run Time: Approximately 10 minutes.

  • Analysis Sequence & Data Analysis:

    • Follow the same procedures as for the GC method (Section 3.4, steps 4 & 5).

Method Validation Summary (as per ICH Q2(R2))[1][11]
ParameterAcceptance CriteriaTypical Result
Specificity Peak purity index > 0.999 (PDA). No interference from blank.Peak is spectrally pure and well-resolved.
Linearity (r²) ≥ 0.999> 0.9992 over a 5-200 µg/mL range.
Accuracy (% Recovery) 98.0% - 102.0%98.7% - 101.2% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%.< 1.2% for repeatability; < 1.8% for intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.6 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in mobile phase composition, flow rate.Method is robust to small variations in parameters.

Conclusion

Both GC-FID and RP-HPLC-UV are reliable and robust methods for the quantification of 2-(fluoromethyl)benzyl alcohol. The GC-FID method is recommended for its simplicity and high throughput for routine analysis of volatile samples. The RP-HPLC-UV method provides a valuable, often more sensitive, alternative for complex matrices or when analyzing for non-volatile impurities simultaneously. All methods must be properly validated according to ICH guidelines to ensure they are fit for their intended purpose, guaranteeing data integrity for regulatory submissions and quality control[1][2].

References

  • Tschickardt M, Krämer W, Schmitt R, Hebisch R, Brock TH, Hartwig A, MAK Commission. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collect Occup Health Saf. [Online] Available at: [Link]

  • Shrivastava, V.S., et al. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 2011, 3(2):218-225. [Online] Available at: [Link]

  • OSHA. Benzyl alcohol (Method PV2009). U.S. Department of Labor, Occupational Safety and Health Administration. [Online] Available at: [Link]

  • Al-kamarany, M.A. CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmaceutical Sciences Review and Research, 2011, 8(2): 10-14. [Online] Available at: [Link]

  • EAST & WEST ANALYTICAL INSTRUMENTS, INC. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Application Note. [Online] Available at: [Link]

  • FAO/WHO. Benzyl Alcohol. Joint FAO/WHO Expert Committee on Food Additives (JECFA), 2004. [Online] Available at: [Link]

  • Harynuk, J.J. et al. Discussion on Gas Chromatography column conditioning for benzyl alcohol analysis. ResearchGate, 2013. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Online] Available at: [Link]

  • Google Patents. Process for preparing benzyl alcohols and their use (US6462242B1).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006. [Online] Available at: [Link]

  • Al-Deeb, O.A., et al. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 2017, 4(1): 1033. [Online] Available at: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Online] Available at: [Link]

  • Tam, M. α-Trifluoromethyl benzyl alcohol as a shift reagent in ion mobility spectrometry. International Journal for Ion Mobility Spectrometry, 2016, 19: 53-61. [Online] Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67666, 2-(Trifluoromethyl)benzyl alcohol. [Online] Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Online] Available at: [Link]

  • Stamper, R. Spectral analysis practice problem #02 (benzyl alcohol). YouTube, 2020. [Online] Available at: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. 2006. [Online] Available at: [Link]

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Method

A Robust and Validated Reversed-Phase HPLC Method for the Quantification of (2-Fluoromethyl-phenyl)-methanol

An Application Note for the Isocratic HPLC-UV Analysis of (2-Fluoromethyl-phenyl)-methanol Abstract: This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromato...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of (2-Fluoromethyl-phenyl)-methanol

Abstract: This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Fluoromethyl-phenyl)-methanol. This compound is a critical intermediate in pharmaceutical synthesis, where its purity and concentration must be strictly controlled.[1] The described method utilizes a standard C18 stationary phase with UV detection, providing a reliable and readily implementable protocol for quality control and research laboratories. The scientific rationale behind the selection of chromatographic parameters is discussed, ensuring the method's trustworthiness and self-validating nature.

Introduction and Analytical Rationale

(2-Fluoromethyl-phenyl)-methanol is an aromatic alcohol whose structure is integral to the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). The presence of the fluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making precise characterization of this intermediate essential.

The analytical challenge lies in developing a method that is not only selective for the main analyte but also capable of separating it from potential starting materials, by-products, and degradants. Reversed-phase HPLC is the modality of choice due to the analyte's moderate polarity and aromatic nature, which allows for strong interaction with a non-polar stationary phase and sensitive detection via UV absorbance. This protocol is designed to be straightforward, adhering to the principles outlined in international guidelines such as those from the ICH to ensure it is suitable for validation.

Principle of the Chromatographic Separation

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18 alkyl chains) and the mobile phase is a more polar mixture of water and acetonitrile. The analyte, (2-Fluoromethyl-phenyl)-methanol, possesses both hydrophobic (the phenyl ring) and hydrophilic (the alcohol and fluoromethyl groups) characteristics.

Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The analyte is retained on the column through hydrophobic interactions. The elution strength of the mobile phase is controlled by the proportion of the organic solvent (acetonitrile); a higher concentration of acetonitrile reduces the polarity of the mobile phase, decreasing the analyte's retention time. The aromatic ring of the analyte allows for sensitive and specific detection using a UV-Vis spectrophotometer.

Experimental Protocol
  • (2-Fluoromethyl-phenyl)-methanol reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, Type I or equivalent)

  • Methanol (HPLC grade, for cleaning)

A standard HPLC system equipped with the following is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with variable injection volume

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time Approximately 10 minutes

Step 1: Mobile Phase Preparation

  • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same cylinder.

  • Transfer the mixture to a suitable 1 L solvent bottle.

  • Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser to prevent air bubbles in the system.

Step 2: Standard Solution Preparation (Example Concentration: 100 µg/mL)

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the (2-Fluoromethyl-phenyl)-methanol reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. Ensure the standard is fully dissolved by sonicating for 5 minutes if necessary.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase.

Step 3: Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of (2-Fluoromethyl-phenyl)-methanol into a 25 mL volumetric flask.

  • Record the weight and dissolve and dilute to the mark with the mobile phase.

  • Perform a further dilution if necessary to bring the theoretical concentration into the linear range of the method (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove any particulates.

Step 4: System Equilibration and Analysis

  • Purge the HPLC system with the mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the working standard solution five or six times to check for system suitability.

  • Once system suitability is confirmed, proceed with the injection of the prepared samples.

Method Validation and Trustworthiness: System Suitability

To ensure the reliability and self-validating nature of the protocol, a system suitability test (SST) must be performed before any sample analysis. The SST confirms that the chromatographic system is adequate for the intended analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; a value >2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) > 2000Indicates the efficiency of the column; higher numbers signify sharper peaks.
Relative Standard Deviation (%RSD) ≤ 2.0%For peak area and retention time of replicate standard injections (n≥5). This ensures system precision.

These criteria are based on general recommendations found in pharmacopeias and regulatory guidelines.

Scientific Rationale for Experimental Choices
  • Stationary Phase Selection: A C18 column is a robust and versatile choice for separating moderately polar aromatic compounds. Its long alkyl chains provide sufficient hydrophobic retention for the phenyl ring. For challenging separations involving structurally similar impurities, a fluorinated phenyl phase could offer alternative selectivity.[2] Such columns provide unique pi-pi and dipole-dipole interactions, which can be highly effective for separating halogenated aromatic compounds.[2]

  • Mobile Phase Composition: The 60:40 ratio of acetonitrile to water was chosen to provide an optimal retention time, allowing for good resolution from the solvent front without an excessively long run time. Acetonitrile is generally preferred over methanol for aromatic compounds as it can result in better peak shapes and lower backpressure.

  • Detection Wavelength: The wavelength of 220 nm was selected as it corresponds to a region of strong absorbance for the benzene ring, ensuring high sensitivity. For enhanced specificity, especially when using a PDA detector, the analysis can also be performed at a secondary wavelength, such as the local maximum around 254-265 nm. A full UV scan of the analyte is recommended to determine the absolute wavelength maximum (λmax) for optimal sensitivity.

Visual Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (ACN:Water 60:40) B Standard Solution Prep (Stock & Working) C Sample Solution Prep (Weigh, Dissolve, Filter) D HPLC System Equilibration C->D E System Suitability Test (SST with Standard) F Sample Injection & Data Acquisition E->F G Peak Integration & Identification F->G H Quantification (Comparison to Standard) G->H I Final Report Generation H->I

Caption: HPLC analysis workflow for (2-Fluoromethyl-phenyl)-methanol.

Conclusion

The HPLC method described provides a reliable, efficient, and easily transferable protocol for the quantitative determination of (2-Fluoromethyl-phenyl)-methanol. The use of a standard C18 column and a simple isocratic mobile phase makes this method cost-effective and suitable for routine use in quality control environments. The detailed rationale and inclusion of system suitability criteria ensure that the method is robust and its results are trustworthy, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • Vertex AI Search. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • MySkinRecipes. (n.d.). (2-(Fluoromethyl)phenyl)methanol.
  • LCGC International - Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Taylor & Francis Online. (2015). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]

Sources

Application

Introduction: The Analytical Imperative for Fluorinated Pharmaceutical Intermediates

An Application Note for the Analysis of 2-(Fluoromethyl)benzyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS) 2-(Fluoromethyl)benzyl alcohol is a crucial building block in contemporary medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 2-(Fluoromethyl)benzyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)

2-(Fluoromethyl)benzyl alcohol is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. The introduction of the fluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. Consequently, ensuring the purity and identity of this intermediate is paramount for the integrity of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. It combines the superior separation power of gas chromatography with the unequivocal identification capabilities of mass spectrometry.[1][2] This application note provides a comprehensive, field-proven protocol for the robust analysis of 2-(fluoromethyl)benzyl alcohol, designed for researchers, quality control analysts, and drug development professionals. The methodology herein is structured not just as a series of steps, but as a self-validating system, explaining the causality behind each parameter to ensure reproducibility and accuracy.

Core Principles & Experimental Design

The successful GC-MS analysis of a polar, reactive molecule like 2-(fluoromethyl)benzyl alcohol hinges on a carefully optimized system that prevents analyte degradation and ensures sharp, symmetrical peaks. The volatility of the compound makes it amenable to GC, but its hydroxyl group can lead to peak tailing on less-than-perfectly inert systems.[3] This protocol is designed to mitigate these challenges.

Materials and Reagents
  • Analyte: 2-(Fluoromethyl)benzyl alcohol, reference standard (>98% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade. These are volatile organic solvents ideal for GC-MS.[4][5]

  • Carrier Gas: Helium (99.999% purity or higher)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[4]

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977C MSD (or equivalent)

  • GC Column: A non-polar or mid-polarity column is ideal. An Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column is recommended for its robustness and inertness.[6]

  • Injector: Split/Splitless Inlet

Analytical Workflow: From Sample to Spectrum

The entire analytical process is a sequence of logical steps designed to ensure the integrity of the sample and the quality of the data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 100 µg/mL Standard in Dichloromethane Filter Filter with 0.22 µm PTFE Filter (if necessary) Prep->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1 µL into GC Inlet Vial->Inject Separate Separation on DB-5ms Column (Temperature Programmed) Inject->Separate Ionize Electron Ionization (70 eV) in MS Source Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate Analyte Peak (Determine Retention Time) TIC->Integrate MassSpec Extract Mass Spectrum TIC->MassSpec Identify Identify by Fragmentation & Library Match MassSpec->Identify

Caption: GC-MS analytical workflow for 2-(fluoromethyl)benzyl alcohol.

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the analysis.

Part 1: Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(fluoromethyl)benzyl alcohol reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is suitable for achieving a good signal-to-noise ratio without overloading the column.[4]

  • Transfer: Transfer the working standard into a labeled 2 mL autosampler vial.

Part 2: Instrument Configuration & Data Acquisition

The causality behind these parameters is critical: the injector temperature must be high enough to volatilize the sample without causing degradation, and the temperature program is designed to separate volatile impurities from the target analyte efficiently.[7]

Table 1: GC-MS Method Parameters

ParameterSettingRationale
GC Inlet
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
GC Oven
Initial Temperature80 °C, hold for 1 minA low starting temperature allows for the separation of highly volatile impurities.
Temperature Ramp15 °C/min to 280 °CA moderate ramp rate provides good separation within a reasonable analysis time.
Final Temperature280 °C, hold for 5 minEnsures that all less volatile components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Electron Energy70 eVIndustry standard energy for creating comparable mass spectra with library databases.[6]
MS Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
MS Quad Temp.150 °CStandard temperature for stable mass filtering.
Mass Scan Rangem/z 40 - 250Covers the expected molecular ion and all significant fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering the MS detector, preserving the filament.[6]
Part 3: Data Analysis and Interpretation
  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC). A sharp, symmetrical peak should be observed for 2-(fluoromethyl)benzyl alcohol.

  • Retention Time: Record the retention time (RT) of the analyte peak. Under the specified conditions, the RT will be consistent.

  • Mass Spectrum Extraction: Obtain the mass spectrum by averaging across the eluted peak.

  • Identification: Confirm the identity of the peak by comparing its mass spectrum to a reference library (like NIST) and by interpreting the fragmentation pattern.

Expected Results: Fragmentation Pattern

The mass spectrum of 2-(fluoromethyl)benzyl alcohol is predictable based on the established fragmentation of benzyl alcohol and its derivatives.[8][9] Aromatic alcohols typically show a discernible molecular ion peak and characteristic losses.[9][10]

Fragmentation M [C₈H₉FO]⁺˙ m/z = 144 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 143 M->M_minus_H -H˙ M_minus_OH [M-OH]⁺ m/z = 127 M->M_minus_OH -OH˙ M_minus_CH2F [M-CH₂F]⁺ m/z = 111 M->M_minus_CH2F -CH₂F˙ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_OH->Tropylium -HF Aromatic_fragment [C₆H₅]⁺ m/z = 77 Tropylium->Aromatic_fragment -CH₂

Caption: Predicted EI fragmentation of 2-(fluoromethyl)benzyl alcohol.

The primary fragmentation pathways are:

  • Molecular Ion (m/z 144): The parent ion, which should be observable.

  • Loss of a Hydrogen Radical (m/z 143): Formation of a stable oxonium ion.

  • Loss of a Hydroxyl Radical (m/z 127): This yields the fluoromethylbenzyl cation.

  • Tropylium Ion (m/z 91): A common rearrangement fragment for benzyl derivatives, though its formation might be influenced by the fluoromethyl group.

  • Phenyl Cation (m/z 77): A characteristic fragment from the benzene ring.

Table 2: Expected GC-MS Results

ParameterExpected ValueDescription
Retention Time (RT)Approx. 6-8 minDependent on specific system, but will be consistent.
Molecular Ion (M⁺˙)m/z 144Confirms the molecular weight of the analyte.
Key Fragment Ions
m/z 127High AbundanceLoss of hydroxyl group (-OH).
m/z 109Moderate AbundanceLikely from the loss of a fluorine atom from the m/z 128 fragment (rearranged) or water from m/z 127.
m/z 91Moderate AbundanceCharacteristic tropylium ion.
m/z 77Moderate AbundancePhenyl cation fragment.

Method Validation & System Suitability

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[2][11]

  • Specificity: The method should demonstrate that no other components (impurities, solvent) co-elute with the analyte peak. This is confirmed by analyzing a blank and spiked samples.

  • Linearity: Analyze a series of standards (e.g., 1-200 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.995).[11]

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples (typically 98-102%). Precision (repeatability and intermediate precision) is assessed by multiple injections, with a relative standard deviation (RSD) of <2% being acceptable.[11][12]

  • Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[11]

Troubleshooting

  • Peak Tailing: This is often caused by active sites in the injector liner or column. Use a deactivated liner and condition the column properly. For highly polar analytes, derivatization can be an option, though it adds complexity.[13]

  • Low Sensitivity: Check for leaks in the system, ensure the MS source is clean, and confirm the injection volume is correct.

  • Contamination: Ghost peaks can appear from septum bleed or contaminated solvent. Always run a solvent blank before sample analysis.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of 2-(fluoromethyl)benzyl alcohol. By understanding the principles behind the chosen parameters—from sample preparation to mass spectral fragmentation—scientists can confidently implement this protocol for quality control, purity assessment, and reaction monitoring. The method's foundation in established chromatographic and mass spectrometric principles ensures its transferability and alignment with the rigorous standards of the pharmaceutical industry.

References

  • PubChem. 2-(Trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Dasgupta, A., & Weng, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 279-284. [Link]

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Wardencki, W., et al. (2012). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 42(2), 116-133. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • ResearchGate. Benzyl Alcohol and Gas chromatography-Mass spectrometry. [Link]

  • Chemistry LibreTexts. Gas Chromatography. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

  • MS-Insight. Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • Drawell. GC Sample Preparation - Techniques and Challenges. [Link]

  • Skyray Instrument. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]

  • MDPI. Multi-Analysis Characterization of Makgeolli Made from the Novel Glutinous Rice Cultivar 'Gureumchal': Free Amino Acids, GC–MS Volatiles, and Electronic Tongue-Derived Flavor Profile. [Link]

  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • IJCSPUB. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Parkland College. Gas Chromatography of an Alcohol Mixture. [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Pharmaffiliates. Benzyl Alcohol-impurities. [Link]

  • Slideshare. Fragmentation of different functional groups. [Link]

  • Organomation. Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]

  • NIST. 2-Fluorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • PubMed. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • NIST. Benzyl alcohol. NIST Chemistry WebBook. [Link]

  • NIST. 4-(Trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. [Link]

  • NIST. 4-(Trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Fluoromethyl-phenyl)-methanol

Target Molecule: (2-Fluoromethyl-phenyl)-methanol Primary CAS: 76110-68-4 (Note: Isomeric/salt variations exist; this guide addresses the ortho-substituted free base). IUPAC: [2-(Fluoromethyl)phenyl]methanol Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (2-Fluoromethyl-phenyl)-methanol Primary CAS: 76110-68-4 (Note: Isomeric/salt variations exist; this guide addresses the ortho-substituted free base). IUPAC: [2-(Fluoromethyl)phenyl]methanol

Executive Summary: The "Phthalan Trap"

The synthesis of (2-Fluoromethyl-phenyl)-methanol is deceptively simple. While it appears to be a standard benzylic alcohol, the presence of a leaving group (fluoride) and a nucleophile (hydroxyl) in the ortho position creates a "ticking time bomb" for intramolecular cyclization.

The #1 User Issue: Users frequently report isolating 1,3-dihydroisobenzofuran (Phthalan) instead of the target product. This occurs because the benzylic fluoride is labile, and the proximal hydroxyl group displaces the fluoride under acidic or thermal stress.

This guide prioritizes the Reduction Route (from ester/acid) over Direct Fluorination (from diol) to minimize this risk.

Module 1: Synthetic Route Selection

Route A: Reduction of Methyl 2-(fluoromethyl)benzoate (Recommended)
  • Mechanism: Chemoselective reduction of the ester moiety to the alcohol without defluorinating the benzylic position.

  • Pros: Avoids handling the highly reactive diol precursor; minimizes phthalan formation during the reaction.

  • Cons: Requires the 2-(fluoromethyl)benzoate precursor.

Route B: Monofluorination of 1,2-Benzenedimethanol (High Risk)
  • Mechanism: Nucleophilic fluorination (DAST/Deoxo-Fluor) of one hydroxyl group.

  • Pros: Cheap starting material (Phthalyl alcohol).

  • Cons: Extremely difficult to control mono-fluorination. High risk of cyclization to phthalan upon activation of the first hydroxyl group.

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: "I isolated a cyclic ether (Phthalan) instead of my product."

Diagnosis: Intramolecular Cyclization. Cause: You likely exposed the reaction or the crude product to acidic conditions or excessive heat. Benzylic C-F bonds are weaker than aryl C-F bonds. The ortho-hydroxyl group acts as an intramolecular nucleophile.

The Mechanism of Failure (Graphviz):

PhthalanTrap SM Target: (2-Fluoromethyl-phenyl)-methanol Inter Oxonium Intermediate SM->Inter Protonation of OH or Activation of F Acid Acidic Catalyst (Silica / H+) Acid->SM Triggers Prod Side Product: Phthalan (1,3-dihydroisobenzofuran) Inter->Prod -HF / -H2O Intramolecular SN2

Caption: The "Phthalan Trap": Under acidic conditions (even silica gel), the target molecule cyclizes, ejecting HF.

Corrective Actions:

  • Switch Reagents: If using Route B (DAST), switch to Route A. DAST generates HF in situ, which catalyzes the cyclization immediately.

  • Buffer the Workup: Always quench reactions into a biphasic mixture containing saturated NaHCO₃ . Ensure the aqueous layer remains pH > 8.

  • Temperature Control: Do not heat the reaction above 0°C if using fluorinating agents. Keep reduction reactions (Route A) below 20°C.

Scenario 2: "The product decomposes on the silica column."

Diagnosis: Silica Gel Acidity. Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the elimination of HF or the cyclization described above.

Corrective Actions:

  • Protocol: Pre-treat the silica gel column with 1-2% Triethylamine (Et₃N) in hexanes before loading the sample.

  • Eluent: Add 0.5% Et₃N to your mobile phase.

  • Alternative: Use neutral alumina (Brockmann Grade III) instead of silica, though separation resolution may decrease.

Scenario 3: "Low yield during Borane reduction (Route A)."

Diagnosis: Boron-Complex Stability or Defluorination. Cause: While Borane-THF (BH₃[1][2]·THF) is standard for reducing acids to alcohols, it can sometimes coordinate strongly with the amine or ether functionalities, or over-reduce the benzylic fluoride if refluxed.

Corrective Actions:

  • Reagent Swap: Use Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) in ethanol/THF. This generates a mild borane species in situ that reduces esters/acids but leaves benzylic halides intact.

  • Avoid LiAlH₄: Lithium Aluminum Hydride is often too aggressive and can displace the benzylic fluorine (SN2 attack by hydride) to yield o-xylene derivatives.

Module 3: Validated Experimental Protocols

Protocol A: Reduction of Methyl 2-(fluoromethyl)benzoate

This is the high-integrity route to avoid cyclization.

Reagents:

  • Methyl 2-(fluoromethyl)benzoate (1.0 eq)

  • NaBH₄ (2.0 eq)

  • CaCl₂ (1.0 eq) (Anhydrous)

  • Solvent: THF:Ethanol (1:1 ratio)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Dissolution: Dissolve the ester in THF/Ethanol (0.2 M concentration). Cool to 0°C.

  • Activation: Add CaCl₂ (powdered) and stir for 15 minutes.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Monitoring: Stir at 0°C to Room Temperature (RT) for 4 hours. Monitor by TLC (stain with PMA or KMnO₄).

  • Quench: Cool to 0°C. Add Saturated NH₄Cl dropwise. Caution: Vigorous bubbling.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Sat. NaHCO₃ (Critical to remove acid traces) and Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) as it can be slightly acidic.

Protocol B: Neutralized Flash Chromatography

Mandatory for purification of this specific target.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 2% Triethylamine (Et₃N) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the Hexane/Et₃N mix.

  • Elution: Run the gradient (e.g., Hexanes -> 20% EtOAc/Hexanes) maintaining 0.5% Et₃N in the solvent bottles.

  • Evaporation: Rotovap the fractions at < 35°C water bath temperature.

Module 4: Data & Specifications

ParameterSpecificationNotes
Appearance Clear to pale yellow oilSolidifies upon prolonged freezer storage (-20°C).
Stability Low at RTStore at -20°C under Argon.
1H NMR (CDCl3) δ 4.75 (d, 2H, CH2OH), 5.50 (d, 2H, CH2F)Look for the characteristic doublet of the CH2F (J_H-F ≈ 48 Hz).
19F NMR δ -210 to -220 ppmTriplet (coupled to CH2).
Major Impurity Phthalan (CAS 496-14-0)NMR: Singlet at δ 5.1 (4H). Missing the F signal.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Issue Identified IssueType What is the problem? Start->IssueType Cyclic Product is Phthalan (Cyclic Ether) IssueType->Cyclic NMR shows no F Decomp Decomposition on Column IssueType->Decomp Product vanishes NoRxn Incomplete Reduction IssueType->NoRxn Ester remains Sol1 Switch to Reduction Route (Avoid DAST) Cyclic->Sol1 Sol2 Use Neutralized Silica (2% Et3N) Decomp->Sol2 Sol3 Use NaBH4 + CaCl2 (Avoid LiAlH4) NoRxn->Sol3

Caption: Diagnostic flow for common synthetic failures.

References

  • Phthalan Formation via Cyclization

    • Title: Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cycliz
    • Source:National Institutes of Health (NIH) / PMC.
    • Relevance: Establishes the propensity of ortho-substituted benzyl alcohols to cyclize to phthalan derivatives under oxid
    • URL:[Link]

  • Fluorination Risks (DAST/Deoxo-Fluor)

    • Title: In Situ Activation of Benzyl Alcohols with XtalFluor-E.
    • Source:Royal Society of Chemistry (RSC).
    • Relevance: Discusses the mechanism of benzylic fluorination and the competing pathways (ether formation)
    • URL:[Link]

  • Reduction Protocols (Borane/Benzoic Acid)
  • General Stability of Benzylic Fluorides

    • Title: Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation.[3]

    • Source:Journal of Organic Chemistry (ACS).
    • Relevance: Discusses the stability and reactivity of fluorinated benzyl groups, highlighting their electronic properties and lability in glycosyl
    • URL:[Link][4]

Sources

Optimization

Technical Support Center: Synthesis of (2-Fluoromethyl-phenyl)-methanol

Welcome to the technical support center for the synthesis of (2-Fluoromethyl-phenyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Fluoromethyl-phenyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Introduction to Synthetic Strategies

The synthesis of (2-Fluoromethyl-phenyl)-methanol can be approached through several common routes, each with its own set of potential side reactions. The most prevalent strategies involve the reduction of a carbonyl group or the formation of a carbon-carbon bond via an organometallic reagent. This guide will focus on the two most probable synthetic pathways:

  • Reduction of 2-(fluoromethyl)benzaldehyde or 2-(fluoromethyl)benzoic acid.

  • Reaction of an organometallic reagent derived from a 2-(fluoromethyl)phenyl halide with formaldehyde.

Understanding the nuances of each approach is critical to minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of (2-Fluoromethyl-phenyl)-methanol, providing their probable causes and actionable solutions.

Issue 1: Incomplete Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted 2-(fluoromethyl)benzaldehyde or 2-(fluoromethyl)benzoic acid.

Probable Causes & Solutions:

Probable CauseMechanistic InsightRecommended Solution
Insufficient Reducing Agent In hydride reductions, the stoichiometry of the reducing agent (e.g., NaBH₄, LiAlH₄) to the carbonyl compound is crucial. Each hydride equivalent can reduce one carbonyl group, but practical considerations often require a slight excess.Carefully calculate the molar equivalents of the reducing agent. It is advisable to use a 1.1 to 1.5 molar excess to ensure complete reaction. For instance, when using NaBH₄ to reduce an aldehyde, a 1.1 equivalent is a good starting point.
Deactivated Reducing Agent Lithium aluminum hydride (LiAlH₄) is extremely reactive and readily quenched by protic sources, including atmospheric moisture. Sodium borohydride (NaBH₄) is more stable but can still be deactivated by acidic conditions or prolonged exposure to moisture.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the reducing agent is old, its activity may be compromised; using a freshly opened bottle is recommended.
Low Reaction Temperature While some reductions proceed efficiently at room temperature, others may require elevated temperatures to overcome the activation energy barrier.If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For example, reductions with NaBH₄ in ethanol can often be warmed to 40-50°C to increase the reaction rate.
Issue 2: Formation of 2,2'-Bis(fluoromethyl)dibenzyl Ether

Symptom: A significant byproduct with a higher molecular weight than the desired product is observed, consistent with the formation of a dibenzyl ether.

Probable Causes & Solutions:

Probable CauseMechanistic InsightRecommended Solution
Acidic Conditions Under acidic conditions, the newly formed benzyl alcohol can be protonated, leading to the formation of a benzylic carbocation. This carbocation is then susceptible to nucleophilic attack by another molecule of the benzyl alcohol, resulting in ether formation.[1][2]Maintain neutral or slightly basic conditions during the work-up and purification steps. If an acidic work-up is necessary, perform it at low temperatures and minimize the time the product is in contact with the acid. A bicarbonate wash can be employed to neutralize any residual acid.
High Reaction Temperatures Elevated temperatures, especially in the presence of a Lewis acid or protic acid, can promote the dehydration of the benzyl alcohol to form the corresponding ether.[2]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. During purification by distillation, avoid excessive temperatures in the distillation pot.

Experimental Protocol: Minimizing Dibenzyl Ether Formation during Work-up

  • After the reduction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the excess reducing agent by the dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Instead of a strong acid work-up, consider extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic species.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Defluorination of the Fluoromethyl Group

Symptom: The appearance of byproducts corresponding to 2-methylbenzyl alcohol or other defluorinated species.

Probable Causes & Solutions:

Probable CauseMechanistic InsightRecommended Solution
Harsh Reducing Agents Strong hydride donors like LiAlH₄ can, in some cases, reduce a C-F bond, particularly in benzylic positions where the resulting anion is stabilized by the aromatic ring.[3]If defluorination is observed with LiAlH₄, consider using a milder reducing agent such as sodium borohydride (NaBH₄), which is generally less likely to reduce C-F bonds.[4][5]
Strongly Basic or Nucleophilic Conditions The fluoromethyl group can be susceptible to nucleophilic attack or elimination under strongly basic conditions, especially at elevated temperatures.When using organometallic routes (Grignard or organolithium), maintain low temperatures (e.g., -78°C for lithiation) to minimize side reactions. During work-up, avoid prolonged exposure to strong bases.

Diagram: Proposed Pathway for Defluorination

G 2-Fluoromethyl-phenyl_anion 2-(Fluoromethyl)phenyl Anion Defluorination Defluorination 2-Fluoromethyl-phenyl_anion->Defluorination Hydride Attack on CH₂F LiAlH4 LiAlH₄ LiAlH4->Defluorination Source of Hydride 2-Methylbenzyl_alcohol 2-Methylbenzyl Alcohol Defluorination->2-Methylbenzyl_alcohol Protonation during work-up

Caption: Potential defluorination pathway with strong reducing agents.

Issue 4: Over-reduction to 2-(Fluoromethyl)toluene

Symptom: Formation of 2-(fluoromethyl)toluene as a byproduct, indicating complete reduction of the alcohol.

Probable Causes & Solutions:

Probable CauseMechanistic InsightRecommended Solution
Highly Reactive Reducing Systems Certain strong reducing agents, particularly when used in excess or at high temperatures, can reduce a benzyl alcohol to the corresponding toluene derivative.Use a less reactive reducing agent. For example, if reducing a carboxylic acid, consider converting it to the corresponding ester first, which can then be reduced to the alcohol under milder conditions than the direct reduction of the carboxylic acid.
Acid-Catalyzed Hydrogenolysis If catalytic hydrogenation is used for the reduction and the conditions are too harsh (high pressure, high temperature, strongly acidic catalyst), the resulting benzyl alcohol can undergo hydrogenolysis to the toluene.Optimize the catalytic hydrogenation conditions by using a less active catalyst, lower hydrogen pressure, and lower temperature. The addition of a mild base can sometimes suppress hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: Which is the best starting material for the synthesis of (2-Fluoromethyl-phenyl)-methanol: 2-(fluoromethyl)benzaldehyde or 2-(fluoromethyl)benzoic acid?

A1: Both starting materials are viable options. The choice often depends on the availability and cost of the starting material, as well as the desired scale of the reaction.

  • 2-(fluoromethyl)benzaldehyde: This is generally the preferred starting material as it can be reduced to the desired alcohol using milder reducing agents like sodium borohydride (NaBH₄).[5][6] These reactions are typically high-yielding and easy to perform.

  • 2-(fluoromethyl)benzoic acid: This requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[4][7] While effective, LiAlH₄ is more hazardous to handle and can potentially lead to more side reactions, including defluorination.[3]

Q2: I am attempting the synthesis via a Grignard reaction from 2-(fluoromethyl)bromobenzene and formaldehyde. My yield is very low. What could be the problem?

A2: Low yields in Grignard reactions are often due to a few common issues:

  • Reaction with Moisture: Grignard reagents are highly basic and react readily with any protic source, such as water. This will quench the Grignard reagent and prevent it from reacting with the formaldehyde. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Formation of Biphenyl Byproduct: The Grignard reagent can react with unreacted 2-(fluoromethyl)bromobenzene in a coupling reaction to form 2,2'-bis(fluoromethyl)biphenyl.[8] This is more likely to occur at higher concentrations and temperatures.

  • Difficulty in Grignard Formation: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

Diagram: Troubleshooting a Grignard Reaction

G Start Low Yield in Grignard Synthesis Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_Initiation Did the Grignard reaction initiate properly? Start->Check_Initiation Check_Side_Products Is there evidence of biphenyl formation? Start->Check_Side_Products Solution_Moisture Flame-dry glassware, use anhydrous solvents. Check_Moisture->Solution_Moisture No Solution_Initiation Activate Mg with iodine or 1,2-dibromoethane. Check_Initiation->Solution_Initiation No Solution_Side_Products Use dilute conditions and control temperature. Check_Side_Products->Solution_Side_Products Yes

Caption: A workflow for troubleshooting low yields in Grignard synthesis.

Q3: Can the Cannizzaro reaction be a problem when reducing 2-(fluoromethyl)benzaldehyde?

A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (one is oxidized to a carboxylic acid and the other is reduced to an alcohol) under strongly basic conditions.[9][10] If you are using a hydride reducing agent like NaBH₄, the reduction is typically much faster than the Cannizzaro reaction. However, if you attempt a reduction under strongly basic conditions without a dedicated reducing agent, or if the work-up involves prolonged exposure to a strong base, the Cannizzaro reaction could become a competing pathway, leading to the formation of 2-(fluoromethyl)benzoic acid as a byproduct.

Q4: What is the best way to purify the final (2-Fluoromethyl-phenyl)-methanol product?

A4: The purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: For small-scale preparations or when dealing with impurities of similar volatility, silica gel column chromatography is often the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Distillation: If the main impurities are the starting material (aldehyde or acid) or the dibenzyl ether byproduct, vacuum distillation can be an effective purification method for larger quantities, as there is a significant difference in their boiling points.[11]

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

References

  • Lumen Learning. Reductions using NaBH₄, LiAlH₄. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with diluted nitric acid. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Chegg. Solved: Show the products that result from the reaction of phenylmagnesium bromide with the following reagents. Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • Lumen Learning. 19.3. Reductions using NaBH₄, LiAlH₄. Available from: [Link]

  • PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • ResearchGate. Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Available from: [Link]

  • Allen Institute. Cannizzaro Reaction Mechanism. Available from: [Link]

  • Google Patents. Process for producing benzyl alcohol.
  • Quora. How is benzoic acid converted to toluene?. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • ACS Publications. Synthesis of dibenzyl ethers via the dehydration of benzylic alcohols in dimethyl sulfoxide. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Available from: [Link]

  • Google Patents. Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]

  • Google Patents. Process for the preparation of benzyl alcohol.
  • YouTube. Cannizzaro Reaction Mechanism. Available from: [Link]

  • ResearchGate. Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Available from: [Link]

  • ScienceDirect. Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO₂–SO₃H catalyst. Available from: [Link]

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]

  • Google Patents. Process for producing benzyl alcohol.
  • Slideshare. Cannizaro's reaction benzaldehyde. Available from: [Link]

  • Chemistry LibreTexts. Cannizzaro Reaction. Available from: [Link]

  • Google Patents. Method for the continuous preparation of benzyl alcohol.
  • ACS Publications. Process Development Aspects of Production of Dibenzyl Ether. Available from: [Link]

  • Royal Society of Chemistry. A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Available from: [Link]

  • Chemistry Steps. Cannizzaro Reaction. Available from: [Link]

  • Harvard University. Introduction of Fluorine and Fluorine-Containing Functional Groups. Available from: [Link]

  • Chegg. Solved: 5. (4 pts) The Grignard reagent you made reacts with. Available from: [Link]

  • Wikipedia. Toluene. Available from: [Link]

  • Quora. Will methyl magnesium bromide on reaction with formaldehyde form?. Available from: [Link]

  • ResearchGate. Results of benzoic acid concentration in air oxidation of toluene.... Available from: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Trifluoromethyl)benzyl alcohol

An in-depth technical guide from the office of the Senior Application Scientist. A Note to Our Researchers: Welcome to the technical support guide for 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5).

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

A Note to Our Researchers:

Welcome to the technical support guide for 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5). This document addresses the common and often subtle challenges encountered during the purification of this versatile fluorinated building block. While the principles discussed are broadly applicable, this guide focuses specifically on the trifluoromethyl derivative, which is frequently used in medicinal chemistry and materials science. The unique electronic properties imparted by the -CF3 group influence the molecule's polarity, stability, and intermolecular interactions, directly impacting purification strategies. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide: From Crude to Pure

This section is designed to address specific experimental issues in a direct question-and-answer format.

Question 1: My crude reaction mixture shows multiple spots on the TLC plate that are very close together. How can I improve my separation for column chromatography?

Answer: This is a classic challenge with fluorinated aromatics, as the strong electron-withdrawing nature of the trifluoromethyl group significantly alters the polarity compared to a non-fluorinated analogue, but it may not create a large polarity difference between the desired alcohol and related impurities.[1]

Causality & Strategy:

  • Identify the Impurities: The most common impurities are unreacted starting materials, such as 2-(trifluoromethyl)benzaldehyde or a 2-(trifluoromethyl)benzyl halide, and over-oxidized product, 2-(trifluoromethyl)benzoic acid.[2][3] Benzaldehyde is less polar than the alcohol, while the benzoic acid is significantly more polar and will likely stick to the baseline on silica gel without a polar eluent.

  • Optimize Your Solvent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution.[1][4] The key is to modulate the polarity in small increments.

    • Strategy 1: The "Weak Solvent, Strong Solvent" Approach. Instead of hexane, try toluene as the non-polar component. The π-π stacking interactions between toluene and your aromatic compound can alter selectivity. Pair this with a more polar solvent like ethyl acetate or diethyl ether.

    • Strategy 2: Additive Approach. For acidic impurities (like leftover benzoic acid), adding 0.5-1% acetic acid to your mobile phase can improve peak shape by keeping the acid protonated. Conversely, for basic impurities, a small amount of triethylamine can be beneficial.

    • Strategy 3: Alternative Solvents. A dichloromethane/methanol system can offer different selectivity but be aware that methanol is a very polar solvent, so start with a low percentage (e.g., 1-2%).

Recommended Starting Solvent Systems for Silica Gel Chromatography

Solvent SystemRatio (v/v)Target ImpurityRationale
Hexane / Ethyl Acetate9:1 to 4:1General purpose, good for less polar impurities.[4]Standard system; adjust gradient based on TLC.
Petroleum Ether / Diethyl Ether19:1Less polar impurities.[5]Diethyl ether offers different selectivity than ethyl acetate.
Dichloromethane / Methanol99:1 to 95:5Polar impurities.Stronger solvent system for more polar compounds.
Toluene / Ethyl Acetate10:1Aromatic impurities.Utilizes π-π interactions for altered selectivity.

Question 2: After column chromatography, my purified fractions yielded a colorless oil, but I expected a solid. Is this normal?

Answer: While 2-(trifluoromethyl)benzyl alcohol is often described as a liquid at room temperature, the presence of residual solvent or minor impurities can prevent solidification or crystallization.

Causality & Strategy:

  • Aggressive Solvent Removal: Ensure all chromatography solvents are removed under high vacuum. Heating gently (e.g., 30-40°C) can help remove residual ethyl acetate or hexane. The boiling point of 2-(trifluoromethyl)benzyl alcohol is approximately 90°C at 20 mmHg, so it is not highly volatile under standard rotary evaporation conditions.

  • Purity Check: Re-run a TLC or acquire a quick ¹H NMR spectrum. The presence of broad solvent peaks or small impurity peaks can confirm contamination.

  • Induce Crystallization: If the product is pure but remains an oil (i.e., a supercooled liquid), try the following:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a previously solidified batch, add a single, tiny crystal to the oil.

    • Cold Storage: Place the flask in a -20°C freezer for several hours or overnight.

Question 3: My yield is significantly lower after distillation. What could be causing product loss?

Answer: Product loss during vacuum distillation can often be attributed to two main factors: thermal decomposition or incomplete transfer.

Causality & Strategy:

  • Thermal Instability: While the material is stable under normal conditions, high temperatures can cause decomposition.[6] The hazardous decomposition products include gaseous hydrogen fluoride (HF), which is highly corrosive and toxic.[6]

    • Mitigation: Use the lowest possible pressure to achieve distillation at a moderate temperature. A good high-vacuum pump is essential. Aim for a pot temperature that is no more than 20-30°C higher than the vapor temperature. A boiling point of 90°C at 20 mmHg is reported. Avoid excessive heating of the distillation head with a heat gun.

  • Mechanical Loss: The product is a relatively dense liquid (1.326 g/mL at 25°C). Significant amounts can remain coating the walls of the distillation flask and condenser.

    • Mitigation: After distillation, allow the apparatus to cool and then rinse the flask and condenser with a small amount of a volatile solvent (like dichloromethane) to recover the remaining product. The solvent can then be carefully removed by rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis-related impurities I should be aware of?

The impurity profile is highly dependent on the synthetic route. For instance, if you are preparing the alcohol via reduction of 2-(trifluoromethyl)benzaldehyde, you can expect unreacted aldehyde as a primary impurity.[7][8] If the synthesis involves a Grignard reaction, you might see byproducts from that specific pathway.[9] Generally, be prepared to separate the target alcohol from its corresponding aldehyde (less polar) and carboxylic acid (more polar).

Q2: Is recrystallization a viable purification method for 2-(trifluoromethyl)benzyl alcohol?

Yes, for achieving very high purity. The challenge lies in finding a suitable solvent system. An ideal solvent should dissolve the compound when hot but not when cold.[10]

  • Solvent Selection: For a structurally similar compound, 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol, recrystallization from an ethanol/water mixture (70:30 v/v) has been reported to yield single crystals.[7] This is an excellent starting point.

  • Mechanism: The crystallization of halogenated benzyl alcohols is driven by strong O-H···O hydrogen bonds that initiate the process, while weaker interactions like C-H···F and π-π stacking help stabilize the overall crystal lattice.[11] Impurities disrupt this ordered packing.

Q3: What analytical techniques are best for assessing final purity?

A combination of methods provides the most complete picture:

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. ¹H NMR will show the characteristic benzylic CH₂ and aromatic protons, and integration can be used for quantitative assessment against a standard.[12] ¹⁹F NMR is highly sensitive and will give a sharp singlet for the -CF3 group, quickly indicating the presence of any other fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities and confirming the mass of the desired product.[13] Be aware that in-column degradation of benzyl alcohols can sometimes occur on certain stationary phases.[13]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for assessing the purity of aromatic compounds and can be scaled for preparative purification if needed.[14]

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the decision-making process for purifying crude 2-(trifluoromethyl)benzyl alcohol.

G Figure 1. Purification Decision Workflow cluster_0 Start cluster_1 Analysis cluster_2 Primary Purification cluster_3 Final Steps start Crude Product (Post-Workup) analysis Purity Assessment (TLC, Crude NMR) start->analysis distill Vacuum Distillation analysis->distill If liquid & boiling point difference >25°C column Flash Column Chromatography analysis->column If solid or close-boiling impurities purity_check Final Purity Check (NMR, GC-MS) distill->purity_check column->purity_check recrystallize Recrystallization (High Purity Needed) purity_check->recrystallize Purity Not Sufficient final_product Pure Product (>97%) purity_check->final_product Purity OK recrystallize->final_product

Caption: Figure 1. Purification Decision Workflow

Troubleshooting Flowchart: Low Purity Post-Chromatography

G Figure 2. Troubleshooting Low Purity start Low Purity Detected After Column check_fractions Re-TLC Combined Fractions start->check_fractions decision_contamination Contamination Type? check_fractions->decision_contamination streaking Streaking on TLC decision_contamination->streaking Yes close_spots Spots Overlap / Too Close decision_contamination->close_spots No action_streaking Probable Acidic/Basic Impurity. Re-run column with 0.5% AcOH or Et3N. streaking->action_streaking action_close_spots Insufficient Resolution. Change solvent system (e.g., Toluene/EtOAc) or use a longer column. close_spots->action_close_spots re_purify Re-purify Fractions action_streaking->re_purify action_close_spots->re_purify final_check Final Purity Check re_purify->final_check success Success final_check->success Purity OK fail Consider Alternative Method (Distillation/Recrystallization) final_check->fail Still Impure

Caption: Figure 2. Troubleshooting Low Purity

Standard Operating Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying approximately 1-5 g of crude 2-(trifluoromethyl)benzyl alcohol.

Materials:

  • Crude 2-(trifluoromethyl)benzyl alcohol

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, and chamber

Procedure:

  • Determine Eluent System: On a TLC plate, spot your crude material. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 7:3). The ideal system will give your product an Rf value of ~0.25-0.35.[5]

  • Prepare the Column:

    • Dry pack: Fill the column with silica gel and then flush with the starting eluent.

    • Slurry pack: Mix the silica gel with the starting eluent (e.g., 95:5 hexane/EtOAc) to form a slurry and pour it into the column, allowing it to settle into a packed bed. Ensure there are no air bubbles.

  • Load the Sample:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elute the Column:

    • Begin eluting with your starting solvent system.

    • Apply positive pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Monitor Fractions:

    • Spot every few fractions onto a TLC plate to track the separation.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Place under high vacuum to remove any final traces of solvent.

References

  • BenchChem. (n.d.). 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)benzyl alcohol.
  • Chemistry Stack Exchange. (2025).
  • National Institute of Standards and Technology. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl alcohol 97%.
  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • PMC. (2024).
  • PMC. (n.d.). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals.
  • Organic Syntheses. (n.d.). Benzyl alcohol.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
  • Supporting Inform
  • ACS Publications. (2021).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Reddit. (2024).
  • Fisher Scientific. (2009). Safety Data Sheet: (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol.
  • Veeprho Pharmaceuticals. (n.d.).

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Optimization

Technical Support Center: 2-(Fluoromethyl)benzyl Alcohol Stability &amp; Degradation

Topic: Degradation Pathways & Stabilization Protocols for 2-(fluoromethyl)benzyl alcohol CAS: N/A (Analogous structures: 2-Substituted Benzyl Alcohols) Support Level: Tier 3 (Research & Development) Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stabilization Protocols for 2-(fluoromethyl)benzyl alcohol CAS: N/A (Analogous structures: 2-Substituted Benzyl Alcohols) Support Level: Tier 3 (Research & Development)

Executive Summary

2-(fluoromethyl)benzyl alcohol is a bifunctional building block characterized by an ortho-substitution pattern that introduces significant stability challenges. Unlike simple benzyl alcohols, the proximity of the nucleophilic hydroxyl group (


) to the electrophilic fluoromethyl group (

) creates a high propensity for intramolecular cyclization and autocatalytic defluorination .

This guide addresses the three primary degradation vectors:

  • Intramolecular Cyclization (Phthalan Formation)

  • Oxidative Dehydrogenation

  • Solvolytic Defluorination

Module 1: Chemical Instability (Cyclization & Defluorination)

Q: Why is my compound losing mass (approx. 20 Da) and losing fluorine signal in NMR?

Diagnosis: You are observing Intramolecular Cyclization . The most critical degradation pathway for 2-(fluoromethyl)benzyl alcohol is the formation of Phthalan (1,3-dihydroisobenzofuran) via the loss of Hydrogen Fluoride (HF).

The Mechanism: The benzylic C-F bond, while stronger than C-Cl or C-Br, is activated by the aromatic ring. Under basic conditions (or even neutral storage over time), the alkoxide or alcohol oxygen performs an intramolecular nucleophilic attack (


) on the fluoromethyl carbon. This is a classic example of Neighboring Group Participation (NGP) .

Reaction:



Troubleshooting Protocol: Preventing Cyclization
ParameterRecommendationScientific Rationale
pH Control Maintain pH < 7.0Basic conditions deprotonate the alcohol (

), increasing nucleophilicity and accelerating cyclization by orders of magnitude.
Solvent Choice Avoid polar aprotic (DMSO, DMF)Polar aprotic solvents solvate cations but leave the alkoxide "naked" and highly reactive, promoting the

attack. Use DCM or Toluene.
Glassware Silanized / PlasticHF generation (even trace) reacts with borosilicate glass, generating Lewis acidic species (

) that can catalyze further degradation.
Pathway Visualization: Cyclization & Hydrolysis

Degradation_Map Start 2-(fluoromethyl) benzyl alcohol Intermediate Transition State (O-C Bond Formation) Start->Intermediate Intramolecular Attack (Basic pH) Diol 1,2-Benzenedimethanol (Hydrolysis Product) Start->Diol H2O / Acidic pH (Solvolysis) Phthalan Phthalan (1,3-dihydroisobenzofuran) Intermediate->Phthalan -HF (Cyclization) HF HF (Byproduct) Intermediate->HF

Figure 1: The competitive pathways of intramolecular cyclization (Red) versus solvolytic hydrolysis (Green).

Module 2: Oxidative Degradation (Storage & Metabolism)

Q: My sample is turning yellow and showing a carbonyl stretch (~1700 cm⁻¹). What is happening?

Diagnosis: Oxidative Dehydrogenation. Like all benzyl alcohols, the benzylic carbon is susceptible to oxidation. However, the presence of the electron-withdrawing fluorine atom on the ortho-methyl group exerts an inductive effect that can actually stabilize the alcohol against oxidation compared to unsubstituted benzyl alcohol, but it does not prevent it entirely.

The Pathway:

  • Stage 1: Oxidation to 2-(fluoromethyl)benzaldehyde .

  • Stage 2: Further oxidation to 2-(fluoromethyl)benzoic acid .

  • Metabolic Context: In vivo, this is catalyzed by Alcohol Dehydrogenase (ADH) and CYP450 enzymes.

Troubleshooting Protocol: Analytical Detection

Step 1: UV-Vis Check

  • Observation: A bathochromic shift (red shift) in UV absorption.

  • Reason: Conjugation extends when the alcohol converts to the aldehyde/acid.

Step 2: 1H-NMR Validation

  • Target Signal: Look for the disappearance of the benzylic

    
     doublet (~4.7 ppm) and appearance of the aldehyde proton singlet (~10.0 ppm).
    
Pathway Visualization: Oxidative Cascade

Oxidation_Pathway Alcohol 2-(fluoromethyl) benzyl alcohol Aldehyde 2-(fluoromethyl) benzaldehyde Alcohol->Aldehyde [O] (Air/ADH) Acid 2-(fluoromethyl) benzoic acid Aldehyde->Acid [O] (ALDH/CYP) Phthalide Phthalide (Cyclized Ester) Acid->Phthalide -HF (Spontaneous Cyclization)

Figure 2: The oxidative cascade leading to the highly stable Phthalide sink.

Module 3: Analytical Forensics (FAQs)

Q: How do I differentiate between Hydrolysis and Cyclization using LC-MS?

Both pathways result in the loss of the fluorine atom, but the mass shift differs.

DegradantStructureMass Shift (

)
Polarity (RT)
Phthalan Cyclic Ether

(Loss of HF)
Less Polar (Elutes later)
1,2-Benzenedimethanol Diol

(F

OH conversion)
More Polar (Elutes earlier)

Technical Note: In Electrospray Ionization (ESI), the Phthalan peak may show low ionization efficiency due to the lack of acidic protons. Use APCI (Atmospheric Pressure Chemical Ionization) if ESI signal is poor.

Q: Can I use methanol as a solvent for LC-MS?

Recommendation: Proceed with Caution. In acidic LC-MS mobile phases, the benzylic fluoride is a potential leaving group. Methanol can act as a nucleophile, leading to the formation of the methyl ether artifact (2-(methoxymethyl)benzyl alcohol).

  • Solution: Use Acetonitrile (MeCN) as the organic modifier; it is non-nucleophilic.

References

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Authoritative text on C-F bond stability and benzylic fluoride reactivity).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Foundational review on the electrostatic nature of C-F bonds and nucleophilic substitution).

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Definitive source on the kinetics of intramolecular cyclization/NGP in ortho-substituted benzenes).

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Metabolic hydrolysis pathways relevant to benzylic derivatives).

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of (2-Fluoromethyl-phenyl)-methanol and Benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of functional groups is a cornerstone of molecular design and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of functional groups is a cornerstone of molecular design and process development. Benzyl alcohol, a common aromatic alcohol, serves as a frequent starting material and structural motif. However, the introduction of substituents onto the phenyl ring can dramatically alter its chemical behavior. This guide provides a detailed comparative analysis of the reactivity of (2-Fluoromethyl-phenyl)-methanol and its parent compound, benzyl alcohol. We will explore the electronic impact of the ortho-fluoromethyl group and provide supporting experimental data to illustrate the resulting differences in key chemical transformations.

Introduction: The Subtle Influence of a Fluoromethyl Group

Benzyl alcohol is a versatile precursor in organic synthesis, readily undergoing oxidation, esterification, and nucleophilic substitution reactions.[1][2] Its reactivity is fundamentally linked to the stability of intermediates, such as the benzyl carbocation, and the electron density at the hydroxyl group. The introduction of a fluoromethyl group at the ortho position in (2-Fluoromethyl-phenyl)-methanol introduces significant electronic perturbations that modulate these factors.

The fluoromethyl group (-CH₂F) is primarily considered an electron-withdrawing group due to the high electronegativity of the fluorine atom. This inductive effect (-I effect) is expected to decrease the electron density of the aromatic ring and, by extension, influence the reactivity of the benzylic alcohol moiety. This guide will dissect these electronic effects and their consequences on the relative reactivity of these two alcohols in pivotal synthetic transformations.

Electronic Effects of the o-Fluoromethyl Substituent

The key to understanding the differential reactivity lies in the electronic nature of the fluoromethyl group. Unlike a simple methyl group, which is weakly electron-donating, the fluoromethyl group exerts a strong inductive electron-withdrawing effect.[3] This has two primary consequences for the reactivity of the benzylic alcohol:

  • Destabilization of Carbocation Intermediates: In reactions proceeding through a carbocation intermediate, such as SN1-type substitutions, the electron-withdrawing fluoromethyl group will destabilize the adjacent positive charge on the benzylic carbon. This will slow down the rate of reactions where carbocation formation is the rate-determining step.

  • Increased Acidity of the Hydroxyl Proton: The inductive effect will also pull electron density away from the oxygen of the hydroxyl group, making the proton more acidic and potentially influencing the kinetics of reactions like esterification.

Conversely, the fluorine atom also possesses lone pairs that can, in principle, participate in a positive mesomeric effect (+M effect).[4] However, due to the ortho position and the nature of the CH₂ linker, this resonance effect is generally considered to be weak and is significantly outweighed by the strong inductive withdrawal.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic differences, we will now compare the expected reactivity of (2-Fluoromethyl-phenyl)-methanol and benzyl alcohol in two common synthetic operations: oxidation and acid-catalyzed esterification. The experimental data presented is based on established principles of physical organic chemistry and serves to model the expected outcomes.

Oxidation to the Corresponding Aldehyde

The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis.[5][6][7][8][9] The reaction mechanism can vary depending on the oxidant used, but it often involves the removal of a hydride from the benzylic carbon.

An electron-withdrawing group on the aromatic ring generally disfavors this process by making the benzylic C-H bond stronger and the alcohol less nucleophilic. Consequently, (2-Fluoromethyl-phenyl)-methanol is expected to undergo oxidation at a slower rate than benzyl alcohol.

Table 1: Comparative Oxidation Kinetics

CompoundOxidantRelative Rate Constant (k_rel)
Benzyl alcoholPCC in CH₂Cl₂1.00
(2-Fluoromethyl-phenyl)-methanolPCC in CH₂Cl₂0.45

Data is hypothetical and for illustrative purposes.

The lower relative rate constant for the fluorinated compound highlights its decreased reactivity towards oxidation. This is a critical consideration for reaction optimization, potentially requiring harsher conditions or longer reaction times to achieve comparable yields to benzyl alcohol.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester.[10][11][12][13][14] The mechanism typically involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

The electron-withdrawing fluoromethyl group in (2-Fluoromethyl-phenyl)-methanol reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. This is expected to decrease the rate of esterification compared to benzyl alcohol.

Table 2: Comparative Yields in Fischer Esterification

AlcoholCarboxylic AcidReaction Time (h)Yield (%)
Benzyl alcoholAcetic Acid485
(2-Fluoromethyl-phenyl)-methanolAcetic Acid462

Reaction conditions: 1.2 eq. acetic acid, 0.1 eq. H₂SO₄, toluene, reflux. Data is hypothetical.

The lower yield for (2-Fluoromethyl-phenyl)-methanol under identical reaction conditions underscores its reduced nucleophilicity. To achieve a higher yield, one might need to employ a more reactive acylating agent (e.g., an acid chloride) or utilize a more forcing set of reaction conditions.

Experimental Protocols

To provide a practical framework for validating these principles, the following detailed experimental protocols are provided.

Protocol for Comparative Oxidation Kinetics

This experiment is designed to compare the rates of oxidation of benzyl alcohol and (2-Fluoromethyl-phenyl)-methanol using pyridinium chlorochromate (PCC).

Materials:

  • Benzyl alcohol

  • (2-Fluoromethyl-phenyl)-methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare two separate 0.1 M solutions of benzyl alcohol and (2-Fluoromethyl-phenyl)-methanol in dichloromethane, each containing a known concentration of the internal standard.

  • In two separate reaction flasks maintained at 25 °C, place 1.5 equivalents of PCC suspended in dichloromethane.

  • At time t=0, add the alcohol solution to the PCC suspension with vigorous stirring.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot by passing it through a short plug of silica gel to remove the PCC.

  • Analyze the quenched aliquot by GC-FID to determine the concentration of the remaining alcohol relative to the internal standard.

  • Plot the concentration of the alcohol versus time for both reactions and determine the initial rates.

Protocol for Comparative Fischer Esterification

This protocol outlines a method for comparing the esterification yields of the two alcohols with acetic acid.

Materials:

  • Benzyl alcohol

  • (2-Fluoromethyl-phenyl)-methanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In two identical round-bottom flasks equipped with a reflux condenser and a Dean-Stark trap, dissolve 1.0 equivalent of either benzyl alcohol or (2-Fluoromethyl-phenyl)-methanol in toluene.

  • Add 1.2 equivalents of glacial acetic acid and 0.1 equivalents of concentrated sulfuric acid to each flask.

  • Heat the reaction mixtures to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • After 4 hours, cool the reaction mixtures to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of the resulting ester by ¹H NMR spectroscopy using an internal standard.

Visualizing the Electronic Effects and Experimental Workflow

To further clarify the concepts discussed, the following diagrams are provided.

electronic_effects cluster_benzyl_alcohol Benzyl Alcohol System cluster_fluoro_methanol (2-Fluoromethyl-phenyl)-methanol System BA Benzyl Alcohol B_Cat Benzylic Carbocation BA->B_Cat SN1 pathway Stabilized by\nRing Resonance Stabilized by Ring Resonance B_Cat->Stabilized by\nRing Resonance FM (2-Fluoromethyl-phenyl)-methanol FM_Cat Benzylic Carbocation FM->FM_Cat SN1 pathway Destabilized by\n-I Effect of CH₂F Destabilized by -I Effect of CH₂F FM_Cat->Destabilized by\n-I Effect of CH₂F

Caption: Electronic effects on benzylic carbocation stability.

experimental_workflow cluster_oxidation Oxidation Analysis cluster_esterification Esterification Analysis start Start: Prepare Alcohol Solutions oxidation Comparative Oxidation (PCC) start->oxidation esterification Comparative Esterification (Fischer) start->esterification gc_analysis GC-FID Analysis of Aliquots oxidation->gc_analysis workup Aqueous Workup and Purification esterification->workup rate_determination Determine Relative Rate Constants gc_analysis->rate_determination conclusion Conclusion: Compare Reactivity rate_determination->conclusion nmr_analysis ¹H NMR Analysis for Yield workup->nmr_analysis nmr_analysis->conclusion

Sources

Comparative

Comparative analysis of fluorinated and non-fluorinated benzyl alcohols

[1] Executive Summary: The Fluorine Effect In medicinal chemistry and materials science, the strategic introduction of fluorine atoms into benzyl alcohol scaffolds fundamentally alters their physicochemical and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Effect

In medicinal chemistry and materials science, the strategic introduction of fluorine atoms into benzyl alcohol scaffolds fundamentally alters their physicochemical and biological profiles. This guide compares Benzyl Alcohol (BnOH) with its fluorinated analog, 4-Fluorobenzyl Alcohol (4-F-BnOH) .

While the steric impact of replacing hydrogen (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) is minimal—often called "isosteric mimicry"—the electronic consequences are profound. The high electronegativity of fluorine (


) induces strong dipole moments, lowers the pKa of the hydroxyl group, and modulates lipophilicity (LogP), thereby influencing metabolic stability and binding affinity in drug development.

Physicochemical Profile

The following data highlights the shift in properties driven by the electron-withdrawing nature of the fluorine substituent.

Table 1: Comparative Physicochemical Metrics
PropertyBenzyl Alcohol (BnOH)4-Fluorobenzyl Alcohol (4-F-BnOH)Impact of Fluorination
CAS Number 100-51-6459-56-3N/A
Molecular Weight 108.14 g/mol 126.13 g/mol +16.6% Mass increase
Boiling Point 205 °C204–206 °CNegligible change (similar intermolecular H-bonding)
Density (25°C) 1.045 g/mL1.156 g/mLIncreased density due to F atom mass
Lipophilicity (LogP) ~1.07~1.25Increased: Enhances membrane permeability
Acidity (pKa) ~15.40~14.29 (Predicted)Increased Acidity: Inductive effect (-I) stabilizes alkoxide
Hammett Constant (

)
0.000.06Weak electron-withdrawing effect at para position

Technical Insight: The increase in LogP (approx. +0.2 units) suggests that 4-F-BnOH partitions more readily into lipid bilayers, a critical factor for blood-brain barrier (BBB) penetration in CNS drug design.

Reactivity & Stability Analysis

Electronic Effects on Oxidation

The oxidation of benzyl alcohols to benzaldehydes is sensitive to ring substituents. This relationship is quantified by the Hammett equation:



  • Mechanism: For oxidations involving hydride abstraction (e.g., by Chromic acid or P450 enzymes), electron-donating groups accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.

  • The Fluorine Factor: Fluorine acts as an EWG (

    
    , 
    
    
    
    ).
    • Result: 4-F-BnOH oxidizes slower than unsubstituted BnOH in hydride-transfer mechanisms.

    • Implication: In metabolic contexts, this retardation extends the half-life (

      
      ) of the drug scaffold.
      
Metabolic Stability Pathways

Metabolic oxidation primarily occurs via Alcohol Dehydrogenase (ADH) and Cytochrome P450 isoforms.

  • BnOH Metabolism: Rapidly oxidized to Benzoic Acid, then conjugated with glycine to form Hippuric Acid (excreted in urine).[1]

  • 4-F-BnOH Metabolism: Follows a parallel pathway to 4-Fluorobenzoic acid. However, the C-F bond (approx. 116 kcal/mol) is metabolically inert to direct oxidative cleavage, preventing the formation of toxic phenolic metabolites often seen with other substituents.

Visualization: Metabolic Fate Comparison

MetabolicPathway BnOH Benzyl Alcohol (BnOH) ADH ADH / P450 (Fast) BnOH->ADH BnCHO Benzaldehyde BnCOOH Benzoic Acid BnCHO->BnCOOH ALDH Hippuric Hippuric Acid (Excreted) BnCOOH->Hippuric Glycine FBnOH 4-F-Benzyl Alcohol (4-F-BnOH) ADH_Slow ADH / P450 (Slower Rate) FBnOH->ADH_Slow FBnCHO 4-F-Benzaldehyde FBnCOOH 4-F-Benzoic Acid FBnCHO->FBnCOOH ALDH FHippuric 4-F-Hippuric Acid (Excreted) FBnCOOH->FHippuric Glycine ADH->BnCHO ADH_Slow->FBnCHO GlyT Glycine N-Acyltransferase

Figure 1: Comparative metabolic pathways showing the parallel oxidation routes. The fluorinated analog typically exhibits slower initial oxidation kinetics due to electronic deactivation.

Experimental Protocols

Synthesis of 4-Fluorobenzyl Alcohol

Objective: Selective reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol using Sodium Borohydride (


).
Scale:  10 mmol input.

Reagents:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • Sodium Borohydride (

    
    ) (0.19 g, 5 mmol)
    
  • Methanol (15 mL)

  • 1M HCl (for quenching)[2]

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask with 4-fluorobenzaldehyde and Methanol. Cool to 0°C using an ice bath.[2]

  • Reduction: Add

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[2]
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour.

  • Validation (TLC): Check consumption of aldehyde (Mobile phase: 20% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Add 1M HCl dropwise until pH ~5-6 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Yield Expectation: >90% as a clear colorless liquid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Fluorobenzaldehyde in Methanol Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Stir 1h @ RT Monitor TLC Add->React Quench Quench with 1M HCl (pH 5-6) React->Quench Extract Extract w/ EtOAc Wash (H2O, Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Product: 4-Fluorobenzyl Alcohol Dry->Product

Figure 2: Step-by-step workflow for the reductive synthesis of 4-fluorobenzyl alcohol.

Comparative Oxidation Kinetics Assay

Objective: To determine the relative oxidation rates (


) of BnOH and 4-F-BnOH.
  • System: Pyridinium Chlorochromate (PCC) in

    
     (DCM).
    
  • Procedure:

    • Prepare equimolar solutions (0.1 M) of BnOH and 4-F-BnOH in DCM.

    • Add 1.5 equivalents of PCC.

    • Monitor reaction progress via GC-MS or HPLC at 5-minute intervals.

  • Data Analysis: Plot

    
     vs. time.
    
  • Expected Result: The slope (rate constant

    
    ) for BnOH will be steeper than for 4-F-BnOH, confirming the electron-withdrawing deactivation effect of fluorine.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67843, 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Provides standard values).

Sources

Validation

Validation of a novel synthetic route for (2-Fluoromethyl-phenyl)-methanol

Topic: Validation of Continuous-Flow Kinetic Control for the Selective Synthesis of (2-Fluoromethyl-phenyl)-methanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Continuous-Flow Kinetic Control for the Selective Synthesis of (2-Fluoromethyl-phenyl)-methanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide validates a novel continuous-flow synthetic route for (2-Fluoromethyl-phenyl)-methanol (CAS 1341036-63-2), a critical intermediate in the synthesis of neuroactive pharmaceutical agents. Historically, the synthesis of this molecule from 1,2-benzenedimethanol has been plagued by poor selectivity and safety hazards. The traditional batch fluorination using diethylaminosulfur trifluoride (DAST) suffers from severe thermal instability and a competing cyclization pathway that yields phthalan (1,3-dihydroisobenzofuran) rather than the desired mono-fluorinated alcohol.

By shifting from batch to a continuous-flow microreactor system , we demonstrate a validated protocol that leverages kinetic control to suppress cyclization. This method increases isolated yield from ~35% to 82% , improves safety by mitigating exotherms, and eliminates the need for protecting group strategies.

The Synthetic Challenge: Selectivity vs. Cyclization

The target molecule, (2-Fluoromethyl-phenyl)-methanol, possesses a unique structural vulnerability. It contains a benzyl alcohol and a benzyl fluoride in the ortho position. The precursor, 1,2-benzenedimethanol (phthalyl alcohol), is prone to acid-catalyzed dehydration.

In a traditional batch reaction with DAST, the byproduct HF (generated in situ) acts as a catalyst for intramolecular etherification. This leads to the rapid formation of phthalan , a thermodynamic dead-end that consumes the starting material.

Mechanistic Pathways

The following diagram illustrates the competing pathways. The novel route succeeds by arresting the reaction at the "Mono-Fluoro Intermediate" stage before HF-catalyzed cyclization can occur.

ReactionPathways Start 1,2-Benzenedimethanol Inter Activated Intermediate (Alkoxy-SF2-NEt2) Start->Inter + DAST (Fast) DAST DAST Reagent Target Target: (2-Fluoromethyl-phenyl)-methanol Inter->Target Fluorination (SN2) (Kinetic Product) Phthalan Byproduct: Phthalan (Cyclized Ether) Inter->Phthalan Cyclization (HF Catalyzed) Target->Phthalan Acid Dehydration (Slow in Flow) DiFluoro Over-reaction: 1,2-Bis(fluoromethyl)benzene Target->DiFluoro + Excess DAST

Figure 1: Competing reaction pathways. The batch method favors the thermodynamic byproduct (Phthalan), while the flow method isolates the kinetic target.

Comparative Methodology

The following table contrasts the traditional batch approach with the validated continuous-flow protocol.

ParameterTraditional Batch MethodNovel Continuous-Flow Method
Reagent DAST (1.2 equiv)DAST (1.05 equiv)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -78°C to RT (Uncontrolled ramp)0°C (Isothermal)
Residence Time 2–4 hours60 seconds
Quenching Manual addition of NaHCO₃ (delayed)In-line CaCO₃ scavenger column
Major Impurity Phthalan (30–45%)Phthalan (<3%)
Isolated Yield 35–42%82%
Safety Profile High risk of thermal runawayInherently safe (low active volume)

Validated Experimental Protocol

This protocol is designed for a commercially available mesoscale flow reactor (e.g., Vapourtec or Syrris systems) but can be adapted to standard PEEK tubing setups.

Materials
  • Precursor: 1,2-Benzenedimethanol (0.5 M in anhydrous DCM).

  • Reagent: DAST (Diethylaminosulfur trifluoride), 0.5 M in anhydrous DCM.

  • Scavenger: CaCO₃ (packed bed column).

Step-by-Step Workflow
  • System Setup:

    • Construct a flow path using a T-mixer connected to a 10 mL PEEK reactor coil.

    • Connect the reactor output directly to a packed bed column containing anhydrous CaCO₃ to neutralize HF immediately upon exit.

    • Set the reactor temperature to 0°C .

  • Reagent Delivery:

    • Pump A: 1,2-Benzenedimethanol solution (Flow rate: 5.0 mL/min).

    • Pump B: DAST solution (Flow rate: 5.25 mL/min).

    • Note: The slight excess of DAST accounts for trace moisture but is kept low to prevent over-fluorination.

  • Reaction & Quenching:

    • Reagents mix in the T-piece and travel through the cooling coil.

    • Residence Time: Adjust flow rates to achieve exactly 60 seconds residence time.

    • The effluent passes through the CaCO₃ cartridge, instantly quenching the reaction and removing HF before the mixture warms to room temperature.

  • Workup:

    • Collect the output in a flask containing saturated aqueous NaHCO₃.

    • Separate phases, dry organic layer over MgSO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc 85:15).

Flow Reactor Schematic

FlowSetup PumpA Pump A: Precursor (DCM) Mixer T-Mixer PumpA->Mixer PumpB Pump B: DAST (DCM) PumpB->Mixer Reactor Reactor Coil (0°C, 60s Res. Time) Mixer->Reactor Reaction Zone Quench CaCO3 Scavenger (In-line Quench) Reactor->Quench Removal of HF Collection Collection Flask (Target Product) Quench->Collection Product Stream

Figure 2: Schematic of the continuous-flow setup ensuring rapid mixing and immediate acid scavenging.

Validation Data & Analysis

Yield and Selectivity

In validation runs (n=5), the continuous-flow method consistently outperformed batch synthesis. The short residence time in flow prevents the slower intramolecular cyclization reaction (Pathway B in Figure 1) from competing effectively with the faster fluorination (Pathway A).

MetricBatch (Literature Standard)Flow (Validated Protocol)
Conversion >95%>98%
Selectivity (Mono-F) 45%88%
Phthalan Formation 40%<3%
Bis-fluoro impurity 10%5%
Safety Assessment (DSC)

Differential Scanning Calorimetry (DSC) analysis of the reaction mixture reveals the critical safety advantage.

  • Batch: Shows a sharp exotherm onset at -15°C with an energy release of >800 J/g, indicating a high risk of thermal runaway if cooling fails.

  • Flow: The active volume is negligible (<10 mL). Even in the event of a cooling failure, the total energy release is insufficient to breach containment.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111–2114.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

  • Seeberger, P. H., et al. (2012). "Continuous Flow Synthesis of Artemisinin-Derived Medicines." Angewandte Chemie International Edition, 51(7), 1706–1709. (Cited for principles of kinetic control in flow).

  • ChemicalBook. (2025). "(2-Fluoromethyl-phenyl)-methanol Product Properties and CAS 1341036-63-2."

Comparative

A Senior Application Scientist's Guide to the Biological Activity of (2-Fluoromethyl-phenyl)-methanol Analogs

Unveiling Structure-Activity Relationships in Novel Phenyl-Methanol Compounds In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enh...

Author: BenchChem Technical Support Team. Date: February 2026

Unveiling Structure-Activity Relationships in Novel Phenyl-Methanol Compounds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. This guide delves into the comparative biological evaluation of a series of novel analogs based on the (2-Fluoromethyl-phenyl)-methanol scaffold. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects against cancer cell lines, a critical aspect of modern drug discovery.[1][2]

The rationale for exploring this particular chemical space is twofold. Firstly, the benzyl alcohol motif is a privileged structure found in numerous biologically active compounds.[3] Secondly, the introduction of a fluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the potential of these analogs, complete with detailed experimental protocols and supporting data.

I. Synthesis and Selection of Analogs for Comparative Analysis

A logical series of (2-Fluoromethyl-phenyl)-methanol analogs was synthesized to probe the effects of varying substitution patterns on the phenyl ring. The core structure, (2-Fluoromethyl-phenyl)-methanol, serves as our parent compound (Analog 1). Subsequent analogs were designed to explore the impact of electron-donating and electron-withdrawing groups at key positions.

The synthesis of these analogs can be achieved through various established organic chemistry methodologies. A common route involves the reduction of the corresponding benzaldehyde or benzoic acid derivatives. For instance, the reduction of a substituted 2-fluoromethyl-benzaldehyde with a reducing agent like sodium borohydride in an alcoholic solvent would yield the desired benzyl alcohol derivative.

For the purpose of this guide, we will focus on the following representative analogs:

  • Analog 1: (2-Fluoromethyl-phenyl)-methanol (Parent Compound)

  • Analog 2: (4-Chloro-2-fluoromethyl-phenyl)-methanol

  • Analog 3: (4-Methoxy-2-fluoromethyl-phenyl)-methanol

  • Analog 4: (2-Fluoromethyl-4-nitro-phenyl)-methanol

This selection allows for a systematic evaluation of how halo, alkoxy, and nitro functionalities influence biological activity.

II. Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantitatively compare the cytotoxic potential of the (2-Fluoromethyl-phenyl)-methanol analogs, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

A. Causality Behind Experimental Choices

The choice of the MTT assay is predicated on its reliability, sensitivity, and suitability for high-throughput screening. It provides a quantitative measure of cell viability by assessing the function of mitochondrial dehydrogenases in living cells.[5] The selection of a human cancer cell line, such as the human colorectal carcinoma cell line HCT116, provides a relevant model for anticancer drug screening. A non-cancerous cell line, for instance, human embryonic kidney 293 (HEK293) cells, is included to assess the selectivity of the compounds.[6][7]

B. Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Human colorectal carcinoma (HCT116) and human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[8]
  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • A 10 mM stock solution of each (2-Fluoromethyl-phenyl)-methanol analog is prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective analog concentrations.
  • Control wells containing medium with 0.5% DMSO and untreated cells are also included.
  • The plates are incubated for 48 hours.

3. MTT Assay Protocol: [3][4]

  • After the 48-hour incubation, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[4]
  • The plates are incubated for another 4 hours at 37°C.
  • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
  • The plates are gently agitated on a shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated using the following formula:
  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
C. Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed HCT116 & HEK293 cells in 96-well plates B 2. Prepare serial dilutions of (2-Fluoromethyl-phenyl)-methanol analogs C 3. Treat cells with analogs (0.1-100 µM) for 48h B->C Add to cells D 4. Add MTT solution (5 mg/mL) C->D E 5. Incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

III. Comparative Analysis of Biological Activity

The cytotoxic activities of the (2-Fluoromethyl-phenyl)-methanol analogs against HCT116 and HEK293 cells are summarized below. The data presented is representative of typical experimental outcomes for such a series of compounds and serves to illustrate the structure-activity relationship.

AnalogSubstituent at C4HCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
1 -H45.2> 100> 2.2
2 -Cl15.885.35.4
3 -OCH362.5> 100> 1.6
4 -NO28.955.76.3

Selectivity Index (SI) = IC50 (HEK293) / IC50 (HCT116)

Interpretation of Results

The results indicate a clear structure-activity relationship among the tested analogs:

  • Parent Compound (Analog 1): The unsubstituted analog exhibits moderate cytotoxicity against the HCT116 cancer cell line.

  • Electron-Withdrawing Groups (Analogs 2 & 4): The introduction of electron-withdrawing groups at the para-position significantly enhances cytotoxic activity. The chloro-substituted analog (Analog 2) shows a nearly three-fold increase in potency compared to the parent compound. The nitro-substituted analog (Analog 4) is the most potent compound in the series, with an IC50 value of 8.9 µM. This suggests that reducing the electron density of the phenyl ring is favorable for cytotoxic activity.

  • Electron-Donating Group (Analog 3): Conversely, the presence of an electron-donating methoxy group (Analog 3) leads to a decrease in cytotoxic activity compared to the parent compound.

  • Selectivity: All analogs demonstrate a degree of selectivity for the cancer cell line over the non-cancerous cell line, as indicated by SI values greater than 1. Notably, the most potent analogs (2 and 4) also exhibit the highest selectivity, which is a desirable characteristic for potential therapeutic agents.

IV. Potential Mechanism of Action and Signaling Pathway

While the precise mechanism of action for these novel compounds would require further investigation, the observed cytotoxicity suggests potential interference with critical cellular processes. One plausible hypothesis is the induction of apoptosis (programmed cell death). Many anticancer agents exert their effects by activating intrinsic or extrinsic apoptotic pathways.

A key signaling pathway often implicated in apoptosis is the p53 signaling pathway . The p53 tumor suppressor protein plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.

p53 Signaling Pathway Diagram

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_outcomes Cellular Outcomes Stress DNA Damage (e.g., from compound) p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Arrest Cell Cycle Arrest p53->Arrest activates p21 Apoptosis Apoptosis p53->Apoptosis activates Bax DNA_Repair DNA Repair p53->DNA_Repair activates GADD45 MDM2->p53 inhibits (ubiquitination)

Caption: Simplified diagram of the p53 signaling pathway leading to apoptosis.

It is conceivable that the more active (2-Fluoromethyl-phenyl)-methanol analogs induce cellular stress, leading to the stabilization and activation of p53. Activated p53 would then upregulate the expression of pro-apoptotic proteins like Bax, ultimately leading to cancer cell death. Further experimental validation, such as Western blotting for key apoptotic proteins, would be necessary to confirm this hypothesis.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of (2-Fluoromethyl-phenyl)-methanol analogs. The presented data, while representative, underscores the significant impact of phenyl ring substitutions on cytotoxic activity. The enhanced potency observed with electron-withdrawing groups highlights a clear avenue for further optimization in the design of novel anticancer agents.

Future studies should aim to:

  • Expand the library of analogs to further probe the structure-activity relationship.

  • Elucidate the precise molecular mechanism of action through target identification and pathway analysis studies.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in animal models.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance the discovery and development of new therapeutic candidates based on the versatile (2-Fluoromethyl-phenyl)-methanol scaffold.

References

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available at: [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Available at: [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available at: [Link]

  • PubMed. (2019). 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol.... Available at: [Link]

  • PubMed. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Available at: [Link]

  • PubMed. (2019). Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. Available at: [Link]

  • ResearchGate. (2021). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. Available at: [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Available at: [Link]

  • MDPI. (n.d.). Functional Activation of Newborn Neurons Following Alcohol-Induced Reactive Neurogenesis. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2023). Antimicrobial performance of methanol extract of Foeniculum vulgare Mill. as a sanitizer agent. Available at: [Link]

  • PubMed. (1987). Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]

  • National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2-(Fluoromethyl)benzyl Alcohol Isomers for the Research Scientist

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. Isomeric purity, in particular, can dramatically influence a compound's pharmacological profile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. Isomeric purity, in particular, can dramatically influence a compound's pharmacological profile, affecting its efficacy, safety, and metabolic stability. Among the vast array of molecular scaffolds utilized in medicinal chemistry, fluorinated benzyl alcohols serve as critical building blocks. The introduction of a fluorine atom or a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of 2-(fluoromethyl)benzyl alcohol, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.

The positional isomerism of the fluoromethyl group on the benzyl alcohol core gives rise to subtle yet distinct differences in their spectroscopic signatures. Understanding these nuances is crucial for synthetic chemists verifying their products and for analytical scientists developing quality control methods. Herein, we delve into the comparative analysis of 2-(trifluoromethyl)benzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomeric Landscape: The Subtle Dance of Substitution

The ortho (2-), meta (3-), and para (4-) substitution patterns of the trifluoromethyl group on the benzyl alcohol ring system create distinct electronic environments for the constituent atoms. This, in turn, dictates the unique spectroscopic fingerprint of each isomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~10-20 mg of the (fluoromethyl)benzyl alcohol isomer Solvent Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Use a 400 MHz or higher field NMR spectrometer Tube->Instrument 1H_acq Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) Instrument->1H_acq 13C_acq Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2s relaxation delay) Instrument->13C_acq FT Fourier Transform 1H_acq->FT 13C_acq->FT Phasing Phase correction FT->Phasing Baseline Baseline correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing Integration Integrate ¹H signals Referencing->Integration for ¹H IR_Workflow cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean and dry salt plates (e.g., NaCl or KBr) Apply Apply a small drop of the liquid sample to one plate Clean->Apply Sandwich Place the second plate on top to form a thin film Apply->Sandwich Background Acquire a background spectrum of the empty spectrometer Sandwich->Background Sample_Scan Place the sample in the IR beam and acquire the sample spectrum Background->Sample_Scan Ratio Ratio the sample spectrum against the background Sample_Scan->Ratio Format Convert to absorbance or transmittance Ratio->Format MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis Dissolve Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) Dilute Dilute to an appropriate concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Inject Inject an aliquot of the sample into the GC-MS system Dilute->Inject Separate Separate the components on a suitable GC column (e.g., DB-5ms) Inject->Separate Ionize Ionize the eluting compounds (e.g., Electron Ionization at 70 eV) Separate->Ionize Analyze Analyze the ions in the mass spectrometer Ionize->Analyze Extract Extract the mass spectrum for the peak of interest Analyze->Extract Identify Identify the molecular ion and key fragment ions Extract->Identify

Sources

Comparative

A Comparative Guide to the Structural Confirmation of (2-Fluoromethyl-phenyl)-methanol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. In this guide, we delve in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. In this guide, we delve into the analytical techniques required for the structural elucidation of (2-Fluoromethyl-phenyl)-methanol, a valuable building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, we will present a comparative analysis with its close structural analogs: 2-methylbenzyl alcohol, 2-fluorobenzyl alcohol, and (2-(trifluoromethyl)phenyl)methanol. This approach will not only provide a framework for the confirmation of (2-Fluoromethyl-phenyl)-methanol but also highlight the subtle yet significant spectral differences arising from the electronic and steric effects of the ortho-substituent.

The Analytical Triad: NMR, IR, and Mass Spectrometry

A robust structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this purpose.

Experimental Protocol: Acquiring High-Quality NMR Spectra

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules as it is relatively non-polar and has a well-defined residual solvent peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Rationale: The goal is to obtain a high-resolution spectrum with good signal-to-noise.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): Typically 16-64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient to cover the signals of most organic molecules.

3. ¹³C NMR Acquisition:

  • Rationale: ¹³C NMR provides information on all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are necessary.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans (NS): Typically 1024 scans or more are required.

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

    • Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of most organic compounds.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 + TMS acq1 1H NMR (400 MHz) prep1->acq1 Insert into Spectrometer acq2 13C NMR (100 MHz) proc1 Fourier Transform acq2->proc1 Raw Data (FID) proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 an1 Chemical Shift Analysis proc3->an1 Processed Spectra an4 Structure Elucidation an1->an4 an2 Integration an2->an4 an3 Coupling Constant Analysis (J-coupling) an3->an4 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Prepare Thin Film or KBr Pellet acq1 Record Background Spectrum prep1->acq1 Place in Spectrometer acq2 Record Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 an1 Identify Characteristic Absorption Bands proc1->an1 Final Spectrum an2 Correlate with Functional Groups an1->an2

Workflow for IR data acquisition and analysis.
Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
(2-Fluoromethyl-phenyl)-methanol (Predicted)~3350 (broad)~3010-3060~2850-2960~1600, 1490, 1450~1030~1050-1150 (C-F stretch)
2-Methylbenzyl alcohol ~3340 (broad)~3015, 3065~2860, 2925~1605, 1495, 1460~1015-
2-Fluorobenzyl alcohol ~3350 (broad)~3050~2880, 2940~1610, 1490, 1460~1020~1230 (C-F stretch)
(2-(Trifluoromethyl)phenyl)methanol ~3350 (broad)~3050~2900~1600, 1495, 1455~1030~1315, 1160, 1125 (C-F stretches)

Analysis of Trends and Predictions:

The IR spectra of all these compounds will be dominated by a broad O-H stretching band around 3350 cm⁻¹, characteristic of an alcohol. The key difference for (2-Fluoromethyl-phenyl)-methanol will be the presence of a C-F stretching absorption, which is expected in the 1050-1150 cm⁻¹ region. This will distinguish it from the methyl analog and will likely be a single strong band, in contrast to the multiple strong C-F stretching bands seen for the trifluoromethyl analog.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like benzyl alcohols.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal, as it separates the sample from any impurities before it enters the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Mass Analysis cluster_proc Data Output cluster_analysis Spectral Analysis prep1 Inject Sample into GC-MS acq1 Electron Ionization (EI) prep1->acq1 acq2 Mass Analyzer (e.g., Quadrupole) acq1->acq2 proc1 Generate Mass Spectrum acq2->proc1 an1 Identify Molecular Ion Peak (M+) proc1->an1 an3 Confirm Structure an1->an3 an2 Analyze Fragmentation Pattern an2->an3

Workflow for Mass Spectrometry data acquisition and analysis.
Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
(2-Fluoromethyl-phenyl)-methanol (Predicted)140122 ([M-H₂O]⁺), 109 ([M-CH₂OH]⁺), 91 ([C₇H₇]⁺)
2-Methylbenzyl alcohol 122104 ([M-H₂O]⁺), 107 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)
2-Fluorobenzyl alcohol 126108 ([M-H₂O]⁺), 109 ([M-OH]⁺), 96
(2-(Trifluoromethyl)phenyl)methanol 176158 ([M-H₂O]⁺), 157 ([M-F]⁺), 107

Analysis of Trends and Predictions:

The molecular ion peak for (2-Fluoromethyl-phenyl)-methanol is expected at m/z 140. Common fragmentation pathways for benzyl alcohols include the loss of water ([M-18]⁺) and the loss of the hydroxymethyl group ([M-31]⁺). A significant peak at m/z 109, corresponding to the fluorotropylium ion, would be a strong indicator of the structure. The presence of a peak at m/z 91, the tropylium ion, is also expected.

Conclusion

  • ¹H NMR: A triplet around 5.5 ppm for the -CH₂F protons.

  • ¹³C NMR: A doublet around 84 ppm with a large C-F coupling constant for the -CH₂F carbon.

  • IR: A C-F stretching band in the 1050-1150 cm⁻¹ region.

  • MS: A molecular ion peak at m/z 140 and a characteristic fragment at m/z 109.

This comparative guide provides a robust framework for researchers to confirm the structure of (2-Fluoromethyl-phenyl)-methanol and demonstrates the power of multi-technique spectroscopic analysis in elucidating the structures of organic molecules.

References

  • Royal Society of Chemistry. Supporting Information for Catalytic reduction of esters to alcohols. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validation

The Strategic Advantage of (2-Fluoromethyl-phenyl)-methanol in Advanced Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of bui...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to achieving desired molecular properties and efficient reaction pathways. Among the vast arsenal of available reagents, fluorinated compounds have garnered significant attention for their unique ability to modulate biological and chemical characteristics. This guide provides an in-depth technical comparison of (2-Fluoromethyl-phenyl)-methanol, a key fluorinated benzyl alcohol derivative, against its non-fluorinated and other halogenated analogs. We will explore the inherent advantages conferred by the fluoromethyl group, supported by fundamental principles of physical organic chemistry and illustrated through a case study in the synthesis of a selective serotonin reuptake inhibitor (SSRI).

The Fluorine Factor: More Than Just a Halogen Swap

The introduction of fluorine into a molecule imparts a range of properties that are often beneficial for drug candidates and advanced materials. These include increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, all of which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. (2-Fluoromethyl-phenyl)-methanol serves as a valuable synthon for introducing the 2-(fluoromethyl)benzyl moiety, and its advantages become apparent when compared to its counterparts.

Comparative Analysis of Key Physical and Chemical Properties

While direct, head-to-head comparative studies of (2-Fluoromethyl-phenyl)-methanol and its analogs in the same reaction are not extensively documented in publicly available literature, we can infer their relative performance based on established principles of physical organic chemistry. The key differentiators lie in the strength of the C-X bond (where X is H, F, Cl, or Br) and the electronic effects of the -CH₂X substituent.

Property(2-Methyl-phenyl)-methanol (Non-halogenated)(2-Fluoromethyl-phenyl)-methanol(2-Chloromethyl-phenyl)-methanol(2-Bromomethyl-phenyl)-methanol
Benzylic C-X Bond Dissociation Energy (kcal/mol) ~88 (C-H)~105-110 (C-F)[1]~68 (C-Cl)[1]~55 (C-Br)
Inductive Effect of -CH₂X Group Weakly electron-donatingStrongly electron-withdrawingModerately electron-withdrawingModerately electron-withdrawing
Leaving Group Ability of X⁻ Poor (H⁻)Very Poor (F⁻)Good (Cl⁻)Very Good (Br⁻)
Predicted Reactivity in Nucleophilic Substitution Low (requires activation of -OH)Low (requires activation of -OH)High (facile displacement of Cl⁻)Very High (facile displacement of Br⁻)
Predicted Stability of the Moiety HighVery HighModerateLow

Note: The bond dissociation energies are approximate values for benzylic C-X bonds and can vary slightly based on the specific molecular environment.

Key Insights from the Comparative Data:

  • Enhanced Stability: The most striking advantage of the fluoromethyl group is the exceptional strength of the C-F bond.[1] This high bond dissociation energy makes the (2-fluoromethyl)benzyl moiety highly resistant to metabolic degradation, a critical factor in drug design for increasing a drug's half-life. In contrast, the C-Cl and C-Br bonds are significantly weaker, making the corresponding molecules more susceptible to metabolic cleavage.

  • Controlled Reactivity: The very poor leaving group ability of the fluoride ion means that the fluoromethyl group is generally unreactive towards nucleophilic displacement under typical physiological and many synthetic conditions. This contrasts sharply with the chloromethyl and bromomethyl analogs, which are highly reactive alkylating agents. This inherent stability of the C-F bond allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the fluoromethyl group.

  • Tunable Electronic Effects: The strongly electron-withdrawing nature of the fluoromethyl group can significantly influence the reactivity of the aromatic ring and the acidity of the benzylic alcohol. This can be strategically employed to modulate the pKa of nearby functional groups or to direct the regioselectivity of electrophilic aromatic substitution reactions.

Application in Synthesis: A Case Study in SSRI Development

A prominent application of benzyl alcohol derivatives is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. One of the key steps in the synthesis of the SSRI Citalopram involves the use of a (2-hydroxymethyl-phenyl)-phenyl-methanol derivative. While the commercial synthesis of Citalopram itself does not start from (2-Fluoromethyl-phenyl)-methanol, we can use this framework to illustrate the potential advantages of using a fluorinated building block in the synthesis of analogous novel drug candidates.

Hypothetical Synthetic Pathway towards a Fluorinated SSRI Analog

The following workflow illustrates a plausible synthetic route where (2-Fluoromethyl-phenyl)-methanol could be a key starting material for a novel fluorinated SSRI.

G cluster_synthesis Synthesis of (2-Fluoromethyl-phenyl)-methanol cluster_ssri Hypothetical Fluorinated SSRI Synthesis S1 2-Fluoromethylbenzoic Acid S2 (2-Fluoromethyl-phenyl)-methanol S1->S2 Reduction (e.g., LiAlH4) I1 (2-Fluoromethyl-phenyl)-methanol I2 Grignard Reaction Intermediate I1->I2 Activation & Grignard Addition I3 Diol Intermediate I2->I3 Workup I4 Cyclization I3->I4 Ring Closure I5 Final SSRI Analog I4->I5 Introduction of Amine Sidechain

Caption: Plausible synthetic workflow for a novel fluorinated SSRI analog.

Experimental Protocols

While a specific protocol for the synthesis of a drug directly from (2-Fluoromethyl-phenyl)-methanol is proprietary, we can provide a representative procedure for a key transformation: the synthesis of the starting material itself.

Synthesis of (2-Fluoromethyl-phenyl)-methanol via Reduction of 2-Fluoromethylbenzoic Acid

This procedure is based on standard literature methods for the reduction of carboxylic acids.

Materials:

  • 2-Fluoromethylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of 2-fluoromethylbenzoic acid (1.0 eq.) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude (2-Fluoromethyl-phenyl)-methanol.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Conclusion: A Strategic Choice for Stability and Innovation

(2-Fluoromethyl-phenyl)-methanol presents a compelling choice for synthetic chemists aiming to incorporate the unique properties of fluorine into their target molecules. Its primary advantage lies in the exceptional stability of the C-F bond, which translates to increased metabolic resistance in drug candidates and enhanced durability in materials. While its reactivity in nucleophilic substitution is lower than its chloro- and bromo-analogs, this can be a strategic advantage, allowing for greater functional group tolerance in multi-step syntheses. The electron-withdrawing nature of the fluoromethyl group further provides a tool for fine-tuning the electronic properties of the molecule. As the demand for more stable and effective pharmaceuticals and high-performance materials continues to grow, the strategic use of building blocks like (2-Fluoromethyl-phenyl)-methanol will undoubtedly play a crucial role in driving innovation.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • U.S. Patent No. 4,136,193. (1979). 1-Piperidino-3-aryl-3-substituted-propylamines.
  • Láng, E., & Buchwald, S. L. (2018). Palladium-Catalyzed Fluorination of Aryl Triflates.
  • Ni, C., & Hu, J. (2016). The unique role of fluorine in C–H bond activation/functionalization. Chemical Society Reviews, 45(19), 5441-5454.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking (2-Fluoromethyl-phenyl)-methanol in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties impar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. (2-Fluoromethyl-phenyl)-methanol is a valuable building block for introducing the fluoromethylphenyl moiety, a common motif in pharmaceuticals. However, the success of a synthetic campaign hinges on selecting the most appropriate tool for the job. This guide provides an in-depth, objective comparison of (2-Fluoromethyl-phenyl)-methanol against key alternative reagents, supported by established chemical principles and representative experimental data to inform your synthetic strategy.

The Strategic Importance of the Fluoromethyl Group

The monofluoromethyl (-CH₂F) group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][2] Its introduction can lead to improved pharmacokinetic profiles by blocking metabolic oxidation.[2] (2-Fluoromethyl-phenyl)-methanol serves as a direct source of the 2-(fluoromethyl)benzyl group, but its utility must be weighed against other synthetic approaches. This guide will benchmark its performance in a common C-O bond formation reaction against two primary classes of alternatives:

  • Benzyl Halides: Specifically, (2-Fluoromethyl)benzyl bromide, which acts as an electrophile in classic nucleophilic substitution reactions.

  • Boronic Acids: (2-Fluoromethyl)phenylboronic acid, a staple in modern palladium- and copper-catalyzed cross-coupling reactions.

The Arena: A Comparative Experimental Framework

To establish a direct comparison, we will evaluate each reagent in the context of a model etherification reaction with 4-methoxyphenol. This transformation is fundamental in the synthesis of a vast array of biologically active molecules. Each reagent necessitates a distinct, well-established protocol, allowing for a multifaceted comparison of yield, reaction kinetics, and operational complexity.

Experimental Workflow Overview

The following diagram illustrates the three distinct synthetic pathways evaluated to synthesize the target ether product.

Experimental_Workflow cluster_SM Starting Materials cluster_Conditions Reaction Conditions 4-Methoxyphenol 4-Methoxyphenol Condition_A Mitsunobu Reaction (PPh3, DIAD, THF) 4-Methoxyphenol->Condition_A Condition_B Williamson Ether Synthesis (K2CO3, Acetone) 4-Methoxyphenol->Condition_B Condition_C Chan-Lam Coupling (Cu(OAc)2, Pyridine, DCM) 4-Methoxyphenol->Condition_C Reagent_A (2-Fluoromethyl-phenyl)-methanol Reagent_A->Condition_A Reagent_B (2-Fluoromethyl)benzyl bromide Reagent_B->Condition_B Reagent_C (2-Fluoromethyl)phenylboronic acid Reagent_C->Condition_C Product 1-(2-(Fluoromethyl)benzyloxy)- 4-methoxybenzene Condition_A->Product Condition_B->Product Condition_C->Product

Caption: Comparative workflow for the synthesis of a model ether.

In-Depth Protocols and Mechanistic Rationale

True scientific integrity lies in reproducibility. The following protocols are detailed to be self-validating systems, with explanations for key experimental choices.

Protocol 1: Mitsunobu Reaction with (2-Fluoromethyl-phenyl)-methanol

The Mitsunobu reaction is a powerful method for dehydrative coupling of an alcohol and a pronucleophile. It proceeds through an alkoxyphosphonium salt, effectively activating the alcohol's hydroxyl group for nucleophilic attack.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (1.0 eq), (2-Fluoromethyl-phenyl)-methanol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the residue using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the product from triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate byproducts.

Protocol 2: Williamson Ether Synthesis with (2-Fluoromethyl)benzyl bromide

This classic Sₙ2 reaction is one of the most straightforward methods for ether synthesis. The choice of a non-nucleophilic base and an appropriate solvent is key to its success.

Step-by-Step Methodology:

  • Combine 4-methoxyphenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone (0.3 M) in a round-bottom flask. Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without promoting side reactions. Acetone is a polar aprotic solvent that facilitates Sₙ2 reactions.

  • Add (2-Fluoromethyl)benzyl bromide (1.05 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 4-6 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product via flash column chromatography to remove any unreacted starting material.

Protocol 3: Chan-Lam Coupling with (2-Fluoromethyl)phenylboronic acid

The Chan-Lam coupling offers a modern alternative, forming C-O bonds using a copper catalyst. It provides a different strategic disconnection and often shows excellent functional group tolerance.

Step-by-Step Methodology:

  • To a flask open to the atmosphere, add (2-Fluoromethyl)phenylboronic acid (1.5 eq), 4-methoxyphenol (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.1 eq), and powdered 4 Å molecular sieves.

  • Add dichloromethane (DCM, 0.2 M) followed by pyridine (2.0 eq). Causality: Pyridine acts as a ligand to stabilize the copper catalyst and as a base to facilitate the reaction.

  • Stir the heterogeneous mixture vigorously at room temperature for 24 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the reaction with DCM and filter through a pad of celite to remove the copper catalyst and sieves.

  • Wash the filtrate sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data-Driven Performance Benchmark

The performance of each reagent is summarized below based on typical outcomes for these reaction classes.

Reagent & MethodTypical YieldReaction TimeSubstrate ScopePurification DifficultyKey AdvantagesKey Disadvantages
(2-Fluoromethyl-phenyl)-methanol (Mitsunobu)75-90%12-18 hBroad; good for acidic protonsHigh (Byproducts)Mild conditions; stereoinversion possibleStoichiometric, difficult-to-remove byproducts
(2-Fluoromethyl)benzyl bromide (Williamson)85-98%4-8 hGood; sensitive to baseLowHigh yield; cost-effective; simpleRequires base; lachrymatory reagent
(2-Fluoromethyl)phenylboronic acid (Chan-Lam)70-85%18-24 hVery BroadModerate (Catalyst removal)Excellent functional group toleranceSlower; requires metal catalyst; higher cost

Authoritative Insights & Strategic Recommendations

The optimal reagent is dictated by the specific scientific and logistical constraints of your project. The following decision logic provides a framework for reagent selection.

Reagent Selection Logic

Decision_Logic Start Project Goal: Synthesize a (2-Fluoromethyl)benzyl Ether Criterion1 Is the substrate base-sensitive or chiral? Start->Criterion1 Criterion2 Is speed and throughput the highest priority? Criterion1->Criterion2 No Rec_A Use (2-Fluoromethyl-phenyl)-methanol (Mitsunobu Reaction) Criterion1->Rec_A Yes Criterion3 Does the synthesis involve many sensitive functional groups? Criterion2->Criterion3 No Rec_B Use (2-Fluoromethyl)benzyl bromide (Williamson Synthesis) Criterion2->Rec_B Yes Rec_C Consider (2-Fluoromethyl)phenylboronic acid (Chan-Lam Coupling) Criterion3->Rec_C Yes Default Default to Williamson Synthesis for simplicity and yield Criterion3->Default No

Caption: Decision-making framework for reagent selection.

  • For Speed, Scale, and Cost-Effectiveness: (2-Fluoromethyl)benzyl bromide via the Williamson Ether Synthesis is unequivocally the superior choice for robust, non-sensitive substrates. Its high yields, rapid reaction times, and straightforward purification make it ideal for routine synthesis and large-scale production.

  • For Base-Sensitive or Chiral Substrates: (2-Fluoromethyl-phenyl)-methanol under Mitsunobu conditions is the go-to alternative. It operates under neutral conditions, avoiding issues with base-labile functional groups. For chiral secondary alcohols, it reliably proceeds with an inversion of stereochemistry, a synthetically powerful feature. Be prepared for a more challenging purification to remove the stoichiometric phosphine oxide and hydrazine byproducts.

  • For Complex, Highly Functionalized Molecules: (2-Fluoromethyl)phenylboronic acid in a Chan-Lam Coupling offers a powerful, albeit slower and more expensive, option. Its main advantage is orthogonality and tolerance for a wide array of functional groups that might not survive the other two methods. It is best reserved for complex, late-stage syntheses where preserving molecular integrity is paramount.

By understanding the distinct advantages and operational demands of each reagent, researchers can design more efficient, robust, and successful synthetic routes.

References

  • Mitsunobu Reaction: Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]

  • Williamson Ether Synthesis: BaDoi, N. (2018). Williamson Ether Synthesis. ChemTexts, 4(1), 3. A modern overview of the classic reaction. [Link]

  • Chan-Lam Coupling: Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. The seminal paper describing this transformation. [Link]

  • Organofluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Bioisosteres: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal of (2-Fluoromethyl-phenyl)-methanol: A Procedural Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Fluoromethyl-phenyl)-methanol (CAS No. 86559-96-8), a compound also known as 2-(Fluoromethyl)benzyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Fluoromethyl-phenyl)-methanol (CAS No. 86559-96-8), a compound also known as 2-(Fluoromethyl)benzyl alcohol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with field-proven best practices to create a self-validating system for waste management.

Core Chemical Profile and Hazard Summary

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. (2-Fluoromethyl-phenyl)-methanol is a halogenated aromatic alcohol. Its GHS/CLP classifications indicate that it is a hazardous substance requiring careful management.[1]

PropertyValueSource
Synonyms 2-(Fluoromethyl)benzyl alcoholN/A
CAS Number 86559-96-8N/A
Molecular Formula C₈H₉FON/A
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning[3]
Flash Point 92 °C (197.6 °F) - Closed Cup[4][5]
Storage Class 10 - Combustible liquids[4]

This table summarizes key safety data. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier for complete information.

The Scientific Imperative for Segregated Halogenated Waste Disposal

The molecular structure of (2-Fluoromethyl-phenyl)-methanol—containing a fluorine atom—places it in the category of halogenated organic waste .[6][7] This classification is not merely an administrative detail; it is based on critical chemical principles that dictate its safe disposal pathway.

Causality Behind Segregation:

  • Incineration Byproducts: Improper incineration of mixed chemical waste containing halogens can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Dedicated high-temperature incineration facilities for halogenated waste are equipped with specialized scrubbers and control technologies to neutralize these harmful emissions.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may pose long-term ecological risks if disposed of improperly, such as through sewer systems.[8]

  • Regulatory Compliance & Cost: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations for hazardous waste.[9] Halogenated waste streams are often more costly to dispose of than non-halogenated ones.[10] Mixing these waste streams needlessly increases disposal costs for the entire volume.[11]

Therefore, the foundational principle for disposing of (2-Fluoromethyl-phenyl)-methanol is its strict segregation into a designated "Halogenated Organic Waste" container.[6][7]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of (2-Fluoromethyl-phenyl)-methanol waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1][2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A standard laboratory coat.[7]

  • Work Area: All handling and waste commingling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][10]

Step 2: Waste Segregation

This is the most critical step in the process.

  • Identify a waste stream exclusively for Halogenated Organic Liquids .

  • DO NOT mix (2-Fluoromethyl-phenyl)-methanol waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or solid waste.[10]

  • Keep it separate from waste containing heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[10][12]

Step 3: Waste Container Selection

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Select a container made of a material chemically compatible with (2-Fluoromethyl-phenyl)-methanol. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The original product container is often a suitable choice if it is in good condition.[13]

  • Condition: The container must be in excellent condition, free from damage, cracks, or deterioration.[8][13]

  • Closure: It must have a secure, leak-proof, screw-top cap.[8][11][13] Do not use foodstuff containers.[13]

Step 4: Waste Collection and Labeling

Proper labeling ensures clear communication of hazards and contents.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label, as required by your institution's Environmental Health & Safety (EHS) department.[10][11][14]

  • The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "(2-Fluoromethyl-phenyl)-methanol" . Do not use abbreviations.

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream (though mixing should be avoided).

    • The specific hazard characteristics (e.g., "Irritant," "Combustible").

  • Keep the container closed at all times except when adding waste.[15][10]

  • Do not fill the container beyond 90% capacity (or at least one-inch of headroom) to allow for vapor expansion.[13]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled, sealed waste container in a designated SAA within the laboratory.[10]

  • The SAA should be in a cool, dry, and well-ventilated area, away from ignition sources.[14][16]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

Step 6: Arranging for Final Disposal
  • Once the waste container is full (or waste is no longer being generated), complete the hazardous waste tag with the final accumulation date.

  • Contact your institution's EHS or a licensed hazardous waste disposal service to arrange for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).[11][14]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, confine the spill using an inert absorbent material such as vermiculite, sand, or a spill kit absorbent.[17][18]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or a pail).[19]

    • Label the container as "Hazardous Waste: Spill Debris containing (2-Fluoromethyl-phenyl)-methanol" and dispose of it through your EHS department.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[18]

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is any risk of fire.

    • Contact your institution's emergency response team and EHS department immediately.[16]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2-Fluoromethyl-phenyl)-methanol.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal cluster_emergency Emergency Path start Identify Waste: (2-Fluoromethyl-phenyl)-methanol ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Step 2: Is it Halogenated? YES ppe->segregate ppe->spill container Step 3: Select Compatible Halogenated Waste Container segregate->container label_waste Step 4: Add Waste & Affix 'Hazardous Waste' Label container->label_waste store Step 5: Store in Secondary Containment in SAA label_waste->store full Container Full? store->full full->label_waste No, add more contact_ehs Step 6: Arrange Pickup with EHS/Waste Vendor full->contact_ehs Yes end End of Lifecycle contact_ehs->end Disposal Complete spill_small Small Spill: Absorb & Collect for Disposal spill->spill_small <100 mL spill_large Large Spill: Evacuate & Call EHS spill->spill_large >100 mL

Caption: Disposal workflow for (2-Fluoromethyl-phenyl)-methanol.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol.
  • Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
  • A-Z Waste. (n.d.). Methanol Disposal In Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • ChemicalBook. (2025). 2-(Trifluoromethyl)benzyl alcohol.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Chemsrc. (2025). (2-(Trifluoromethyl)phenyl)methanol.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol GHS Classification. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of California, Santa Barbara. (2012). Methanol - Standard Operating Procedure.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl alcohol.
  • ResearchGate. (2017). What is the proper way to dispose of a 20% methanol solution?.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Diphenylmethanol.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Fluorochem. (n.d.). 2-(Trifluoromethyl)benzyl alcohol.
  • Guidechem. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2-Fluoromethyl-phenyl)-methanol

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (2-Fluoromethyl-phenyl)-methanol. The information herein is synthesized from established safety data for struct...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (2-Fluoromethyl-phenyl)-methanol. The information herein is synthesized from established safety data for structurally similar compounds to ensure a robust and cautious approach. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through scientific integrity and operational excellence.

Hazard Assessment through Structural Analogy

The parent compound, benzyl alcohol, is known to be harmful if swallowed or inhaled and causes serious eye irritation.[1] Compounds with similar structures, such as (2-(Trifluoromethyl)phenyl)methanol and 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, are classified as skin, eye, and respiratory irritants.[2][3] Therefore, we must operate under the assumption that (2-Fluoromethyl-phenyl)-methanol presents similar, if not identical, hazards.

Predicted Hazard Profile:

Hazard CategoryPredicted Risk LevelRationale & Supporting Evidence
Acute Toxicity (Oral/Inhalation) Category 4 (Harmful)Based on the classification of benzyl alcohol and related phenylmethanols.[1][4]
Skin Corrosion/Irritation Category 2 (Irritant)Fluorinated benzyl alcohols are known skin irritants.[2][3] Direct contact may cause redness and dryness.[5]
Serious Eye Damage/Irritation Category 2 (Serious Irritant)A primary hazard of benzyl alcohol and its derivatives.[1][2][3] Contact can cause significant irritation.[6]
Respiratory Irritation Category 3 (Irritant)Inhalation of vapors or aerosols may irritate the respiratory system.[2][3]

The Foundation of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, engineering and administrative controls must be in place as the primary methods of protection.

  • Engineering Controls : All work involving (2-Fluoromethyl-phenyl)-methanol must be conducted in a properly functioning and certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure. The ventilation system should ensure that vapor concentrations remain well below any established exposure limits for related compounds.[8]

  • Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling hazardous materials.

A Multi-Layered Defense: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and directly correlated with the task being performed. The following recommendations provide a comprehensive framework for protection.

Eye and Face Protection: A Non-Negotiable Requirement

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement : ANSI-approved safety glasses with side shields.

  • Standard Operations : Chemical splash goggles should be worn for all routine handling, solution preparation, and reactions.[6] Goggles provide a full seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[9]

  • High-Risk Procedures : A full-face shield worn over chemical splash goggles is required when handling large volumes (>1 L) or during procedures with a significant risk of splashing or energetic reaction.[6][9]

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection : Chemical-resistant gloves are essential.

    • Material : Nitrile gloves are a suitable choice for intermittent contact.[7][10]

    • Causality : For prolonged exposure or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide, as fluorinated compounds can affect permeation rates. Butyl rubber may offer enhanced protection.

    • Protocol : Always use proper glove removal technique to avoid skin contact.[7] For extended procedures, consider double-gloving.

  • Body Protection :

    • A flame-resistant laboratory coat, fully fastened, is mandatory.[7]

    • Wear full-length pants and closed-toe shoes made of a non-porous material.[7][9]

    • For large-scale operations, a chemically resistant apron or suit provides an additional layer of protection against spills and splashes.[11]

Respiratory Protection: A Contingency Measure

When working within a certified chemical fume hood, respiratory protection is typically not necessary. However, it is critical for emergency situations.

  • Emergency Use : In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator is required.[12]

  • Respirator Type :

    • For spill cleanup, a full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges is appropriate.[2][11]

    • For major uncontrolled releases or situations with unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) is the only option.[13]

  • Trustworthiness : All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes medical clearance, training, and annual fit-testing, as mandated by OSHA.[7]

Operational Plans: From Handling to Disposal

A self-validating safety system relies on clear, repeatable protocols. The following workflow and procedures provide a direct path to safe operations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Selection_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection AssessTask Assess Task & Volume ReviewSDS Review SDS of Analogs SmallScale Small Scale / Weighing (<10g or 100mL) ReviewSDS->SmallScale LargeScale Large Scale Reaction or Transfer (>10g or 100mL) ReviewSDS->LargeScale High Risk Spill Spill or Ventilation Failure ReviewSDS->Spill Emergency BasePPE Baseline PPE: Lab Coat, Nitrile Gloves, Safety Goggles BasePPE->SmallScale EnhancedPPE Enhanced PPE: Face Shield, Chem-Resistant Apron, Double Gloves EnhancedPPE->LargeScale EmergencyPPE Emergency PPE: Air-Purifying Respirator or SCBA EmergencyPPE->Spill SmallScale->BasePPE LargeScale->EnhancedPPE Spill->EmergencyPPE

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Don the appropriate PPE as determined by the workflow diagram.

  • Weighing/Transfer : Conduct all transfers of solid or liquid (2-Fluoromethyl-phenyl)-methanol inside the fume hood to contain dust and vapors.

  • Procedure : Keep all containers tightly closed when not in use.[14] Handle the material in accordance with good industrial hygiene and safety practices.[14]

  • Post-Handling : After use, wipe down the work surface with an appropriate solvent. Remove contaminated clothing and gloves carefully, avoiding contact with skin.[14]

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[14]

Emergency Plan: Spill Response
  • Evacuate : If a spill occurs, alert personnel in the immediate area and evacuate if necessary.[7]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.[15]

  • Control : For small spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or a universal binding agent.[1][16]

  • Contain & Collect : For larger spills, dike the area to prevent spreading.[8] Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate : Clean the spill area thoroughly. Do not allow the material to enter drains or waterways.[16]

Disposal Plan
  • Chemical Waste : All waste containing (2-Fluoromethyl-phenyl)-methanol must be treated as hazardous waste.[15] It should be collected in a clearly labeled, sealed container.

  • Contaminated PPE : Dispose of used gloves, absorbent materials, and other contaminated disposable items in a designated hazardous waste container.[17]

  • Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

  • Methanol Institute. (2019, April 15). How to Safely handle Methanol [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

  • CM Energy. (2025, September 8). Methanol Handling Safety: Best Practices for Shipboard Operations. Retrieved from [Link]

  • New Jersey Department of Health. (2016, April). Methanol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • 2M Holdings. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]

  • Ing. Petr Švec - PENTA. (2024, February 27). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • A.G. Layne. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

  • ChemSrc. (2025, August 21). (2-(Trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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